Product packaging for Mal-PEG5-NHS ester(Cat. No.:)

Mal-PEG5-NHS ester

Cat. No.: B608846
M. Wt: 486.5 g/mol
InChI Key: PDFXZGGPCFZXJU-UHFFFAOYSA-N
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Description

Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O11 B608846 Mal-PEG5-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFXZGGPCFZXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of the PEG5 Spacer in Mal-PEG5-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting biomolecular conjugate. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the function of the pentaethylene glycol (PEG5) spacer within the heterobifunctional crosslinker, Maleimide-PEG5-N-hydroxysuccinimide (Mal-PEG5-NHS) ester. This crosslinker is instrumental in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Core Components and Reactivity of Mal-PEG5-NHS Ester

This compound is a heterobifunctional crosslinker composed of three key functional moieties: a maleimide group, a five-unit polyethylene glycol spacer, and an N-hydroxysuccinimide (NHS) ester.[][2] Each component has a distinct and crucial role in the bioconjugation process.

  • Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3][4] The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond.[4] This specificity allows for site-directed conjugation to proteins, which is particularly advantageous when cysteine residues are engineered into specific locations on a protein's surface.

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. This reaction, known as acylation, results in the formation of a stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, NHS esters are widely used for protein modification.

  • PEG5 Spacer: The PEG5 spacer is the central component that bridges the maleimide and NHS ester functionalities. It is a short, discrete chain of five ethylene glycol units. The unique physicochemical properties of this spacer are the focus of this guide and are elaborated upon in the following sections.

The Multifaceted Function of the PEG5 Spacer

The inclusion of a PEG5 spacer in the this compound crosslinker imparts several beneficial properties to the resulting bioconjugate, significantly enhancing its performance and therapeutic potential.

Enhanced Hydrophilicity and Solubility

A primary and critical function of the PEG5 spacer is to increase the hydrophilicity and aqueous solubility of the crosslinker and the final conjugate. Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, reduced stability, and rapid clearance from circulation. The ethylene oxide repeats of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that improves the solubility of the entire conjugate. This enhanced solubility is crucial for maintaining the stability and biological activity of the therapeutic agent.

Optimized Spacing and Flexibility

The PEG5 spacer provides a defined and flexible linkage between the two conjugated molecules. This spatial separation is critical for several reasons:

  • Reduced Steric Hindrance: The spacer physically separates the conjugated molecules, which can be particularly important when linking large biomolecules like antibodies to bulky payloads. This separation minimizes the risk of the payload interfering with the antigen-binding site of the antibody, thereby preserving its targeting function.

  • Improved Accessibility: The flexibility of the PEG chain allows the conjugated payload to maintain a degree of rotational freedom, which can be important for its interaction with its biological target once the conjugate has reached the site of action.

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer. Its use as a spacer in bioconjugation can help to mask the conjugated molecule from the host's immune system, potentially reducing the immunogenic response and prolonging the circulation half-life of the therapeutic.

Quantitative Data for this compound

For precise experimental design and characterization of bioconjugates, the quantitative properties of the crosslinker are essential.

PropertyValueReference(s)
Molecular Weight 486.47 g/mol
Molecular Formula C21H30N2O11
CAS Number 1807537-42-3
Spacer Arm Length The PEG5 spacer consists of 5 ethylene glycol units.

Experimental Protocols

The following are detailed methodologies for the use of Mal-PEG-NHS esters in bioconjugation. These protocols can be adapted for the specific use of this compound.

Two-Step Protein-Protein Conjugation using this compound

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • This compound

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or free cysteine

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

    • Prepare Protein-NH2 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reaction of this compound with Protein-NH2:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound from the maleimide-activated Protein-NH2 using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation of Maleimide-Activated Protein-NH2 with Protein-SH:

    • Immediately combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, a quenching solution containing a free sulfhydryl (e.g., cysteine) or a primary amine can be added to react with any remaining maleimide or NHS ester groups, respectively.

  • Purification of the Conjugate:

    • The final protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography or other appropriate chromatographic techniques.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a cytotoxic drug (payload) containing a free amine to an antibody with engineered or reduced cysteine residues.

Materials:

  • This compound

  • Antibody with available sulfhydryl groups

  • Amine-containing cytotoxic payload

  • Reaction Buffer: PBS, pH 6.5-7.5 for the maleimide-thiol reaction.

  • Activation Buffer: PBS, pH 7.0-8.5 for the NHS ester-amine reaction.

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of the Payload:

    • Dissolve the amine-containing payload in anhydrous DMSO or DMF.

    • Dissolve this compound in anhydrous DMSO or DMF.

    • Add the this compound solution to the payload solution in an appropriate molar ratio and incubate to form the maleimide-activated payload.

  • Preparation of the Antibody:

    • If necessary, reduce the antibody's interchain disulfide bonds to generate free sulfhydryl groups using a mild reducing agent.

    • Purify the reduced antibody to remove the reducing agent.

  • Conjugation of the Activated Payload to the Antibody:

    • Add the maleimide-activated payload to the reduced antibody in the Reaction Buffer.

    • Incubate the reaction mixture to allow for the formation of the stable thioether bond.

  • Purification and Characterization of the ADC:

    • Purify the resulting ADC from unreacted payload and antibody using chromatographic methods.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizing the Role of the PEG5 Spacer

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the function and application of the PEG5 spacer in this compound.

Mal_PEG5_NHS_Ester_Structure cluster_crosslinker This compound Maleimide Maleimide (Thiol-reactive) PEG5 PEG5 Spacer Maleimide->PEG5 NHS_Ester NHS Ester (Amine-reactive) PEG5->NHS_Ester

Caption: Core components of the this compound crosslinker.

PEG5_Spacer_Functions PEG5 PEG5 Spacer Hydrophilicity Increased Hydrophilicity PEG5->Hydrophilicity Flexibility Flexibility & Spacing PEG5->Flexibility Biocompatibility Biocompatibility PEG5->Biocompatibility Solubility Enhanced Solubility Hydrophilicity->Solubility improves Aggregation Reduced Aggregation Hydrophilicity->Aggregation prevents Steric_Hindrance Mitigated Steric Hindrance Flexibility->Steric_Hindrance provides Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity leads to

Caption: Functional advantages imparted by the PEG5 spacer.

ADC_Synthesis_Workflow cluster_activation Step 1: Payload Activation cluster_antibody_prep Step 2: Antibody Preparation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Characterization Payload Amine-containing Payload Activated_Payload Maleimide-Activated Payload Payload->Activated_Payload + Crosslinker Crosslinker This compound ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Antibody Antibody Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody Reduction Reduced_Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

The PEG5 spacer is a critical component of the this compound crosslinker, playing a multifaceted role that extends beyond simply connecting two reactive moieties. Its ability to enhance hydrophilicity, provide optimal spatial separation and flexibility, and improve the biocompatibility of the resulting conjugate makes it an invaluable tool in the design and development of next-generation biotherapeutics. A thorough understanding of the function of the PEG5 spacer is essential for researchers and scientists seeking to harness the full potential of bioconjugation in their drug development endeavors.

References

An In-Depth Technical Guide to Mal-PEG5-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for utilizing Mal-PEG5-NHS ester in bioconjugation. This heterobifunctional crosslinker is a powerful tool for covalently linking amine-containing and sulfhydryl-containing biomolecules, enabling the creation of advanced bioconjugates for therapeutic and diagnostic applications, such as antibody-drug conjugates (ADCs).

Core Mechanism of Action

This compound is a heterobifunctional linker composed of three key components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for a two-step conjugation process, providing high specificity and efficiency in linking two different types of biomolecules.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous environments.[2][3]

NHS Ester Reaction with Primary Amines

The NHS ester moiety is highly reactive towards primary amines (-NH₂), which are abundantly found on the surface of proteins in the form of lysine residues and at the N-terminus.[4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and covalent amide bond.

Key Reaction Parameters:

  • pH: The optimal pH range for the NHS ester-amine reaction is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.

  • Buffers: Amine-free buffers, such as phosphate-buffered saline (PBS), are crucial to prevent the buffer from competing with the target molecule for reaction with the NHS ester.

Maleimide Reaction with Sulfhydryl Groups

The maleimide group specifically reacts with sulfhydryl (thiol, -SH) groups, typically found in cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.

Key Reaction Parameters:

  • pH: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.

  • Specificity: At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

Data Presentation: Reaction Parameters and Conditions

The following tables summarize the key quantitative parameters for successful bioconjugation using this compound.

ParameterNHS Ester Reaction (Amine-Targeted)Maleimide Reaction (Sulfhydryl-Targeted)Reference(s)
Target Functional Group Primary Amine (-NH₂)Sulfhydryl/Thiol (-SH)
Optimal pH Range 7.2 - 8.56.5 - 7.5
Recommended Buffers Phosphate-buffered saline (PBS), Borate buffer, Carbonate bufferPhosphate-buffered saline (PBS), HEPES
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)Buffers containing thiols (e.g., DTT, 2-mercaptoethanol)
Typical Molar Excess 10- to 50-fold molar excess of linker over the amine-containing proteinEquimolar to slight excess of maleimide-activated protein to thiol-containing molecule
Reaction Time 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C
Bond Formed AmideThioether
Bond Stability Highly StableStable, but can undergo retro-Michael reaction under certain conditions

Experimental Protocols

A typical bioconjugation strategy using this compound involves a two-step sequential process to ensure specificity and minimize side reactions.

Materials Required
  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns

Step 1: Activation of Amine-Containing Protein
  • Preparation of Protein-NH₂: Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Preparation of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. It is crucial to protect the NHS ester from moisture to prevent hydrolysis.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.

Step 2: Conjugation to Sulfhydryl-Containing Molecule
  • Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reaction: Immediately add the Molecule-SH to the purified maleimide-activated protein solution. The molar ratio should be optimized based on the specific molecules being conjugated, but often a 1:1 to 1:1.5 ratio of maleimide-activated protein to thiol-containing molecule is used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

  • Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules.

Mandatory Visualizations

Mechanism of Action

G Mechanism of this compound Bioconjugation cluster_0 Step 1: NHS Ester Reaction with Primary Amine cluster_1 Step 2: Maleimide Reaction with Sulfhydryl Group Protein_NH2 Protein-NH₂ (e.g., Lysine residue) Activated_Protein Maleimide-Activated Protein (Stable Amide Bond) Protein_NH2->Activated_Protein + this compound pH 7.2-8.5 Mal_PEG_NHS This compound NHS_leaving_group N-Hydroxysuccinimide Activated_Protein->NHS_leaving_group - NHS Activated_Protein_2 Maleimide-Activated Protein Activated_Protein->Activated_Protein_2 Purification Step (Removal of excess linker) Molecule_SH Molecule-SH (e.g., Cysteine residue) Final_Conjugate Final Bioconjugate (Stable Thioether Bond) Molecule_SH->Final_Conjugate + Maleimide-Activated Protein pH 6.5-7.5 G Experimental Workflow for Bioconjugation start Start prep_protein Prepare Protein-NH₂ in Amine-Free Buffer (pH 7.2-7.5) start->prep_protein prep_linker Dissolve this compound in DMSO/DMF start->prep_linker reaction1 Step 1: Reaction (30-60 min at RT or 2h at 4°C) prep_protein->reaction1 prep_linker->reaction1 purify1 Purification 1 (Desalting Column) reaction1->purify1 reaction2 Step 2: Reaction (30-60 min at RT or 2h at 4°C) purify1->reaction2 prep_thiol Prepare Molecule-SH (Reduced Form) prep_thiol->reaction2 quench Quenching (Optional) (Add Cysteine) reaction2->quench purify2 Final Purification (e.g., SEC) quench->purify2 characterize Characterize Conjugate (e.g., SDS-PAGE, MS) purify2->characterize end End characterize->end

References

A Deep Dive into Mal-PEG5-NHS Ester: A Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity and application of Mal-PEG5-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This document provides a detailed overview of its core chemical reactions with primary amines and thiols, quantitative data on reaction parameters, and comprehensive experimental protocols.

Introduction to this compound

This compound is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules.[1][2][3] It comprises three key components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. Concurrently, the NHS ester targets primary amines, such as those on lysine residues or the N-terminus of proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions and reduces the potential for aggregation of the conjugated biomolecules.

Core Reaction Chemistries

The utility of this compound lies in its dual reactivity, allowing for controlled, sequential, or one-pot conjugation strategies.

NHS Ester Reactivity with Primary Amines

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution, resulting in a stable amide bond. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. The optimal pH range for the NHS ester-amine reaction is typically between 7.2 and 8.5. Below this range, the primary amine is protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis.

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that yields an unreactive carboxylic acid and N-hydroxysuccinimide. The rate of hydrolysis is significantly accelerated at higher pH values. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. Due to this instability, solutions of this compound should be prepared fresh and used immediately.

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are essential to prevent the buffer from competing with the target molecule for reaction with the NHS ester. Buffers containing primary amines, like Tris, should be avoided during the conjugation reaction but can be used to quench the reaction.

Maleimide Reactivity with Thiols

The maleimide group reacts with thiols (sulfhydryl groups) via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a defined pH range.

Key Reaction Parameters:

  • pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol exists in equilibrium with its more reactive thiolate anion form, while minimizing side reactions.

  • Selectivity: At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. However, at pH values above 7.5, the maleimide group can lose its specificity and react with primary amines, such as the ε-amino group of lysine.

  • Side Reactions:

    • Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.

    • Retro-Michael Reaction: The resulting thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.

    • Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, particularly at or above physiological pH.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reactions of the functional groups of this compound.

ParameterNHS Ester Reaction with Primary AminesReference(s)
Optimal pH Range 7.2 - 8.5
Competing Reaction Hydrolysis
Half-life of Hydrolysis ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C)
Recommended Buffers Phosphate, Borate, Carbonate/Bicarbonate
Incompatible Buffers Tris, Glycine (during reaction)
ParameterMaleimide Reaction with ThiolsReference(s)
Optimal pH Range 6.5 - 7.5
Selectivity ~1,000x faster with thiols than amines at pH 7.0
Side Reactions Hydrolysis (>pH 7.5), Reaction with amines (>pH 7.5), Retro-Michael addition, Thiazine rearrangement (N-terminal Cys)
Recommended Buffers Phosphate, HEPES, MES
Incompatible Buffers Buffers containing thiols (e.g., DTT)

Experimental Protocols

The following are generalized protocols for bioconjugation using this compound. Optimization is often necessary for specific applications.

Two-Step Conjugation Protocol: Amine-Reactive First

This is the most common approach, ensuring the stability of the maleimide group.

  • Protein Preparation (Amine-containing):

    • Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Reaction with NHS Ester:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the crosslinker (e.g., 10 mM) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not store the reconstituted reagent.

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove non-reacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 6.5-7.0).

  • Protein Preparation (Thiol-containing):

    • Dissolve the thiol-containing protein in a degassed, thiol-free buffer at pH 6.5-7.0. If necessary, reduce any disulfide bonds using a non-thiol reducing agent like TCEP and remove the excess reducing agent.

  • Reaction with Maleimide:

    • Add the maleimide-activated protein from step 3 to the thiol-containing protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • The reaction can be quenched by adding a low molecular weight thiol such as cysteine or β-mercaptoethanol.

    • Purify the final conjugate using an appropriate method like size-exclusion chromatography (SEC) or affinity chromatography.

One-Pot Conjugation Protocol

This method is faster but requires careful control of the reaction conditions.

  • Protein Preparation:

    • Prepare the amine-containing and thiol-containing proteins in a buffer with a pH of 7.2-7.5. This pH is a compromise between the optimal conditions for both reactions.

  • Conjugation Reaction:

    • Add the desired molar ratio of the two proteins to the reaction buffer.

    • Add the freshly prepared this compound solution to the protein mixture.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted maleimide and NHS ester groups by adding a small molecule with both a thiol and an amine group, or by adding Tris and a low molecular weight thiol.

    • Purify the conjugate as described in the two-step protocol.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.

NHS_Ester_Reaction reagents This compound Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate reagents:amine->intermediate Nucleophilic Attack products Amide Bond Conjugate N-hydroxysuccinimide intermediate->products:conjugate Collapse & Leaving Group Expulsion

Caption: Reaction mechanism of NHS ester with a primary amine.

Maleimide_Reaction reagents Maleimide Thiol (R'-SH) product Stable Thioether Bond reagents:thiol->product Michael Addition

Caption: Reaction mechanism of maleimide with a thiol.

Two_Step_Workflow start Start: Amine-containing Protein step1 1. React with this compound (pH 7.2-7.5) start->step1 step2 2. Purify: Remove Excess Crosslinker step1->step2 step3 3. React with Thiol-containing Protein (pH 6.5-7.0) step2->step3 step4 4. Quench Reaction step3->step4 end Final Conjugate step4->end

Caption: Experimental workflow for a two-step conjugation.

Conclusion

This compound is a powerful and widely used heterobifunctional crosslinker for the synthesis of well-defined bioconjugates. A thorough understanding of the distinct reactivity of its NHS ester and maleimide functionalities, particularly the critical role of pH, is paramount for achieving high conjugation efficiency and product homogeneity. By carefully controlling the reaction conditions and following optimized protocols, researchers can successfully leverage the capabilities of this reagent for a broad range of applications in drug delivery, diagnostics, and fundamental life sciences research.

References

solubility and stability of Mal-PEG5-NHS ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG5-NHS Ester in Aqueous Buffers

For researchers, scientists, and drug development professionals, the heterobifunctional this compound is a critical tool for bioconjugation. Its utility in creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics hinges on a precise understanding of its behavior in aqueous environments. This guide provides a detailed examination of the solubility and stability of this crosslinker, offering quantitative data, experimental protocols, and best practices to ensure successful and reproducible conjugation outcomes.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a five-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the maleimide group selectively reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to create stable thioether bonds.[3][4] The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[1]

Caption: Structure and reactivity of this compound.

Solubility in Aqueous Buffers

The solubility of Mal-PEG-NHS esters is a critical parameter for reaction efficiency. The PEG spacer significantly improves water solubility compared to non-pegylated analogs.

Generally, Mal-PEG-NHS esters are soluble in water and many aqueous buffers to a concentration of approximately 10 mM. However, this solubility can be affected by the composition of the buffer, particularly the salt concentration. It is important to note that some suppliers suggest that the reagent is not directly water-soluble and should first be dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Subsequent dilution into the aqueous reaction buffer is typically possible, with most proteins remaining soluble if the final organic solvent concentration is kept below 10%.

Parameter Value / Recommendation Source
Aqueous Solubility ~10 mM
Initial Solvent Anhydrous DMSO or DMF
Final Organic Solvent < 10% in final reaction volume
Incompatible Buffers Avoid high salt concentrations (>50 mM total salts) for initial dissolution.

Key Takeaway: For optimal results, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF immediately before use and add it to the aqueous reaction buffer.

Stability of the Functional Moieties

The stability of both the NHS ester and the maleimide group is highly dependent on the pH of the aqueous buffer. These two groups have different optimal pH ranges for stability and reactivity, which dictates the strategy for bioconjugation.

NHS Ester Stability and Hydrolysis

The NHS ester is the more labile of the two functional groups. Its primary route of degradation in aqueous solution is hydrolysis, which competes directly with the desired amidation reaction. The rate of this hydrolysis is highly pH-dependent, increasing significantly as the pH rises.

NHS NHS Ester Amide Stable Amide Bond (Desired Product) NHS->Amide Aminolysis (pH 7-9) Carboxylate Inactive Carboxylate (Byproduct) NHS->Carboxylate Hydrolysis (competing reaction, rate increases with pH) Amine Primary Amine (R-NH2) Amine->Amide Water Water (H2O) (Hydrolysis) Water->Carboxylate

Caption: Competing reactions for the NHS ester moiety.

The table below summarizes the half-life of NHS esters under various conditions. This data is crucial for planning reaction times and conditions to maximize conjugation efficiency.

pH Temperature Half-life (t½) Source
7.00°C4 - 5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.64°C10 minutes
9.0AmbientMinutes

Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5 are recommended. Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the target for reaction.

Maleimide Stability and Side Reactions

The maleimide group is generally more stable in aqueous solutions than the NHS ester. Its optimal reactivity with thiols occurs in the pH range of 6.5-7.5.

Maleimide Maleimide Thioether Stable Thioether Bond (Desired Conjugate) Maleimide->Thioether Michael Addition (pH 6.5-7.5) RingOpened Inactive Ring-Opened Maleimide (Byproduct) Maleimide->RingOpened Hydrolysis (slow reaction, rate increases with pH) Thiol Thiol (R-SH) Thiol->Thioether High_pH High pH (>7.5) (Hydrolysis) High_pH->RingOpened

Caption: Reaction and hydrolysis pathway for the maleimide moiety.

While the maleimide-thiol reaction is highly efficient, there are key stability considerations:

  • Hydrolysis: At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.

  • Retro-Michael Reaction: The formed thioether bond (a thiosuccinimide adduct) can be susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to the exchange of the conjugate with other thiol-containing molecules, reducing the stability of the final product. Hydrolysis of the thiosuccinimide ring after conjugation can prevent this reversal and increase long-term stability.

pH Range Reaction / Condition Source
6.5 - 7.5Optimal for specific reaction with sulfhydryl groups.
> 7.5Increased rate of maleimide hydrolysis and reaction with amines.
< 6.5Slower conjugation reaction due to a lower concentration of the reactive thiolate anion.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for a specific application, its stability can be assessed empirically.

Protocol: NHS Ester Hydrolysis Rate Determination

This protocol uses UV-Vis spectrophotometry to measure the release of the N-hydroxysuccinimide byproduct, which absorbs light around 260 nm.

  • Buffer Preparation: Prepare a panel of amine-free buffers (e.g., phosphate, HEPES) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Stock Solution: Prepare a fresh, concentrated stock solution (e.g., 10-20 mg/mL) of this compound in anhydrous DMSO.

  • Reaction Setup: Dilute the stock solution into each buffer to a final concentration of ~1-2 mg/mL. Prepare a control tube with only the buffer.

  • Spectrophotometry: Immediately zero the spectrophotometer at 260 nm using the control buffer.

  • Measurement: Measure the absorbance of the test solution at 260 nm at regular time intervals (e.g., every 5-10 minutes) over a period of several hours.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of NHS ester hydrolysis. The half-life can be calculated from the kinetic data.

Protocol: Maleimide Stability Determination

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of the parent compound.

  • Buffer Preparation: Prepare a panel of thiol-free buffers at various pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Stock Solution: Prepare a fresh, concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Dilute the stock solution into each buffer to a known final concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution and quench any reaction by acidification (e.g., adding trifluoroacetic acid) or freezing.

  • HPLC Analysis: Analyze the samples by RP-HPLC with UV detection. Monitor the area of the peak corresponding to the intact this compound.

  • Data Analysis: Plot the percentage of remaining intact compound versus time for each pH condition to determine the rate of degradation.

cluster_workflow Experimental Workflow: Stability Assessment start Start: Prepare Reagents prep_stock Prepare fresh stock solution of Mal-PEG5-NHS in DMSO start->prep_stock prep_buffers Prepare panel of aqueous buffers (varying pH) start->prep_buffers initiate Initiate Experiment: Dilute stock into buffers prep_stock->initiate prep_buffers->initiate incubate Incubate at controlled temperature initiate->incubate sample Sample at multiple time points incubate->sample analysis Analyze Samples sample->analysis hplc RP-HPLC Analysis (Maleimide Stability) analysis->hplc For Maleimide uv_vis UV-Vis Spectrophotometry (NHS Ester Hydrolysis) analysis->uv_vis For NHS Ester data Plot % Intact Compound vs. Time hplc->data data2 Plot Absorbance @ 260nm vs. Time uv_vis->data2 end End: Determine Degradation Rates data->end data2->end

Caption: General workflow for assessing the stability of this compound.

Summary and Best Practices

Optimizing the use of this compound requires careful management of solubility and reaction conditions to favor conjugation over degradation.

  • Storage and Handling: Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solution Preparation: Always prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution for extended periods.

  • Reaction pH: The choice of pH is a compromise between the stability and reactivity of the two functional groups. A two-step conjugation is often ideal.

    • Step 1 (Amine Reaction): React the NHS ester with the amine-containing molecule at pH 7.2-8.0 for 0.5-2 hours at room temperature or 4°C.

    • Purification: Remove excess crosslinker via desalting or dialysis.

    • Step 2 (Thiol Reaction): Add the sulfhydryl-containing molecule to the maleimide-activated intermediate at pH 6.5-7.5.

  • Buffer Choice: Use non-nucleophilic buffers such as Phosphate, HEPES, or MES. Avoid amine- and thiol-containing buffers (Tris, glycine, DTT) during conjugation steps.

By adhering to these principles and understanding the underlying chemistry, researchers can effectively leverage the capabilities of this compound for robust and efficient bioconjugation.

References

The Alchemists' Bond: An In-depth Technical Guide to Maleimide and NHS Ester Groups in Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the precise and stable linking of molecules is paramount. Among the chemical tools available, maleimide and N-hydroxysuccinimide (NHS) ester groups stand out as robust and versatile partners for creating covalent bonds. This technical guide delves into the core principles of maleimide and NHS ester chemistry, providing researchers with the foundational knowledge, quantitative data, and practical protocols necessary to effectively harness these powerful crosslinking functionalities.

Core Principles: The Chemistry of Maleimide and NHS Ester Crosslinking

At the heart of bioconjugation are the specific and efficient reactions that form stable covalent linkages between biomolecules. Maleimides and NHS esters leverage distinct chemical principles to achieve this, targeting different functional groups with high selectivity.

The Maleimide Group: A Thiol-Specific Michael Addition

The maleimide group is an unsaturated imide that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found in the amino acid cysteine. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[1][2] This forms a stable, covalent thioether bond.[3]

The reaction is most efficient within a pH range of 6.5 to 7.5.[4] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide group can become susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine, leading to a loss of specificity.

The NHS Ester Group: An Amine-Reactive Nucleophilic Acyl Substitution

N-hydroxysuccinimide esters are highly reactive functional groups that readily and specifically react with primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5. In this range, the primary amines are sufficiently deprotonated to be effective nucleophiles. However, a critical competing reaction is the hydrolysis of the NHS ester, which also increases with pH. Therefore, careful control of the reaction pH is crucial to maximize conjugation efficiency.

Quantitative Data for Crosslinking Reactions

The efficiency, stability, and kinetics of crosslinking reactions are critical parameters for designing and optimizing bioconjugation strategies. The following tables summarize key quantitative data for maleimide and NHS ester reactions.

Table 1: Reaction Parameters for Maleimide-Thiol Conjugation

ParameterValueConditionsReference(s)
Optimal pH Range 6.5 - 7.5Aqueous buffer
Reaction Time 30 min - 2 hoursRoom temperature
Conjugation Efficiency 58% - 84%Dependent on reactants and molar ratios
Half-life of Maleimide (Hydrolysis) ~55 minutes (N-phenyl maleimide)pH 7.4, 37°C
Half-life of Thioether Bond (Retro-Michael) 20 - 80 hoursIn the presence of glutathione

Table 2: Reaction Parameters for NHS Ester-Amine Conjugation

ParameterValueConditionsReference(s)
Optimal pH Range 7.2 - 8.5Aqueous buffer
Reaction Time 0.5 - 4 hoursRoom temperature or 4°C
Half-life of NHS Ester (Hydrolysis) 4-5 hourspH 7.0, 0°C
Half-life of NHS Ester (Hydrolysis) ~10 minutespH 8.6, 4°C
Amidation Yield 80% - 92%Dependent on reactants and pH

Experimental Protocols

The following protocols provide detailed methodologies for common crosslinking experiments using heterobifunctional crosslinkers containing both a maleimide and an NHS ester group (e.g., SMCC).

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one with accessible primary amines and the other with a free sulfhydryl group.

Materials:

  • Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein-SH (with a free sulfhydryl group)

  • Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

  • Anhydrous DMSO or DMF

  • Desalting column

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein-NH2 Activation: a. Prepare a stock solution of the crosslinker (e.g., 10 mg/mL Sulfo-SMCC) in deionized water immediately before use. b. Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH2 solution. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: a. Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer.

  • Conjugation to Protein-SH: a. Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. b. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): a. To stop the reaction, add a quenching solution to react with any unreacted maleimide groups.

  • Purification: a. Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins.

Antibody-Drug Conjugate (ADC) Synthesis using a SMCC Linker

This protocol outlines the conjugation of a small molecule drug containing a thiol group to an antibody.

Materials:

  • Antibody (in PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Desalting column

  • Reaction Buffer (PBS, pH 7.2-7.5)

  • Quenching Buffer (1M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.

  • Conjugation with Thiol-Containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification: a. Add a quenching reagent like free cysteine to react with any unreacted maleimide groups. b. Purify the ADC using a desalting column or dialysis to remove excess drug and quenching reagent.

Visualizing the Chemistry and Workflows

Diagrams are essential for understanding the complex relationships in crosslinking chemistry and experimental procedures.

Maleimide_Thiol_Reaction Thiol Thiol Group (R-SH) Maleimide Maleimide Group Thiol->Maleimide Michael Addition (pH 6.5-7.5) Thioether Stable Thioether Bond (R-S-Maleimide) Maleimide->Thioether

Caption: Reaction mechanism of a maleimide group with a thiol group.

NHS_Ester_Amine_Reaction Amine Primary Amine (R-NH2) NHS_Ester NHS Ester Group Amine->NHS_Ester Nucleophilic Acyl Substitution (pH 7.2-8.5) Amide Stable Amide Bond (R-NH-CO-R') NHS_Ester->Amide NHS N-hydroxysuccinimide (byproduct) NHS_Ester->NHS

Caption: Reaction mechanism of an NHS ester group with a primary amine.

ADC_Synthesis_Workflow start Start: Antibody & Thiol-Drug step1 Step 1: Antibody Activation with SMCC Crosslinker start->step1 step2 Step 2: Removal of Excess Crosslinker (Desalting) step1->step2 step3 Step 3: Conjugation of Thiol-Drug to Activated Antibody step2->step3 step4 Step 4: Quenching and Purification step3->step4 end End: Purified ADC step4->end

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Troubleshooting Common Issues

Even with well-defined protocols, challenges can arise. Here are some common issues and their potential solutions.

Table 3: Troubleshooting Guide for Crosslinking Reactions

IssuePossible Cause(s)Recommended Solution(s)Reference(s)
Low Conjugation Efficiency - Suboptimal pH- Presence of interfering substances (e.g., Tris buffer for NHS esters, DTT for maleimides)- Hydrolysis of the reactive group- Optimize the reaction pH within the recommended range.- Use non-reactive buffers (e.g., PBS, HEPES).- Prepare stock solutions of crosslinkers fresh in anhydrous solvent and use immediately.
Protein Precipitation - Over-crosslinking leading to large aggregates- Denaturation of the protein- Reduce the molar excess of the crosslinker.- Perform the reaction at a lower temperature (4°C).
Non-Specific Labeling - Reaction pH is too high for maleimide (reaction with amines)- Presence of other nucleophiles- Maintain the pH for maleimide reactions below 7.5.- Purify the protein of interest to remove other nucleophilic contaminants.

By understanding the fundamental chemistry, leveraging quantitative data for experimental design, following detailed protocols, and being prepared to troubleshoot common issues, researchers can confidently and effectively utilize maleimide and NHS ester crosslinking to advance their scientific endeavors in drug development and beyond.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional crosslinkers, essential tools for the precise covalent linkage of biomolecules. We will delve into the core principles of their function, explore the diverse chemistries available, and provide detailed experimental protocols for their application in protein conjugation. This document is designed to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize these powerful reagents in basic research and in the development of novel therapeutics, such as antibody-drug conjugates (ADCs).

Core Concepts of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This is in contrast to homobifunctional crosslinkers, which have two identical reactive groups and can lead to undesirable polymerization and self-conjugation.[2] The unique advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[3] This stepwise approach provides a high degree of control, leading to higher yields of the desired conjugate and a more homogenous product.[4]

The most commonly targeted functional groups on proteins are primary amines (-NH₂) found at the N-terminus and on lysine residues, and sulfhydryl groups (-SH) on cysteine residues.[5] The general workflow involves first reacting one of the crosslinker's functional groups with the first protein, removing the excess crosslinker, and then introducing the second protein to react with the second functional group of the crosslinker.

Classification and Characteristics of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the reactivity of their functional groups. The choice of crosslinker is dictated by the available functional groups on the target biomolecules and the desired properties of the final conjugate.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. One end features an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines at a pH of 7-9 to form a stable amide bond. The other end has a sulfhydryl-reactive group, such as a maleimide, which reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond. The difference in optimal pH for these reactions allows for a highly controlled, two-step conjugation.

Photoreactive Crosslinkers

These crosslinkers incorporate a photoactivatable group, such as an aryl azide or a diazirine, which becomes reactive upon exposure to UV light. This "on-demand" reactivity is particularly useful for capturing transient or weak protein-protein interactions. Typically, one end of the crosslinker has a traditional reactive group like an NHS ester for initial protein attachment, while the photoreactive group can then be activated to non-selectively form a covalent bond with a nearby interacting molecule.

Other Classes of Heterobifunctional Crosslinkers

Other notable classes include:

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: Useful for conjugating glycoproteins or other molecules with aldehyde or ketone groups to sulfhydryl-containing molecules.

  • Click Chemistry Crosslinkers: These reagents often have a traditional reactive group on one end and a "clickable" handle, such as an azide or an alkyne, on the other, enabling a two-step labeling and subsequent conjugation process.

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical and depends on factors such as the desired distance between the conjugated molecules, the solubility of the crosslinker, and whether the linkage needs to be cleavable.

Table 1: Amine-to-Sulfhydryl Crosslinkers
CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableReactive Towards
SMCC8.3NoNoPrimary Amine + Sulfhydryl
Sulfo-SMCC8.3YesNoPrimary Amine + Sulfhydryl
BMPS6.9NoNoPrimary Amine + Sulfhydryl
GMBS7.4NoNoPrimary Amine + Sulfhydryl
Sulfo-GMBS6.8YesNoPrimary Amine + Sulfhydryl
EMCS9.4NoNoPrimary Amine + Sulfhydryl
Sulfo-EMCS9.4YesNoPrimary Amine + Sulfhydryl
SPDP6.8NoYes (Disulfide)Primary Amine + Sulfhydryl
LC-SPDP15.7NoYes (Disulfide)Primary Amine + Sulfhydryl
Sulfo-LC-SPDP15.7YesYes (Disulfide)Primary Amine + Sulfhydryl

Data sourced from multiple references, including.

Table 2: Photoreactive Heterobifunctional Crosslinkers
CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableReactive TowardsPhoto-activatable Group
NHS-ASA10.6NoNoPrimary Amine + Non-specificAryl Azide
Sulfo-SANPAH18.2YesNoPrimary Amine + Non-specificAryl Azide
SDA4.7NoNoPrimary Amine + Non-specificDiazirine
Sulfo-SDA4.7YesNoPrimary Amine + Non-specificDiazirine

Data sourced from multiple references, including.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the general procedure for conjugating a sulfhydryl-containing small molecule drug to an antibody.

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC (freshly dissolved in water)

  • Sulfhydryl-containing drug

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2

  • Desalting column

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

Procedure:

Step 1: Activation of Antibody with Sulfo-SMCC

  • Prepare the antibody in the Reaction Buffer.

  • Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMCC solution to the antibody solution. The final concentration of the crosslinker is typically between 0.5 to 5.0 mM.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer. This results in the maleimide-activated antibody.

Step 2: Conjugation with Sulfhydryl-Containing Drug

  • Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution to react with any remaining maleimide groups.

  • Purify the antibody-drug conjugate (ADC) from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Capturing Protein-Protein Interactions with a Photoreactive Crosslinker (NHS-Ester Diazirine)

This protocol describes a general method for identifying protein-protein interactions within a cellular context.

Materials:

  • Cultured cells

  • NHS-ester diazirine crosslinker (dissolved in DMSO or PBS for sulfo-NHS ester)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching Buffer (e.g., 50-100 mM Tris)

  • Lysis buffer

  • UV lamp (e.g., 320-370 nm)

  • Immunoprecipitation reagents (antibodies, beads)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Labeling:

    • Wash cultured cells with ice-cold PBS.

    • Incubate the cells with the NHS-ester diazirine crosslinker (final concentration of 0.5-2 mM) for 10 minutes at room temperature or 30 minutes on ice to allow for reaction with primary amines on cell surface or intracellular proteins.

    • Quench the NHS-ester reaction by adding Quenching Buffer and incubating for 5 minutes at room temperature or 15 minutes on ice.

    • Wash the cells with PBS to remove excess crosslinker.

  • Photo-Crosslinking:

    • Expose the cells to UV light (320-370 nm) for a short duration (e.g., up to 15 minutes for live cells) to activate the diazirine group and induce crosslinking between interacting proteins.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

    • Perform immunoprecipitation using an antibody specific to one of the proteins of interest to isolate the crosslinked complex.

    • Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_purification Purification cluster_step2 Step 2: Conjugation with Protein B P_A Protein A (with -NH2) Activated_PA Activated Protein A P_A->Activated_PA + Crosslinker (NHS ester reaction) Crosslinker Heterobifunctional Crosslinker Purification Remove Excess Crosslinker Activated_PA->Purification P_B Protein B (with -SH) Purification->P_B Conjugate Protein A - Protein B Conjugate P_B->Conjugate + Activated Protein A (Maleimide reaction) signaling_pathway_capture Receptor Receptor ProteinX Protein X (Transiently Interacting) Receptor->ProteinX Interaction Crosslinker Photoreactive Crosslinker Receptor->Crosslinker CovalentComplex Covalently-Linked Complex Ligand Ligand Ligand->Receptor Binding ProteinX->Crosslinker UV UV Light Crosslinker->UV Activation UV->CovalentComplex Crosslinking logical_relationship SpacerLength Spacer Arm Length Short Short Spacer SpacerLength->Short Long Long Spacer SpacerLength->Long ConjugateProperties Conjugate Properties Short->ConjugateProperties Impacts Aggregation Potential for Aggregation Short->Aggregation Long->ConjugateProperties Impacts StericHindrance Reduced Steric Hindrance Long->StericHindrance Flexibility Increased Flexibility Long->Flexibility BiologicalActivity Preserved Biological Activity Flexibility->BiologicalActivity

References

The Strategic Imperative of PEG Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's success. Among the various linker classes, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that profoundly influence the efficacy, selectivity, and drug-like characteristics of the resulting degrader. This technical guide provides an in-depth exploration of the core principles governing the use of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of the Linker in PROTAC Function

The linker in a PROTAC is far more than a passive spacer; it is an active contributor to the molecule's biological activity.[1][2] Its length, composition, and flexibility are pivotal in orchestrating the formation of a productive ternary complex, which consists of the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[3] An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability and subsequent ubiquitination of the target protein for proteasomal degradation.[1] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in reduced degradation efficiency.[3]

Physicochemical Properties of PEG Linkers and Their Impact

PEG linkers are composed of repeating ethylene glycol units, which impart a unique set of properties that are highly advantageous in PROTAC design.

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility. This is particularly beneficial for improving the solubility of often large and hydrophobic PROTAC molecules, which can enhance their bioavailability.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which minimizes the potential for immunogenicity and other adverse effects.

  • Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex.

  • Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand. This is a critical parameter that must be empirically determined for each specific POI and E3 ligase pair.

The Critical Influence of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

  • Linker Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

  • Linker Too Long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding.

  • Optimal Length: The optimal linker length is not universal and is highly dependent on the specific biological system, including the structures of the target protein and the E3 ligase. Empirical testing of a range of linker lengths is therefore essential for successful PROTAC design.

Quantitative Impact of PEG Linker Length on PROTAC Activity

The following table summarizes data from published studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG12~100~70
Estrogen Receptor α (ERα)VHLPEG16~10>90
Estrogen Receptor α (ERα)VHLPEG19~100~60
Bruton's Tyrosine Kinase (BTK)CRBNPEG4 units>1000<20
Bruton's Tyrosine Kinase (BTK)CRBNPEG5 units~100~80
Bruton's Tyrosine Kinase (BTK)CRBNPEG6 units~10>90
TANK-binding kinase 1 (TBK1)VHLPEG< 12InactiveInactive
TANK-binding kinase 1 (TBK1)VHLPEG> 12ActiveActive

Experimental Protocols for Evaluating PEGylated PROTACs

The development of effective PROTACs relies on rigorous experimental evaluation. The following are detailed protocols for key assays used to characterize PROTACs with PEG linkers.

Western Blot for Protein Degradation

Objective: To determine the extent of target protein degradation following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the housekeeping protein band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).

NanoBRET Target Engagement Assay

Objective: To measure the binding of a PROTAC to its target protein in living cells.

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL or CRBN).

  • Cell Plating:

    • Plate the transfected cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC.

  • BRET Measurement:

    • After incubation, add the NanoBRET substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc luciferase and the fluorescent tracer are in close proximity.

  • Data Analysis:

    • The displacement of the fluorescent tracer by the PROTAC results in a decrease in the BRET signal.

    • Calculate the IC50 value, which represents the concentration of the PROTAC that causes a 50% inhibition of the BRET signal, to determine target engagement.

Visualizing Key Concepts in PROTAC Development

Diagrams are essential tools for understanding the complex mechanisms and workflows in PROTAC research. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design PROTAC Design (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Target_Engagement Target Engagement Assay (e.g., NanoBRET) Purification->Target_Engagement Degradation_Assay Protein Degradation Assay (Western Blot) Target_Engagement->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Redesign

Caption: A typical experimental workflow for PROTAC development and optimization.

Conclusion

The selection and design of the linker are paramount to the success of a PROTAC. PEG linkers offer a compelling set of advantages, including enhanced solubility, biocompatibility, and tunable length, making them a versatile tool in the PROTAC developer's arsenal. However, the optimal PEG linker length is highly context-dependent and must be determined through empirical testing for each new target protein and E3 ligase combination. By systematically evaluating a range of linker lengths and employing rigorous experimental protocols, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Technical Guide to Mal-PEG5-NHS Ester for Antibody-Drug Conjugate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Maleimide-PEG5-N-hydroxysuccinimide (Mal-PEG5-NHS) ester, a heterobifunctional linker widely utilized in the development of antibody-drug conjugates (ADCs). We will explore its core chemistry, provide detailed experimental protocols for its use, present key quantitative data, and illustrate the fundamental biological pathways involved in the action of the resulting ADCs.

Core Concepts: The Chemistry of Mal-PEG5-NHS Ester

This compound is a precisely engineered chemical tool designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure consists of three key components:

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol, -SH) groups, such as those found in the cysteine residues of an antibody. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is most efficient within a pH range of 6.5-7.5.[1]

  • N-Hydroxysuccinimide (NHS) Ester: NHS esters are highly reactive towards primary amines (-NH₂), commonly found on cytotoxic drug molecules or modified payloads. The reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond.[3][] This conjugation step is typically performed at a physiological to slightly alkaline pH of 7.2 to 8.5.

  • Polyethylene Glycol (PEG) Spacer: The 5-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC. It increases the aqueous solubility of the conjugate, which is crucial as many cytotoxic payloads are hydrophobic. This improved solubility can help prevent aggregation. Furthermore, the PEG linker can improve the pharmacokinetic properties of the ADC, potentially extending its circulation half-life.

A critical consideration for maleimide-based linkers is the stability of the maleimide-thiol bond. While generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma, leading to premature payload release. Research has shown that ADCs with traditional N-alkyl maleimide linkers can exhibit significant deconjugation (35-67%) over a 7-day period in serum.

Experimental Workflow and Protocols

The synthesis of an ADC using this compound is a multi-step process involving antibody preparation, linker-payload activation, conjugation, and purification.

ADC_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Activation cluster_2 Step 3 & 4: Conjugation & Purification mAb Monoclonal Antibody (mAb) with Interchain Disulfides Reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->Reduced_mAb Partial Reduction TCEP Reducing Agent (TCEP) TCEP->mAb Crude_ADC Crude ADC Mixture Reduced_mAb->Crude_ADC Maleimide-Thiol Reaction Payload Cytotoxic Payload with Amine (-NH2) Activated_Payload Activated Linker-Payload Payload->Activated_Payload Amine-NHS Ester Reaction Linker This compound Linker->Payload Activated_Payload->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified & Characterized ADC Purification->Final_ADC

Caption: General experimental workflow for ADC synthesis using a Mal-PEG-NHS linker.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol generates free thiol groups on the antibody for conjugation. The amount of reducing agent is critical as it controls the number of available thiols and, consequently, the final drug-to-antibody ratio (DAR).

  • Preparation: Prepare the antibody in a suitable buffer (e.g., 50 mM PBS, 10 mM EDTA, pH 7.5). Amine-free buffers are essential to prevent reaction with the NHS ester in later steps.

  • Reducing Agent: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride in the same conjugation buffer.

  • Reduction Reaction: Add TCEP to the antibody solution. A molar excess of 2.0 to 3.0 equivalents of TCEP per antibody is a common starting point for partially reducing the four interchain disulfide bonds.

  • Incubation: Incubate the reaction mixture at room temperature (20-37°C) for 1 to 3 hours with gentle mixing.

  • Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Zeba Spin) or a centrifugal concentrator (30 kDa cutoff), exchanging the antibody into fresh, degassed conjugation buffer. This step is crucial as residual TCEP can reduce the maleimide group on the linker.

Protocol 2: Conjugation of this compound to an Amine-Containing Payload

This step can be performed separately or as a one-pot reaction, but for clarity, it is presented here as a distinct step.

  • Preparation: Dissolve the amine-containing payload in an anhydrous organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Linker Addition: Dissolve the this compound in the same anhydrous solvent and add it to the payload solution. A slight molar excess (1.1 to 2.0 equivalents) of the NHS ester is typically used.

  • Reaction: If necessary, add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. Stir the mixture at room temperature for 3-24 hours, monitoring progress by LC-MS.

  • Isolation (Optional): The resulting Maleimide-PEG5-Payload construct can be purified via chromatography if required, or the reaction mixture can be used directly in the next step after solvent adjustment.

Protocol 3: Conjugation of Activated Payload to Reduced Antibody
  • Preparation: Ensure the reduced antibody is in a degassed, amine-free buffer at a pH between 6.5 and 7.5.

  • Conjugation: Add the Maleimide-PEG5-Payload solution to the reduced antibody solution. A molar excess of 4 to 6 equivalents of the drug-linker per antibody is a typical starting point. Ensure the final concentration of organic solvent (e.g., DMA or DMSO) is kept low (typically <10% v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetyl-L-cysteine to a final concentration several-fold higher than the initial maleimide concentration. This quenches any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 4: ADC Purification and Characterization

A multi-step chromatography process is used to purify the ADC and characterize its key quality attributes.

A. Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on size and is highly effective for removing unconjugated small molecules (excess drug-linker, quenching agent) and potential high-molecular-weight aggregates.

  • Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl) equilibrated with a formulation buffer (e.g., 0.2 M sodium phosphate, pH 6.5).

  • Elution: Inject the quenched ADC reaction mixture and elute with the formulation buffer at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak, which will elute first, well-separated from smaller impurities.

B. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). The hydrophobic payload increases the overall hydrophobicity of the antibody, allowing species with different DARs to be separated.

  • Mobile Phases:

    • Buffer A (High Salt): 50 mM Sodium Phosphate with 1.5-2.0 M Ammonium Sulfate, pH 7.0.

    • Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (often with 10-20% isopropanol or acetonitrile to aid elution).

  • Gradient: Equilibrate the HIC column with Buffer A. After sample injection, apply a linear gradient from 100% Buffer A to 100% Buffer B.

  • Analysis: Species will elute in order of increasing hydrophobicity (and thus, increasing DAR). The average DAR is calculated based on the integrated peak area of each species. Cysteine-linked ADCs typically yield species with even-numbered DARs (0, 2, 4, 6, 8), with an average target DAR often around 4.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs using Mal-PEG linkers.

ParameterTypical Value / RangeReference(s)
Antibody Reduction
TCEP Molar Excess (per mAb)2.0 - 3.0 eq.
Reduction Incubation Time1 - 3 hours
Reduction Temperature20 - 37 °C
Linker-Payload Activation
NHS Ester Reaction pH7.2 - 8.5
Incubation Time3 - 24 hours
ADC Conjugation
Maleimide Reaction pH6.5 - 7.5
Drug-Linker Molar Excess (per mAb)4 - 6 eq.
Conjugation Incubation Time1 - 2 hours
Max. Organic Solvent (v/v)< 10%
ADC Characteristics
Target Average DAR (Cysteine-linked)~4
N-alkyl Maleimide Stability35-67% deconjugation in serum (7 days)

Table 1: Typical Reaction Parameters and ADC Characteristics.

TechniquePurposeKey ParametersReference(s)
Size Exclusion Chromatography (SEC) Purification (remove aggregates & small molecules)Mobile Phase: Formulation Buffer (e.g., PBS)
Hydrophobic Interaction Chromatography (HIC) DAR Determination & DistributionMobile Phase A: High Salt (e.g., 2M (NH₄)₂SO₄) Mobile Phase B: Low Salt (± organic modifier)
Mass Spectrometry (Native MS) Orthogonal DAR confirmation & mass verificationBuffer: Volatile salt (e.g., 100 mM NH₄OAc)

Table 2: Common Analytical Techniques for ADC Purification and Characterization.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC relies on its ability to be internalized by a target cancer cell and subsequently release its cytotoxic payload.

ADC_Internalization cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Antigen (Receptor) Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome 3. Trafficking Payload_Released Released Payload (Drug) Lysosome->Payload_Released 4. Antibody Degradation & Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload_Released->Target 5. Drug Action Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

Caption: Pathway of ADC action from cell surface binding to induced apoptosis.

The process unfolds as follows:

  • Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through receptor-mediated endocytosis, forming an early endosome.

  • Trafficking: The endosome matures and traffics to the lysosome, an organelle containing degradative enzymes and characterized by a low pH environment.

  • Payload Release: Inside the lysosome, proteases degrade the antibody backbone. For non-cleavable linkers like this compound, this degradation is the primary mechanism that liberates the payload, which remains attached to the cysteine residue and parts of the linker.

  • Drug Action: The released payload can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to engage its intracellular target (e.g., microtubules or DNA).

  • Cytotoxicity: The potent cytotoxic action of the payload disrupts essential cellular processes, ultimately leading to apoptosis (programmed cell death).

References

Methodological & Application

Application Notes and Protocols for Mal-PEG5-NHS Ester Bioconjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG5-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of molecules to antibodies. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine residues) on the antibody, and a maleimide group that reacts with sulfhydryl (thiol) groups. The polyethylene glycol (PEG) spacer (PEG5) enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][] This two-step conjugation strategy allows for controlled and specific labeling of antibodies for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and immobilization for diagnostic assays.[3]

The NHS ester reacts with primary amines at a pH of 7-9 to form stable amide bonds.[3] The maleimide group specifically reacts with sulfhydryl groups at a pH of 6.5-7.5, forming a stable thioether bond.[3] This protocol outlines the steps for the successful bioconjugation of a this compound to an antibody, followed by the conjugation of a thiol-containing molecule.

Quantitative Data Summary

The efficiency of the conjugation and the final drug-to-antibody ratio (DAR) or degree of labeling (DOL) are influenced by several factors, including the molar ratio of the linker to the antibody, protein concentration, pH, and reaction time. The following table summarizes typical quantitative data for Mal-PEG-NHS ester bioconjugation reactions. It is important to note that these values are representative and empirical optimization is crucial for each specific antibody and payload combination.

ParameterStage 1: NHS Ester ReactionStage 2: Maleimide ReactionReference
Molar Ratio (Linker:Protein) 10-50 fold excess of Mal-PEG-NHS to Antibody2-5 fold excess of Maleimide-activated Antibody to Thiol-molecule
Typical Degree of Labeling (DOL) 2-8 linkers per antibodyNot directly applicable
Typical Conjugation Efficiency 20-50%>80%
Final Product Purity >95% (after purification)>95% (after purification)

Experimental Workflow

The following diagram illustrates the overall workflow for the two-step bioconjugation of a thiol-containing payload to an antibody using a this compound linker.

G cluster_prep Preparation cluster_reaction1 Stage 1: NHS Ester Reaction cluster_reaction2 Stage 2: Maleimide Reaction cluster_final Final Product A Antibody in Amine-Free Buffer D Mix Antibody and This compound A->D B This compound in DMSO B->D C Thiol-Containing Payload G Mix Antibody-PEG-Maleimide and Thiol-Payload C->G E Incubate (RT, 1-2h or 4°C, 2-4h) pH 7.2-8.0 D->E F Purify Antibody-PEG-Maleimide (Desalting Column) E->F F->G H Incubate (RT, 1-2h) pH 6.5-7.5 G->H I Optional: Quench with Cysteine H->I J Purify Final Conjugate (SEC/Affinity Chromatography) H->J I->J K Characterize Conjugate (SDS-PAGE, MS, HIC) J->K L Final Antibody Conjugate K->L

Figure 1. Experimental workflow for antibody bioconjugation.

Experimental Protocols

Materials and Reagents
  • Antibody: Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester reaction.

  • This compound: Stored at -20°C with desiccant.

  • Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the this compound.

  • Thiol-containing molecule (Payload): The drug, fluorophore, or other molecule to be conjugated.

  • Reaction Buffers:

    • NHS Ester Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

    • Maleimide Reaction Buffer: PBS, pH 6.5-7.5.

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) and size-exclusion (SEC) or affinity chromatography columns.

Protocol 1: Antibody Modification with this compound (Stage 1)

This protocol describes the reaction of the NHS ester moiety of the linker with the primary amines on the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

    • Bring the antibody solution to room temperature.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification of Antibody-PEG-Maleimide:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with the Maleimide Reaction Buffer (PBS, pH 6.5-7.5). This step is crucial to prevent the quenching of the maleimide groups in the next stage.

Protocol 2: Conjugation of Thiol-Containing Payload (Stage 2)

This protocol details the reaction of the maleimide-activated antibody with a thiol-containing molecule.

  • Preparation of Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in a suitable solvent. If using an organic solvent, ensure the final concentration in the reaction mixture is low enough (<10%) to avoid antibody denaturation.

  • Conjugation Reaction:

    • Add a 2- to 5-fold molar excess of the thiol-containing payload to the purified antibody-PEG-maleimide solution.

    • Gently mix and incubate for 1-2 hours at room temperature. The reaction should be protected from light if using a light-sensitive payload.

  • Quenching the Reaction (Optional):

    • To cap any unreacted maleimide groups, a quenching agent such as cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody conjugate from excess payload and other reaction byproducts using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A or G). Dialysis can also be used but may be less efficient.

Characterization of the Antibody Conjugate
  • Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): This can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the conjugated molecule. Hydrophobic Interaction Chromatography (HIC) is also a powerful technique for determining the distribution of different drug-loaded species.

  • Purity and Aggregation: SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the conjugate. Size-exclusion chromatography (SEC) is effective for quantifying the level of aggregation.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the final conjugate and to verify the number of attached payload molecules.

  • Functional Assays: It is essential to perform functional assays to ensure that the conjugation process has not compromised the antigen-binding affinity and biological activity of the antibody.

Conclusion

The this compound is a versatile crosslinker for the development of antibody conjugates. The two-step reaction provides a controlled method for linking molecules to antibodies. By carefully optimizing the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined and functional antibody conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: Labeling Proteins with Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins using the heterobifunctional crosslinker, Mal-PEG5-NHS ester. This reagent is particularly useful for creating stable protein conjugates, such as antibody-drug conjugates (ADCs), by linking amine-containing proteins to sulfhydryl-containing molecules.

Introduction

This compound is a versatile crosslinking reagent that features an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl (thiol) groups to form stable thioether bonds.[4] The PEG spacer enhances the solubility of the crosslinker in aqueous solutions.[1]

This two-step conjugation strategy allows for the controlled and specific linkage of two different molecules. First, the protein is modified with the NHS ester end of the linker. After removing the excess crosslinker, the maleimide-activated protein is then reacted with a molecule containing a free sulfhydryl group.

Materials and Reagents
  • This compound: Store at -20°C with desiccant.

  • Protein of Interest (Protein-NH2): 5-20 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Avoid buffers containing primary amines like Tris or glycine.

  • Sulfhydryl-containing Molecule (Molecule-SH): e.g., reduced peptide, small molecule drug.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the this compound. Use high-quality, amine-free solvents.

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess reagents.

  • Reaction Tubes

  • Stirring/Rocking Platform

Experimental Protocols

Protocol 1: Two-Step Amine-to-Sulfhydryl Protein Conjugation

This protocol outlines the sequential reaction of this compound, first with an amine-containing protein and subsequently with a sulfhydryl-containing molecule.

Step 1: Activation of Protein with this compound

  • Prepare the Protein:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If necessary, perform a buffer exchange using a desalting column.

    • The recommended protein concentration is between 5-20 mg/mL.

  • Prepare the this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted reagent.

  • Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rocking.

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).

Step 2: Conjugation of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule

  • Prepare the Sulfhydryl-Containing Molecule:

    • Ensure the molecule to be conjugated has a free (reduced) sulfhydryl group.

  • Reaction:

    • Immediately add the sulfhydryl-containing molecule to the desalted, maleimide-activated protein solution. A molar ratio consistent with the desired final conjugate should be used.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide reactivity.

  • Quenching (Optional):

    • To quench the reaction, a sulfhydryl-containing reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from unreacted components using size-exclusion chromatography (SEC) or another suitable chromatographic method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein labeling protocol.

ParameterRecommended Value/RangeNotes
Protein Concentration 5-20 mg/mLHigher concentrations can improve reaction efficiency.
This compound Molar Excess 10- to 50-foldThe optimal ratio depends on the protein and desired degree of labeling.
Reaction pH (NHS Ester) 7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.
Reaction pH (Maleimide) 6.5 - 7.5Maleimide group stability decreases at pH > 7.5.
Incubation Time (NHS Ester) 30-60 min at RT or 2 hr at 4°CLonger incubation may be needed for lower pH reactions.
Incubation Time (Maleimide) 30 min at RT or 2 hr at 4°C
Organic Solvent Concentration < 10%To maintain protein solubility and stability.

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Protein_NH2 Protein-NH₂ Protein_Mal Protein-Mal-PEG5 Protein_NH2->Protein_Mal pH 7.2-8.5 Mal_PEG5_NHS This compound Mal_PEG5_NHS->Protein_Mal NHS_leaving_group NHS Final_Conjugate Protein-PEG5-Molecule Protein_Mal->Final_Conjugate pH 6.5-7.5 Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate

Caption: Two-step reaction of this compound with a protein and a thiol-containing molecule.

Experimental Workflow

G A Prepare Protein (Amine-free buffer, pH 7.2-8.0) C React Protein with this compound (30-60 min at RT or 2 hr at 4°C) A->C B Prepare this compound (10 mM in DMSO/DMF) B->C D Remove Excess Linker (Desalting Column) C->D E React Maleimide-Activated Protein with Sulfhydryl-Molecule (30 min at RT or 2 hr at 4°C) D->E F Quench Reaction (Optional) (Add Cysteine or 2-Mercaptoethanol) E->F G Purify Final Conjugate (Size-Exclusion Chromatography) F->G H Characterize Conjugate G->H

Caption: Step-by-step workflow for protein labeling using this compound.

References

Application Notes and Protocols for the Use of Mal-PEG5-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective utilization of the heterobifunctional linker, Mal-PEG5-NHS ester, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties of the linker, detailed experimental protocols for conjugation, and methods for the purification and characterization of the resulting PROTAC molecules.

Introduction to this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the final molecule.

This compound is a heterobifunctional linker featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 5-unit polyethylene glycol chain.[1] This configuration allows for a sequential and specific conjugation strategy:

  • NHS Ester: Reacts with primary amines (-NH2), commonly found on E3 ligase ligands or modified warheads, to form stable amide bonds.[2][3]

  • Maleimide: Reacts with sulfhydryl groups (thiols, -SH), often present in cysteine residues of peptides or engineered into small molecule ligands, to form a stable thioether bond.[2]

The defined length of the PEG5 chain provides a specific spatial separation between the warhead and the E3 ligase ligand, which is a crucial parameter to optimize for efficient ternary complex formation and subsequent target degradation.

Chemical Properties and Handling of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C21H30N2O11
Molecular Weight 486.47 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.
Storage Conditions Store at -20°C, desiccated. The reagent is moisture-sensitive. Equilibrate to room temperature before opening to prevent condensation.
Reactive Groups N-hydroxysuccinimide (NHS) ester (reacts with primary amines), Maleimide (reacts with sulfhydryl groups)
Optimal pH for Amine Reaction (NHS Ester) 7.2 - 8.5
Optimal pH for Thiol Reaction (Maleimide) 6.5 - 7.5

Important Handling Precautions:

  • This compound is moisture-sensitive. Always handle the reagent in a dry environment and store it under desiccated conditions.

  • NHS esters can hydrolyze in aqueous solutions. Prepare solutions of the linker immediately before use and avoid storing them for extended periods.

  • Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols during the conjugation reactions as they will compete with the desired reaction.

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC using this compound is typically performed in a two-step sequential manner. This approach ensures specificity and minimizes the formation of undesired side products. The general workflow is as follows:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Reaction with Amine-Containing Ligand cluster_step2 Step 2: Reaction with Thiol-Containing Ligand cluster_purification Purification and Characterization A Amine-containing Ligand (e.g., E3 Ligase Ligand) C Maleimide-PEG5-Ligand Intermediate A->C NHS Ester Reaction (pH 7.2-8.5) B This compound B->C E Final PROTAC Molecule C->E Maleimide Reaction (pH 6.5-7.5) D Thiol-containing Ligand (e.g., Warhead) D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., LC-MS, NMR) F->G

Caption: A generalized workflow for the two-step synthesis of a PROTAC using this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the first step of the PROTAC synthesis, where the NHS ester end of the linker is reacted with a primary amine on the E3 ligase ligand.

Materials:

  • Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching solution: 1 M Glycine or Tris buffer

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-containing E3 ligase ligand (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

  • Reaction Setup:

    • To the solution of the E3 ligase ligand, add the reaction buffer to achieve a final concentration of approximately 10-20 mg/mL.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Slowly add the solution of this compound to the reaction mixture while stirring.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired maleimide-PEG5-ligand intermediate.

  • Quenching the Reaction (Optional):

    • Once the reaction is complete, add a small amount of quenching solution to react with any remaining unreacted NHS ester.

  • Purification:

    • Purify the maleimide-PEG5-ligand intermediate using RP-HPLC. A typical gradient might be 5-95% acetonitrile in water (with 0.1% trifluoroacetic acid) over 30 minutes.

    • Collect the fractions containing the desired product and lyophilize to obtain a pure powder.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Conjugation of the Maleimide-PEG5-Ligand Intermediate to a Thiol-Containing Warhead

This protocol outlines the second step, where the maleimide group of the purified intermediate is reacted with a thiol group on the target protein ligand (warhead).

Materials:

  • Maleimide-PEG5-E3 Ligase Ligand Intermediate (from Protocol 1)

  • Thiol-containing warhead (e.g., a cysteine-containing peptide or a small molecule with a thiol handle)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer with 1 mM EDTA, pH 7.0

  • Anhydrous DMF or DMSO

  • Quenching solution: 100 mM 2-Mercaptoethanol or Cysteine

  • RP-HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the thiol-containing warhead (1 equivalent) in the reaction buffer. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used.

    • Dissolve the maleimide-PEG5-E3 ligase ligand intermediate (1.1 equivalents) in a minimal amount of DMF or DMSO.

  • Reaction Setup:

    • Slowly add the solution of the maleimide-PEG5-ligand intermediate to the solution of the thiol-containing warhead while stirring.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.

  • Quenching the Reaction (Optional):

    • Add a small amount of the quenching solution to react with any unreacted maleimide groups.

  • Purification:

    • Purify the final PROTAC molecule by RP-HPLC using a suitable gradient (e.g., 5-95% acetonitrile in water with 0.1% trifluoroacetic acid).

    • Collect and lyophilize the fractions containing the pure PROTAC.

  • Characterization:

    • Confirm the identity, purity, and structural integrity of the final PROTAC using LC-MS and 1H and 13C NMR spectroscopy.

Quantitative Data Summary

The following table provides a hypothetical example of the quantitative data that should be recorded during PROTAC synthesis. Actual yields and purity will vary depending on the specific ligands used.

StepReactant 1 (e.g., E3 Ligase Ligand)Reactant 2 (e.g., Warhead)Linker (this compound)ProductYield (%)Purity (by HPLC) (%)
Step 1: Amine Conjugation 50 mg-63 mgMaleimide-PEG5-Ligand Intermediate65-85>95
Step 2: Thiol Conjugation -40 mg-Final PROTAC50-70>98

PROTAC Mechanism of Action and Signaling Pathway

The synthesized PROTAC functions by inducing the proximity of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (e.g., BRD4) PROTAC PROTAC (Warhead-PEG5-E3 Ligand) POI->PROTAC Binds to Warhead Ternary POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->PROTAC Binds to E3 Ligand Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Conclusion

This compound is a versatile and effective heterobifunctional linker for the synthesis of PROTACs. Its distinct reactive ends allow for a controlled, two-step conjugation strategy, while the hydrophilic PEG spacer can improve the physicochemical properties of the final PROTAC molecule. The detailed protocols and guidelines provided in these application notes will assist researchers in the successful design and synthesis of novel protein degraders for therapeutic and research applications. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining high-quality PROTACs for biological evaluation.

References

Application Notes and Protocols for Peptide Conjugation with Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve pharmacokinetic profiles by increasing hydrodynamic volume, which reduces renal clearance and protects the peptide from enzymatic degradation, thereby extending its circulation half-life. The Mal-PEG5-NHS ester is a heterobifunctional crosslinker that facilitates the specific and covalent linkage of a peptide to another molecule, often a carrier protein or a surface. This crosslinker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of lysine residues) and a maleimide group that specifically reacts with sulfhydryl groups (e.g., the side chain of cysteine residues). This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.[1][2]

These application notes provide a detailed protocol for the conjugation of a peptide containing a primary amine to a molecule containing a sulfhydryl group using a this compound linker.

Reaction Principle

The conjugation process involves two key reactions:

  • Amine Reaction (NHS Ester) : The NHS ester end of the this compound reacts with a primary amine on the first peptide (Peptide A) to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.5.[1]

  • Sulfhydryl Reaction (Maleimide) : The maleimide end of the now-activated Peptide A reacts with a sulfhydryl group on the second peptide or molecule (Peptide B) to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol.

ParameterValueNotes
This compound Molar Excess 10- to 50-fold molar excess over the amine-containing peptideA 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of a typical IgG antibody.
Peptide A Concentration 1-5 mg/mL
NHS Ester Reaction pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine.
NHS Ester Reaction Time 30-60 minutes at room temperature or 2 hours at 4°CThe NHS ester is susceptible to hydrolysis, especially at higher pH. Use freshly prepared solutions.
Maleimide Reaction pH 6.5 - 7.5
Maleimide Reaction Time 1-2 hours at room temperature or overnight at 4°C
Quenching Addition of a sulfhydryl-containing compound (e.g., cysteine or β-mercaptoethanol)This step is to cap any unreacted maleimide groups.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Activation of Peptide A cluster_step2 Step 2: Conjugation to Peptide B cluster_step3 Step 3: Purification and Analysis peptide_a Peptide A (with primary amine) reaction_1 Incubate (pH 7.2-8.5, RT or 4°C) peptide_a->reaction_1 mal_peg_nhs This compound mal_peg_nhs->reaction_1 purification_1 Remove Excess Crosslinker (Desalting Column/Dialysis) reaction_1->purification_1 activated_peptide Maleimide-Activated Peptide A reaction_2 Incubate (pH 6.5-7.5, RT or 4°C) activated_peptide:e->reaction_2:w purification_1->activated_peptide peptide_b Peptide B (with sulfhydryl group) peptide_b->reaction_2 quenching Quench Reaction (e.g., Cysteine) reaction_2->quenching final_conjugate Peptide A-PEG5-Peptide B Conjugate quenching->final_conjugate purification_2 Purification (SEC, HPLC) final_conjugate:e->purification_2:w analysis Characterization (SDS-PAGE, Mass Spec) purification_2->analysis

Caption: Experimental workflow for the two-step conjugation of peptides using this compound.

Detailed Experimental Protocol

Materials:

  • Peptide A (containing a primary amine)

  • Peptide B (containing a free sulfhydryl group)

  • This compound

  • Amine-Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Avoid buffers with primary amines.

  • Sulfhydryl-Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes

  • Quenching solution: Cysteine or β-mercaptoethanol in Sulfhydryl-Reaction Buffer

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

Step 1: Activation of Peptide A with this compound

  • Prepare Peptide A: Dissolve Peptide A in the Amine-Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM. Mal-PEG5-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Peptide A solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove the excess, unreacted this compound using a desalting column or through dialysis against the Sulfhydryl-Reaction Buffer. The product of this step is the Maleimide-Activated Peptide A.

Step 2: Conjugation of Maleimide-Activated Peptide A to Peptide B

  • Prepare Peptide B: Dissolve Peptide B in the Sulfhydryl-Reaction Buffer. If Peptide B has disulfide bonds, they must be reduced to generate free sulfhydryl groups prior to this step.

  • Reaction: Immediately add the Maleimide-Activated Peptide A solution to the Peptide B solution. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol.

Step 3: Purification of the Final Conjugate

  • The final peptide-PEG conjugate can be purified using various chromatographic techniques.

    • Size-Exclusion Chromatography (SEC): This method is effective for removing low molecular weight by-products, unreacted PEG, and native proteins from the reaction mixture.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is widely used for the purification of peptides and small proteins and can be used to separate PEGylated conjugates.

    • Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins, as the PEG chains can alter the surface charge of the protein.

    • Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for the purification of PEGylated proteins.

Step 4: Characterization of the Conjugate

The success of the conjugation can be confirmed using several analytical techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The conjugated product should exhibit a higher molecular weight compared to the individual peptides.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the accurate molecular weight of the conjugate and confirm the degree of PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final conjugate.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of peptides using this compound. The two-step reaction allows for a controlled and specific linkage of molecules, which is crucial for the development of well-defined peptide-based therapeutics and research tools. The provided quantitative data and detailed methodology should enable researchers to effectively implement this important bioconjugation technique. For optimal results, it is recommended to empirically determine the ideal reaction conditions for your specific peptides and application.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and subsequent clearance by the mononuclear phagocyte system. The heterobifunctional linker, Maleimide-PEG5-N-hydroxysuccinimide (Mal-PEG5-NHS) ester, offers a versatile platform for conjugating nanoparticles to a wide array of biomolecules.

This document provides detailed protocols and application notes for the surface modification of nanoparticles using Mal-PEG5-NHS ester. It outlines the two-step conjugation process, methods for characterization, and quantification of surface modification, and troubleshooting common challenges.

Principle of the Method:

The surface modification strategy leverages the orthogonal reactivity of the two terminal groups of the this compound linker:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2) on the nanoparticle surface to form stable amide bonds. This reaction is typically performed at a slightly basic pH (7.2-8.5).

  • Maleimide: This group reacts with sulfhydryl (thiol, -SH) groups to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

This two-step process allows for the controlled and sequential conjugation of the nanoparticle to the linker and then to a thiol-containing molecule of interest, such as a peptide, antibody fragment, or small molecule drug.

Materials and Equipment

Reagents:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, PLGA)

  • This compound

  • Thiol-containing molecule for conjugation (e.g., cysteine-containing peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) for maleimide quantification

  • L-cysteine for maleimide quantification

Equipment:

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Rotator or orbital shaker

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • Lyophilizer (optional)

  • Dialysis tubing or centrifugal filter units

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the first step of the surface modification process, where the NHS ester end of the linker is conjugated to the amine groups on the nanoparticle surface.

Diagram of the Experimental Workflow:

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Linker Preparation cluster_2 Step 3: Conjugation Reaction cluster_3 Step 4: Quenching and Purification np_prep Disperse Amine-NPs in Conjugation Buffer linker_prep Dissolve Mal-PEG5-NHS in DMSO/DMF conjugation Add linker to NP suspension Incubate at RT linker_prep->conjugation Mix quenching Add Quenching Solution conjugation->quenching purification Purify by centrifugation/ dialysis quenching->purification

Caption: Workflow for attaching this compound to amine-functionalized nanoparticles.

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Conjugation Buffer (PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure homogeneity.

  • Linker Preparation:

    • This compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension.[2] The optimal ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent is less than 10% to avoid nanoparticle aggregation.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.[2]

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

    • Purify the maleimide-functionalized nanoparticles by repeated centrifugation and resuspension in fresh Conjugation Buffer or by dialysis against the same buffer to remove excess linker and quenching agent.

Protocol 2: Conjugation of Thiol-Containing Molecules to Maleimide-Functionalized Nanoparticles

This protocol outlines the second step, where a thiol-containing molecule is attached to the maleimide groups on the nanoparticle surface.

Diagram of the Thiol-Maleimide Ligation:

G Thiol-Maleimide Conjugation cluster_np Maleimide-NP cluster_ligand Thiol-Ligand cluster_product Conjugate np Nanoparticle-PEG-Maleimide product Nanoparticle-PEG-S-Ligand np->product pH 6.5-7.5 ligand Ligand-SH ligand->product Stable Thioether Bond

Caption: Reaction scheme for the conjugation of a thiol-containing ligand to a maleimide-functionalized nanoparticle.

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on your molecule of interest (e.g., peptide) are in an oxidized state (disulfide bonds), they must be reduced.

    • Dissolve the ligand in an appropriate buffer and add a 5-10 fold molar excess of a reducing agent like TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Resuspend the purified maleimide-functionalized nanoparticles in Conjugation Buffer (PBS, pH 6.5-7.5).

    • Add the thiol-containing molecule to the nanoparticle suspension. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the estimated number of surface maleimide groups is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction is typically rapid.

  • Purification:

    • Purify the final nanoparticle conjugate to remove any unreacted ligand. This can be achieved by centrifugation, size-exclusion chromatography, or dialysis.

  • Storage:

    • Store the final conjugate at 4°C in a suitable buffer (e.g., PBS). For long-term storage, consider sterile filtration and storage at 4°C or lyophilization.

Data Presentation: Reaction Parameters and Characterization

The following tables summarize key quantitative data for the surface modification process.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterNHS Ester Reaction (Step 1)Maleimide Reaction (Step 2)
pH 7.2 - 8.56.5 - 7.5
Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 30 min - 2 hours1 - 2 hours
Molar Ratio 10-50 fold excess of linker to surface amines1.5-5 fold excess of thiol-ligand to surface maleimides
Buffer Amine-free (e.g., PBS, HEPES)Non-thiol (e.g., PBS, HEPES)

Table 2: Typical Characterization Results Before and After PEGylation

Characterization TechniqueBefore PEGylationAfter PEGylationRationale
Hydrodynamic Diameter (DLS) VariesIncreaseAddition of the PEG layer increases the hydrodynamic size.
Zeta Potential Positive (for amine-NPs)Near-neutral or slightly negativeShielding of surface charges by the neutral PEG chains.
TEM Core size visibleCore size remains the sameTEM visualizes the electron-dense core, the PEG layer is typically not visible.
Surface Functional Groups Primary AminesMaleimide groups, then ligand-specific groupsConfirms successful conjugation steps.

Quantification of Surface Modification

Quantifying the number of functional groups on the nanoparticle surface is crucial for reproducibility and for understanding the biological behavior of the final conjugate.

Quantification of Surface Maleimide Groups using Ellman's Assay

This is an indirect method to quantify the number of maleimide groups on the nanoparticle surface.

  • React a known excess of a thiol-containing molecule (e.g., L-cysteine) with the maleimide-functionalized nanoparticles.

  • After the reaction is complete, separate the nanoparticles by centrifugation.

  • Quantify the amount of unreacted thiol in the supernatant using Ellman's reagent, which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • The number of reacted thiols, which corresponds to the number of surface maleimide groups, can be calculated by subtracting the amount of unreacted thiol from the initial amount.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Insufficient PEGylation density- Incorrect pH or high ionic strength buffer- Hydrophobic interactions of the linker before conjugation- Increase the molar ratio of the PEG linker- Optimize the pH and use a low ionic strength buffer- Ensure rapid and efficient mixing during the addition of the linker
Low Conjugation Efficiency - Hydrolysis of the NHS ester- Inactive maleimide groups- Oxidized thiols on the ligand- Use freshly prepared linker solution; avoid moisture- Check the pH of the maleimide reaction; should be < 7.5- Ensure complete reduction of disulfide bonds in the ligand
Variability between batches - Inconsistent number of initial amine groups on nanoparticles- Inaccurate quantification of reagents- Characterize the starting nanoparticles thoroughly- Precisely weigh and dissolve reagents immediately before use

Conclusion

The use of this compound provides a robust and versatile method for the surface modification of nanoparticles. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can successfully conjugate a variety of biomolecules to their nanoparticle platforms. Proper characterization and quantification at each step are essential for ensuring the quality, reproducibility, and efficacy of the final nanoconjugates in drug development and other biomedical applications.

References

Two-Step Conjugation Strategy Using Mal-PEG5-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG5-NHS ester is a heterobifunctional crosslinker paramount in the field of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs). This reagent facilitates a covalent, two-step conjugation strategy, enabling the precise linkage of two different molecules, typically a protein (e.g., an antibody) and a payload molecule (e.g., a cytotoxic drug or a fluorescent dye).

The linker features two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9.

  • Maleimide: This group exhibits high reactivity towards sulfhydryl groups (-SH), found in cysteine residues, forming a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.

The polyethylene glycol (PEG) spacer (PEG5) is a hydrophilic chain of five ethylene glycol units. This spacer enhances the solubility of the resulting conjugate in aqueous solutions, reduces aggregation, and can sterically shield the payload, potentially improving the pharmacokinetic properties of the final product. The non-cleavable nature of this linker ensures that the conjugate remains intact in circulation until degraded within the target cell.

This document provides detailed application notes and protocols for utilizing the this compound in a two-step conjugation strategy, with a focus on the creation of antibody-drug conjugates.

Reaction Mechanism and Workflow

The two-step conjugation strategy is designed to control the linking process and minimize undesirable side reactions, such as self-conjugation. The general workflow involves:

  • Step 1: Activation of the Amine-Containing Molecule. The molecule with available primary amines (e.g., an antibody) is reacted with the NHS ester end of the this compound linker. This step results in a maleimide-activated intermediate.

  • Purification. Excess, unreacted linker is removed from the maleimide-activated intermediate to prevent it from reacting in the subsequent step.

  • Step 2: Conjugation to the Sulfhydryl-Containing Molecule. The purified maleimide-activated intermediate is then reacted with the molecule containing a free sulfhydryl group (e.g., a thiol-containing drug).

G cluster_step1 Step 1: Antibody Activation cluster_purification Purification cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with -NH2 groups) Linker This compound Activated_Ab Maleimide-Activated Antibody Purification Desalting Column / Dialysis Drug Thiolated Payload (with -SH group) Excess_Linker Excess Linker Removed ADC Antibody-Drug Conjugate (ADC)

Application: Development of a Trastuzumab-MMAE Antibody-Drug Conjugate

This section provides a detailed protocol for the conjugation of the anti-HER2 antibody, Trastuzumab, with the cytotoxic agent monomethyl auristatin E (MMAE), using a maleimide-containing linker. While the original studies may have used slightly different linkers (e.g., with a cleavable valine-citrulline component), the fundamental two-step chemical strategy involving an NHS ester and a maleimide is directly applicable.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis and characterization of a Trastuzumab-MMAE ADC.

ParameterValueReference
Step 1: Antibody Activation
AntibodyTrastuzumab[1][2][3]
Antibody Concentration5 - 10 mg/mL[4]
BufferPhosphate-buffered saline (PBS)[4]
pH7.2 - 8.0
LinkerThis compound (or similar)
Molar Excess of Linker to Antibody10 - 20 fold
Reaction Time1 - 2 hours
TemperatureRoom Temperature (20-25°C)
Step 2: Drug Conjugation
Activated AntibodyMaleimide-Activated Trastuzumab
PayloadThiolated MMAE
Molar Excess of Drug to Antibody1.5 - 5 fold
BufferPBS or similar neutral buffer
pH6.5 - 7.5
Reaction Time1 - 4 hours or overnight
TemperatureRoom Temperature (20-25°C) or 4°C
Characterization Method Parameter Measured Typical Result Reference
Size Exclusion Chromatography (SEC-HPLC) Purity and Aggregation>95% Monomer
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug-to-Antibody Ratio (DAR) Distribution and Average DARAverage DAR of 3.5 - 4.0
Mass Spectrometry (MS) Confirmation of Conjugation and DARMass shift corresponding to the number of conjugated drug-linkers
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen Binding AffinityBinding affinity comparable to unconjugated antibody

Experimental Protocols

Materials and Reagents:

  • Trastuzumab (or other amine-containing protein)

  • This compound

  • Thiol-containing payload (e.g., thiol-MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical instruments for characterization (HPLC, Mass Spectrometer, etc.)

Protocol 1: Activation of Trastuzumab with this compound

  • Preparation of Reagents:

    • Prepare a stock solution of Trastuzumab at 10 mg/mL in PBS, pH 7.2.

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the required volume of Trastuzumab solution.

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve a 20-fold molar excess.

    • Slowly add the this compound solution to the Trastuzumab solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification of Maleimide-Activated Antibody:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.2. Follow the manufacturer's instructions for the desalting column.

    • Collect the purified maleimide-activated Trastuzumab.

  • Characterization (Optional but Recommended):

    • Determine the concentration of the activated antibody using a UV-Vis spectrophotometer at 280 nm.

    • The degree of maleimide incorporation can be quantified using Ellman's reagent in a reverse titration.

Protocol 2: Conjugation of Maleimide-Activated Trastuzumab with Thiolated MMAE

  • Preparation of Reagents:

    • Prepare a stock solution of the thiol-containing MMAE derivative in DMSO.

  • Reaction Setup:

    • To the purified maleimide-activated Trastuzumab solution, add a 3 to 5-fold molar excess of the thiolated MMAE stock solution.

  • Incubation:

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, N-acetylcysteine can be added to the reaction mixture.

  • Purification of the ADC:

    • Purify the resulting ADC from excess drug-linker and other reaction components using a desalting column or size exclusion chromatography. The final buffer should be a formulation buffer suitable for antibody stability (e.g., PBS).

Protocol 3: Characterization of the Final ADC

  • Purity and Aggregation Analysis by SEC-HPLC:

    • Analyze the purified ADC using a size exclusion chromatography (SEC) system. The mobile phase is typically PBS.

    • The goal is to observe a high percentage of monomeric ADC with minimal aggregation.

  • Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

    • Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different numbers of conjugated drugs.

    • The chromatogram will show a series of peaks, each corresponding to a different DAR (e.g., DAR0, DAR2, DAR4, etc.).

    • The area under each peak is integrated to calculate the percentage of each species and the average DAR of the ADC mixture.

  • Confirmation by Mass Spectrometry:

    • Mass spectrometry can be used to confirm the successful conjugation and determine the mass of the different ADC species, further validating the DAR.

Mechanism of Action of Trastuzumab-MMAE ADC

The resulting Trastuzumab-MMAE ADC targets cancer cells that overexpress the HER2 receptor. The mechanism of action follows a series of steps:

  • Binding: The Trastuzumab component of the ADC binds with high affinity to the HER2 receptor on the surface of the cancer cell.

  • Internalization: The ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.

  • Payload Release: Inside the lysosome, the antibody is degraded by proteases. If a cleavable linker is used, it is cleaved by specific lysosomal enzymes. For non-cleavable linkers like the one described, the antibody is degraded to the point where the amino acid it is attached to, along with the linker and drug, is released.

  • Cytotoxicity: The released MMAE payload is highly potent and disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Trastuzumab-MMAE ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking MMAE Released MMAE Lysosome->MMAE 4. Payload Release Microtubules Microtubule Disruption MMAE->Microtubules 5. Cytotoxicity Apoptosis Apoptosis Microtubules->Apoptosis

HER2 Signaling Pathway Inhibition

Trastuzumab itself has therapeutic effects by binding to the HER2 receptor and inhibiting its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. The primary pathways affected are the PI3K/Akt and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

References

Application Notes and Protocols for Protein Labeling with Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the optimal molar excess of Mal-PEG5-NHS ester for protein labeling and detailed protocols for performing the conjugation.

Introduction

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form stable thioether bonds. This dual reactivity allows for the specific conjugation of two different molecules, making it a valuable tool in drug development, diagnostics, and proteomics research.

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the crosslinker to the protein. Careful optimization of these parameters is crucial for achieving the desired degree of labeling while maintaining the protein's structure and function.

Principle of Reaction

The labeling process with this compound can be performed as a one-step or a two-step reaction.

  • One-Step Reaction: In a one-step reaction, a protein with available primary amines and a molecule with a free sulfhydryl group are reacted simultaneously with the this compound. This method is simpler but offers less control over the conjugation process.

  • Two-Step Reaction: A more common approach is the two-step reaction. First, the NHS ester of the crosslinker is reacted with the primary amines on the first protein. After removing the excess, unreacted crosslinker, the second molecule containing a sulfhydryl group is added to react with the maleimide group. This sequential approach provides greater control and minimizes the formation of unwanted byproducts.

The NHS ester reaction is highly pH-dependent, with an optimal pH range of 7.2-8.5. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction. The maleimide reaction with sulfhydryls is most efficient at a pH of 6.5-7.5.

Calculating Molar Excess of this compound

The molar excess of the this compound is a critical parameter that determines the degree of labeling. The optimal ratio is empirical and needs to be determined for each specific protein and application.

General Formula for Calculating the Amount of NHS Ester:

Weight of NHS Ester (mg) = (Molar Excess) x [Protein (mg) / Protein MW (kDa)] x NHS Ester MW (kDa)

Factors Influencing the Choice of Molar Excess:
FactorEffect on Molar ExcessRationale
Desired Degree of Labeling Higher molar excess for higher labelingA higher concentration of the crosslinker increases the probability of reaction with available amine groups.
Protein Concentration Higher molar excess for dilute protein solutionsIn dilute solutions, a higher concentration of the crosslinker is needed to drive the reaction forward and achieve the desired labeling level.
Number of Available Amines Lower molar excess for proteins with many accessible lysinesProteins with a high number of surface-exposed and reactive lysine residues will require less excess of the crosslinker to achieve a certain degree of labeling.
Reaction Time and Temperature Lower molar excess for longer reaction times or higher temperaturesIncreased reaction time or temperature can lead to a higher degree of labeling with the same molar excess.
Buffer pH Optimal pH (7.2-8.5) requires a moderate molar excessDeviations from the optimal pH may require adjusting the molar excess to compensate for reduced reaction efficiency or increased hydrolysis.
Recommended Starting Molar Excess Ratios:
ApplicationRecommended Molar Excess (Linker:Protein)Expected Outcome
Mono-labeling 5:1 to 10:1Aiming for a single label per protein molecule. An empirical value of 8-fold molar excess is often a good starting point.
Antibody Labeling (IgG) 10:1 to 20:1Typically results in 4-6 linkers per antibody.
General Protein Labeling 10:1 to 50:1A broader range to start optimization for achieving a desired level of multiple labels.

Experimental Protocols

Materials and Reagents:
  • Protein to be labeled

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4; 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol describes the initial reaction of the NHS ester with primary amines on the first protein.

Step 1: Preparation of Protein and Reagents

  • Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with an appropriate labeling buffer using dialysis or a desalting column.

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL or a 10 mM solution). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

Step 2: Labeling Reaction

  • Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect the reaction from light if the final conjugate is light-sensitive.

Step 3: Removal of Excess Crosslinker

  • Remove the unreacted this compound using a desalting column or dialysis equilibrated with a suitable buffer for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).

Step 4: Reaction with Sulfhydryl-Containing Molecule

  • Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. The molar ratio will depend on the desired final conjugate.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

Step 5: Quenching and Purification

  • (Optional) To stop the reaction, a quenching reagent like free cysteine can be added.

  • Purify the final conjugate from excess reagents using an appropriate method such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Labeling Efficiency

The degree of labeling can be estimated by methods such as electrophoresis (SDS-PAGE) to observe the shift in molecular weight or by spectrophotometric methods if the attached molecule has a distinct absorbance.

Visualizing the Workflow and Concepts

Caption: Workflow for two-step protein conjugation using this compound.

G cluster_factors Influencing Factors DOL Desired Degree of Labeling center center DOL->center Prot_Conc Protein Concentration Prot_Conc->center Num_Amines Number of Available Amines Num_Amines->center Rxn_Cond Reaction Conditions (Time, Temp, pH) Rxn_Cond->center

Caption: Key factors to consider when determining the molar excess of the crosslinker.

G cluster_reaction1 NHS Ester Reaction with Primary Amine cluster_reaction2 Maleimide Reaction with Sulfhydryl start1 Protein-NH2 product1 Protein-NH-CO-PEG5-Mal start1->product1 + reagent1 Mal-PEG5-NHS reagent1->product1 start2 Molecule-SH product2 Protein-NH-CO-PEG5-Mal-S-Molecule start2->product2 +

Caption: The two-step chemical reactions involved in protein labeling.

References

Application Notes and Protocols for Creating Fluorescently Labeled Proteins Using Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, trafficking, interaction, and function. Mal-PEG5-NHS ester is a heterobifunctional crosslinker that offers a versatile and efficient method for creating fluorescently labeled proteins. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues and the N-terminus of proteins), and a maleimide group that specifically reacts with sulfhydryl groups (e.g., cysteine residues). The polyethylene glycol (PEG) spacer (PEG5) increases the solubility and reduces the immunogenicity of the resulting conjugate.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in creating fluorescently labeled proteins.

Principle of Reaction

The creation of a fluorescently labeled protein using this compound involves a two-step reaction. First, the NHS ester end of the linker reacts with primary amines on the protein of interest, forming a stable amide bond. In the second step, a fluorescent dye containing a sulfhydryl-reactive group (e.g., a maleimide or thiol) is introduced and reacts with the maleimide group on the protein-PEG conjugate, forming a stable thioether bond. This two-step approach allows for precise control over the labeling process and purification of intermediates.[2][3]

Key Applications

  • Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins.

  • Flow Cytometry: Identify and quantify cell populations based on the expression of a fluorescently labeled protein.

  • Immunoassays: Develop sensitive detection methods such as fluorescent ELISAs.

  • Protein-Protein Interaction Studies: Utilize techniques like Förster Resonance Energy Transfer (FRET) to study protein interactions.

Quantitative Data Summary

While specific quantitative data is highly dependent on the protein and fluorescent dye used, the following table summarizes typical experimental parameters and expected outcomes for protein labeling with this compound.

ParameterRecommended RangeExpected Outcome/Consideration
Dye-to-Protein Molar Ratio 5:1 to 20:1Higher ratios can increase the degree of labeling but may also lead to protein precipitation or loss of function.[4] Optimal ratios should be determined empirically.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.
Reaction pH (NHS Ester Step) 7.2 - 8.5NHS esters react with primary amines efficiently at slightly alkaline pH. Buffers should be amine-free (e.g., PBS, HEPES, Borate).
Reaction pH (Maleimide Step) 6.5 - 7.5Maleimides react specifically with sulfhydryl groups at a neutral pH. At pH > 7.5, the maleimide group can hydrolyze.
Reaction Time (NHS Ester Step) 30 min - 2 hours at RT, or 2-4 hours at 4°CLonger incubation times can increase labeling but also risk protein degradation.
Reaction Time (Maleimide Step) 30 min - 2 hours at RT, or 2-4 hours at 4°CEnsure complete reaction of the maleimide groups.
Labeling Efficiency 20% - 50%This is the proportion of the dye that reacts with the protein and is influenced by multiple factors including protein concentration and dye-to-protein ratio.
Degree of Labeling (DOL) 1 - 5The average number of dye molecules per protein. The optimal DOL depends on the application.

Experimental Protocols

Materials and Reagents
  • Protein of interest (with available primary amines)

  • Fluorescent dye with a sulfhydryl-reactive group (e.g., Maleimide-C3-AlexaFluor™ 488)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer A (NHS Ester Reaction): 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

  • Reaction Buffer B (Maleimide Reaction): 0.1 M Phosphate Buffer with 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes

Protocol 1: Two-Step Labeling of a Protein with a Fluorescent Dye

This protocol describes the process of first reacting the protein with the this compound linker, followed by the reaction with a sulfhydryl-reactive fluorescent dye.

Step 1: Reaction of Protein with this compound

  • Prepare Protein: Dissolve the protein of interest in Reaction Buffer A to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

  • Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against Reaction Buffer B. This step is crucial to prevent the NHS ester from reacting with any primary amines on the fluorescent dye in the next step.

Step 2: Reaction of Protein-PEG-Maleimide with Fluorescent Dye

  • Prepare Fluorescent Dye: Dissolve the sulfhydryl-reactive fluorescent dye in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved fluorescent dye to the purified protein-PEG-maleimide solution from Step 1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as 2-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Final Purification: Remove the unreacted fluorescent dye by gel filtration (desalting column) or dialysis. The purified, fluorescently labeled protein is now ready for use.

Protocol 2: Characterization of the Labeled Protein
  • Determine Protein Concentration: Measure the absorbance of the labeled protein at 280 nm.

  • Determine Dye Concentration: Measure the absorbance of the labeled protein at the maximum absorbance wavelength (λmax) of the specific fluorescent dye.

  • Calculate Degree of Labeling (DOL): The DOL can be calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]

    Where:

    • A_dye = Absorbance of the dye at its λmax

    • A_280 = Absorbance of the protein at 280 nm

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of the dye at its λmax

    • CF = Correction factor (A_280 of the dye / A_dye at its λmax)

Visualizations

Signaling Pathway Example

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor ProteinX Protein X (Fluorescently Labeled) Receptor->ProteinX Recruitment Downstream Downstream Signaling ProteinX->Downstream Activation Ligand Ligand Ligand->Receptor Binding Experimental_Workflow cluster_prep Preparation cluster_reaction1 Step 1: NHS Ester Reaction cluster_reaction2 Step 2: Maleimide Reaction cluster_final Final Steps A Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) C Mix Protein and this compound (1-2h at RT) A->C B Dissolve this compound (Anhydrous DMSO/DMF) B->C D Purify Protein-PEG-Maleimide (Desalting Column) C->D F Mix Protein-PEG-Maleimide and Dye (1-2h at RT, protected from light) D->F E Dissolve Sulfhydryl-Reactive Dye (DMSO) E->F G Final Purification (Desalting Column) F->G H Characterize Labeled Protein (DOL Calculation) G->H I Store Labeled Protein (-20°C or -80°C) H->I Logical_Relationship Protein Protein + Primary Amines (-NH2) Conjugate1 Protein-PEG-Maleimide Protein->Conjugate1 Amide Bond Formation Linker This compound NHS Ester PEG5 Spacer Maleimide Linker:nhs->Conjugate1 Final_Product {Fluorescently Labeled Protein} Dye Fluorescent Dye + Sulfhydryl Group (-SH) Dye->Final_Product Conjugate1->Final_Product Thioether Bond Formation

References

Troubleshooting & Optimization

how to prevent hydrolysis of Mal-PEG5-NHS ester during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of Mal-PEG5-NHS ester hydrolysis during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during my reaction?

A1: The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2] In the presence of water, the NHS ester can react with water molecules, leading to the formation of an unreactive carboxylic acid and free N-hydroxysuccinimide.[1][2] This side reaction competes with the desired reaction with primary amines on your target molecule, thereby reducing the conjugation efficiency.[3]

Q2: How does pH affect the stability of the this compound?

A2: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. While a slightly alkaline pH (7.2-8.5) is required for the efficient reaction with primary amines, a higher pH will accelerate the competing hydrolysis reaction. The maleimide group of the this compound is also susceptible to hydrolysis at a pH greater than 7.5.

Q3: What is the optimal pH range for my reaction with this compound?

A3: The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between efficient conjugation and minimizing hydrolysis. For the maleimide reaction with sulfhydryl groups, the optimal pH range is 6.5-7.5. When performing a two-step conjugation, it is advisable to carry out the NHS ester reaction first at pH 7.2-8.0, followed by purification and then the maleimide reaction at a lower pH of 6.5-7.5.

Q4: Can I use a Tris-based buffer for my conjugation reaction?

A4: It is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation yield.

Q5: How should I store and handle the solid this compound?

A5: this compound is moisture-sensitive and should be stored at -20°C in a desiccator. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation on the cold reagent.

Q6: How should I prepare the this compound solution?

A6: The this compound should be dissolved in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze in the presence of trace amounts of moisture. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10% to avoid denaturation of proteins.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of the NHS ester - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. - Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. - Minimize the reaction time as much as possible; avoid prolonged incubations, especially at higher pH. - Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
Presence of competing primary amines in the buffer - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - If your protein is in a Tris-based buffer, perform a buffer exchange into an appropriate amine-free buffer before starting the conjugation.
Inaccessible primary amines on the target molecule - The primary amines on your protein may be sterically hindered. Consider using a Mal-PEG-NHS ester with a longer PEG spacer arm to improve accessibility. - If the native conformation of the protein is not essential, gentle denaturation might expose more reactive sites.
Inconsistent Results Moisture contamination of the solid NHS ester - Always allow the reagent vial to warm to room temperature before opening to prevent condensation. - Store the solid reagent in a desiccator at -20°C.
Degraded organic solvent - Use high-purity, anhydrous DMSO or DMF. Older DMF can contain dimethylamine, which will react with the NHS ester.
Precipitation of the Conjugate Use of a hydrophobic NHS ester - this compound has a hydrophilic PEG spacer which generally increases the solubility of the resulting conjugate in aqueous media. If precipitation still occurs, consider optimizing the protein concentration or buffer conditions.

Data Summary

The stability of the NHS ester is critically dependent on both pH and temperature. The following table summarizes the approximate half-life of a typical NHS ester under various conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0251 hour
8.6410 minutes

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (Amine-Targeted) to a Sulfhydryl-Containing Molecule

This protocol is designed to maximize conjugation efficiency by first reacting the NHS ester under optimal conditions, followed by the maleimide reaction.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody)

  • Sulfhydryl-containing molecule (e.g., peptide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer A (for NHS ester reaction): 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Reaction Buffer B (for maleimide reaction): 0.1 M phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into Reaction Buffer A.

  • NHS Ester Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • NHS Ester Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with Reaction Buffer B.

  • Maleimide Reaction: Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein.

  • Incubation: Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): To stop the maleimide reaction, a molecule containing a free sulfhydryl group, such as cysteine, can be added. To quench any remaining unreacted NHS ester from the initial step, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove any remaining unreacted molecules.

Protocol 2: Assessing the Reactivity of the NHS Ester

If you suspect your this compound has been compromised by hydrolysis, you can perform this quality control test.

Materials:

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.2)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the reaction buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO and then dilute with the buffer.

  • Prepare Control: Prepare a control sample containing only the buffer (and DMSO if used).

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to rapidly and completely hydrolyze any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Measure the absorbance of the base-treated solution at 260 nm.

  • Calculate Reactivity: The percentage of active NHS ester can be estimated by the formula: % Active Ester = (1 - (A_initial / A_final)) * 100. A significant initial absorbance relative to the final absorbance indicates substantial hydrolysis.

Visualizations

Hydrolysis_vs_Aminolysis Mal_PEG_NHS This compound Conjugate Stable Amide Bond (Desired Product) Mal_PEG_NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) Mal_PEG_NHS->Hydrolyzed Hydrolysis (competing reaction, rate increases with pH) Amine Primary Amine (Target Molecule) Amine->Conjugate Water Water (Hydrolysis) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Quenching Equilibrate Equilibrate NHS Ester to Room Temperature Dissolve_NHS Dissolve NHS Ester in Anhydrous DMSO/DMF (Immediately before use) Equilibrate->Dissolve_NHS Add_NHS Add NHS Ester Solution to Protein Solution Dissolve_NHS->Add_NHS Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Prep_Protein->Add_NHS Incubate Incubate (30-60 min @ RT or 2 hrs @ 4°C) Add_NHS->Incubate Quench Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify

Caption: Workflow to minimize hydrolysis of this compound.

References

Technical Support Center: Troubleshooting Protein Aggregation During Mal-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during conjugation with Mal-PEG5-NHS ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is the this compound crosslinker and what is its primary application?

A1: this compound is a heterobifunctional crosslinker used to covalently link two different molecules. It contains two reactive groups:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[1][2][3]

  • Maleimide: Reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.[2][4]

The "PEG5" refers to a five-unit polyethylene glycol spacer, which is hydrophilic and increases the solubility of the crosslinker and the resulting conjugate. Its primary application is in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody.

Q2: What are the common causes of protein aggregation during conjugation with this compound?

A2: Protein aggregation during this conjugation process can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can destabilize the protein.

  • High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.

  • Over-labeling: Excessive modification of surface amines with the crosslinker can alter the protein's isoelectric point (pI) and surface charge, leading to reduced solubility.

  • Hydrophobicity of the Linker: While the PEG spacer enhances hydrophilicity, the overall modification can still increase the surface hydrophobicity of the protein, promoting self-association.

  • Intermolecular Crosslinking: If the protein has both accessible amines and sulfhydryls, the bifunctional nature of the linker can inadvertently connect multiple protein molecules, leading to aggregation.

  • Presence of Organic Solvents: Many NHS esters are first dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents in the aqueous reaction mixture can cause protein precipitation.

Q3: How can I detect and quantify protein aggregation in my sample?

A3: Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.

  • Visual Inspection: In severe cases, aggregation can be observed as visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • SDS-PAGE (non-reducing): Can reveal higher molecular weight bands corresponding to covalently linked protein oligomers.

Technique Principle Information Provided Throughput
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeQuantitative analysis of monomer, dimer, and soluble aggregatesLow to Medium
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensitySize distribution of particles, presence of aggregatesHigh
Analytical Ultracentrifugation (AUC) Measures sedimentation velocity in a centrifugal fieldDetection of a wide range of aggregate sizesLow
UV-Vis Spectroscopy (350 nm) Light scattering by large particlesQualitative indication of aggregationHigh
SDS-PAGE (non-reducing) Electrophoretic separation by molecular weightDetection of covalent oligomersHigh

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during this compound conjugation.

Problem 1: Visible Precipitation or Turbidity During the Conjugation Reaction

Possible Cause Recommended Solution
High Concentration of Organic Solvent Keep the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester to a minimum, ideally below 10%.
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range for both the NHS ester reaction and protein stability. A common compromise is pH 7.2-7.5.
High Reagent Concentration Add the dissolved this compound to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations.
Suboptimal Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the conjugation and potential aggregation processes.

Problem 2: Low Conjugation Yield with No Visible Aggregation

Possible Cause Recommended Solution
Hydrolysis of NHS Ester Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. Ensure the reagent is stored properly to prevent moisture contamination.
Presence of Amine-Containing Buffers Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. Use buffers like phosphate-buffered saline (PBS) or HEPES.
Suboptimal pH for NHS Ester Reaction The optimal pH for the NHS ester reaction with primary amines is 8.3-8.5. However, this may need to be balanced with the pH at which the protein is most stable.
Insufficient Molar Excess of Linker Perform a titration experiment with varying molar excesses of the this compound (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein.

Problem 3: High Levels of Soluble Aggregates Detected Post-Conjugation

Possible Cause Recommended Solution
Over-labeling of the Protein Reduce the molar excess of the this compound in the reaction or shorten the reaction time to decrease the degree of labeling.
Intermolecular Crosslinking If the protein contains both amines and free cysteines, consider a two-step conjugation protocol. First, react the NHS ester with the amine-containing protein, then purify to remove excess linker before reacting the maleimide with the sulfhydryl-containing molecule.
Low Protein Stability in the Conjugation Buffer Add stabilizing excipients to the buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% non-ionic detergents (e.g., Tween-20).
High Protein Concentration Perform the conjugation reaction at a lower protein concentration to reduce the likelihood of intermolecular interactions.

Experimental Protocols

Protocol 1: General Two-Step Conjugation of a Protein (Protein A) with a Sulfhydryl-Containing Molecule (Molecule B)

  • Protein A Preparation:

    • Dialyze Protein A into an amine-free buffer, such as PBS (Phosphate Buffered Saline) at pH 7.2-8.0.

    • Adjust the protein concentration to 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Step 1: Reaction of NHS Ester with Protein A:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein A solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification of Maleimide-Activated Protein A:

    • Remove excess, unreacted this compound using a desalting column or dialysis against a buffer at pH 6.5-7.5.

  • Step 2: Reaction of Maleimide with Molecule B:

    • Add the sulfhydryl-containing Molecule B to the purified maleimide-activated Protein A. A 1.5 to 2-fold molar excess of Molecule B over Protein A is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography method, such as size exclusion chromatography, to remove any remaining unreacted components and aggregates.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

    • Ensure the system is free of air bubbles and the baseline is stable.

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates that could damage the column.

    • Dilute the sample to an appropriate concentration for detection (typically 0.1-1.0 mg/mL).

  • Data Acquisition:

    • Inject a known volume of the prepared sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Collect and analyze the data to determine the percentage of monomer, dimer, and higher-order aggregates.

Visualizations

G cluster_workflow Two-Step Conjugation Workflow ProteinA Protein A (with primary amines) Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) ProteinA->Step1 Linker This compound Linker->Step1 ActivatedProteinA Maleimide-Activated Protein A Step1->ActivatedProteinA Purification1 Purification (Desalting/Dialysis) ActivatedProteinA->Purification1 Step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Purification1->Step2 MoleculeB Molecule B (with sulfhydryl group) MoleculeB->Step2 Conjugate Final Conjugate (Protein A - Linker - Molecule B) Step2->Conjugate Purification2 Final Purification (e.g., SEC) Conjugate->Purification2

Caption: Workflow for a two-step this compound conjugation.

G cluster_troubleshooting Troubleshooting Logic for Protein Aggregation Start Protein Aggregation Observed CheckSolvent Organic Solvent Concentration > 10%? Start->CheckSolvent ReduceSolvent Reduce Organic Solvent CheckSolvent->ReduceSolvent Yes CheckpH Is pH optimal for protein stability? CheckSolvent->CheckpH No OptimizepH Optimize Buffer pH CheckpH->OptimizepH No CheckConcentration High Protein/Reagent Concentration? CheckpH->CheckConcentration Yes ReduceConcentration Lower Concentration / Slow Addition CheckConcentration->ReduceConcentration Yes CheckLabeling Over-labeling Suspected? CheckConcentration->CheckLabeling No ReduceLabeling Decrease Linker Molar Ratio CheckLabeling->ReduceLabeling Yes AddExcipients Add Stabilizing Excipients CheckLabeling->AddExcipients No

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing Mal-PEG5-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-NHS ester bioconjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions for successful conjugation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS ester of this compound with a primary amine?

The optimal pH for the N-hydroxysuccinimide (NHS) ester reaction with primary amines is between 7.2 and 8.5.[1][2] A slightly alkaline pH of 8.3-8.5 is often recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[3][4][5]

Q2: How does pH affect the stability of the NHS ester?

The NHS ester is susceptible to hydrolysis, and the rate of this competing reaction increases with pH. At a lower pH, the amine groups on the target molecule are protonated and less reactive, while at a pH above 8.5, the hydrolysis of the NHS ester can significantly reduce the conjugation yield.

Q3: What is the optimal pH for the maleimide reaction with a thiol group?

The maleimide group of the this compound reacts specifically with sulfhydryl (thiol) groups within a pH range of 6.5 to 7.5. Within this pH range, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.

Q4: What happens if the pH is too high during the maleimide reaction?

Above pH 7.5, the maleimide group can lose its specificity and begin to react with primary amines, such as the side chain of lysine residues. Furthermore, the maleimide ring becomes more prone to hydrolysis at higher pH values, rendering it unreactive towards thiols.

Q5: In what order should the NHS ester and maleimide reactions be performed?

For a two-step conjugation protocol using a heterobifunctional linker like this compound, it is generally recommended to perform the NHS ester reaction first at a pH of 7.2-8.0. This should be followed by a purification step to remove any unreacted crosslinker. The subsequent maleimide reaction should then be carried out at a slightly lower pH of 6.5-7.5. This sequential approach prevents the maleimide group from being exposed to the higher pH conditions necessary for the NHS ester reaction, which could lead to its degradation.

Q6: Which buffers are compatible with NHS ester reactions?

Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester reactions. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5 for the NHS ester reaction.Verify and adjust the pH of the reaction buffer to be within the optimal range. A pH of 8.3-8.5 is often ideal.
Hydrolysis of NHS ester: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to high pH.Store the this compound reagent in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.
Presence of primary amines in the buffer: Buffers such as Tris or glycine are competing with the target molecule.Perform a buffer exchange using dialysis or gel filtration to move the protein into a compatible buffer like PBS before starting the conjugation.
Non-specific Binding Reaction with non-target amines: At a pH above 7.5, the maleimide group can react with primary amines.If performing a two-step conjugation, ensure the maleimide reaction is carried out within the recommended pH range of 6.5-7.5 to maintain thiol specificity.
Reagent Instability Moisture contamination: NHS esters are highly sensitive to moisture.Store the reagent under desiccated conditions and allow it to warm to room temperature before opening.
Storage in solution: Storing the reagent in solution for extended periods can lead to hydrolysis.Dissolve the required amount of reagent immediately before use and do not store it in solution.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes
9.0Room Temperature125 minutes

Table 2: pH Reactivity Profile for this compound

Reactive GroupTarget Functional GroupOptimal pH RangeCompeting Reactions
NHS Ester Primary Amine (-NH₂)7.2 - 8.5Hydrolysis (rate increases with pH)
Maleimide Sulfhydryl (-SH)6.5 - 7.5Reaction with primary amines (at pH > 7.5), Hydrolysis of maleimide ring (at higher pH)

Experimental Protocols & Workflows

A typical experimental workflow for a two-step conjugation using this compound involves an initial reaction with an amine-containing molecule, followed by purification and a subsequent reaction with a thiol-containing molecule.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_purification Purification cluster_step2 Step 2: Maleimide Reaction A Dissolve Amine-Containing Molecule in Buffer (pH 7.2-8.5) C Add NHS Ester Solution to Amine Solution A->C B Dissolve this compound in Anhydrous Solvent (e.g., DMSO, DMF) B->C D Incubate Reaction (e.g., 1-4h at RT or overnight at 4°C) C->D E Remove Excess Crosslinker (e.g., Desalting Column, Dialysis) D->E G Add Purified Conjugate to Thiol Solution E->G F Prepare Thiol-Containing Molecule in Buffer (pH 6.5-7.5) F->G H Incubate Reaction (e.g., 2h at RT or overnight at 4°C) G->H I Final Purified Conjugate H->I

Figure 1. A generalized two-step experimental workflow for conjugating an amine-containing molecule to a thiol-containing molecule using this compound.

The following diagram illustrates the key reactions and potential side reactions that need to be controlled by optimizing the pH.

reaction_pathways cluster_nhs NHS Ester Reactions cluster_maleimide Maleimide Reactions NHS This compound Desired_Amide Stable Amide Bond (Desired Product) NHS->Desired_Amide  + Amine (pH 7.2-8.5) Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) NHS->Hydrolyzed_NHS  + H₂O (competing reaction, increases with pH) Amine Primary Amine (R-NH₂) Water_NHS H₂O Maleimide Maleimide-PEG5-Amide Desired_Thioether Stable Thioether Bond (Desired Product) Maleimide->Desired_Thioether  + Thiol (pH 6.5-7.5) Amine_Side_Reaction Amine Adduct (Side Product) Maleimide->Amine_Side_Reaction  + Amine (at pH > 7.5) Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide  + H₂O (at higher pH) Thiol Thiol (R'-SH) Water_Mal H₂O

Figure 2. Reaction pathways for the NHS ester and maleimide functionalities, highlighting the desired reactions and pH-dependent side reactions.

References

side reactions of NHS esters with amino acids other than lysine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding N-hydroxysuccinimide (NHS) ester chemistry, with a specific focus on unintended reactions with amino acid residues other than lysine.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and potential side-reaction targets for NHS esters on a protein?

N-hydroxysuccinimide (NHS) esters are highly reactive compounds primarily used to label biomolecules by targeting primary amines.[1][2][3] The intended targets are the ε-amino group (-NH₂) of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[3][4] These reactions result in the formation of stable amide bonds.

However, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains. These side reactions are generally less efficient, and the resulting chemical linkages are often less stable than amide bonds. The most common residues involved in side reactions include:

  • Tyrosine (Tyr): The phenolic hydroxyl group can be acylated.

  • Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups can react.

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile that can react to form a thioester.

  • Histidine (His): The imidazole ring can be acylated.

  • Arginine (Arg): The guanidinium group has been reported to show minor reactivity.

A primary competing reaction is the hydrolysis of the NHS ester by water, which becomes more rapid at higher pH values and converts the ester into a non-reactive carboxylic acid.

Q2: Under what conditions do these side reactions occur?

The pH of the reaction buffer is the most critical factor influencing the specificity of NHS ester labeling. While the optimal pH for reacting with primary amines is typically between 7.2 and 8.5, deviations from this range and other factors can promote side reactions.

  • High pH (> 8.5): At higher pH values, the rate of NHS ester hydrolysis increases significantly, which reduces the overall labeling efficiency. While the lysine amine group is more nucleophilic at higher pH, the short half-life of the NHS ester in the aqueous buffer can become the limiting factor. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.

  • Low pH (< 7.0): At lower pH values, primary amines are increasingly protonated (-NH₃⁺) and thus non-nucleophilic, slowing the desired reaction. However, reactions with hydroxyl groups on tyrosine, serine, and threonine can become more significant at lower pH ranges where primary amines are less reactive.

  • Absence of Accessible Amines: If a protein has few accessible lysine residues or a blocked N-terminus, the NHS ester is more likely to react with secondary targets.

  • Local Environment: The microenvironment surrounding an amino acid residue can influence its pKa and nucleophilicity, making it more or less reactive than expected based on pH alone.

The following diagram illustrates the main reaction pathways for an NHS ester in the presence of a protein.

G cluster_main NHS Ester Reaction Pathways cluster_desired Primary Reaction (pH 7.2-8.5) cluster_side Side Reactions cluster_competing Competing Reaction NHSEster R-NHS Ester Lysine Lysine / N-Terminus (-NH₂) NHSEster->Lysine Tyr Tyrosine (-OH) NHSEster->Tyr SerThr Serine / Threonine (-OH) NHSEster->SerThr Cys Cysteine (-SH) NHSEster->Cys His Histidine (imidazole) NHSEster->His H2O Water (H₂O) NHSEster->H2O Amide Stable Amide Bond Lysine->Amide Aminolysis Ester Labile Ester Bond Tyr->Ester SerThr->Ester Thioester Labile Thioester Cys->Thioester AcylImidazole Very Labile Linkage His->AcylImidazole CarboxylicAcid Inactive Carboxylic Acid H2O->CarboxylicAcid Hydrolysis (Increases with pH)

Caption: Reaction pathways of NHS esters with protein functional groups.

Q3: How do the side reactions compare in terms of reactivity and stability?

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage StabilityFavorable Conditions
Lysine ε-Amino (-NH₂)Very High AmideVery Stable pH 7.2 - 8.5
N-Terminus α-Amino (-NH₂)HighAmideVery Stable pH 7.2 - 8.5
Tyrosine Phenolic Hydroxyl (-OH)ModerateEsterLabileMore significant at pH < 7.5
Cysteine Sulfhydryl (-SH)ModerateThioesterLabileCan compete with amines
Serine/Threonine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabileCan occur, especially if amines are inaccessible
Histidine ImidazoleLowAcyl-imidazoleVery Labile Generally a minor side reaction
Arginine GuanidiniumVery LowAcyl-guanidiniumLabileGenerally a minor side reaction

Table based on data from BenchChem Technical Guide.

Troubleshooting Guide

Problem: My protein lost biological activity after labeling with an NHS ester.

Loss of activity is a common issue that can arise from several factors, including modification of critical residues. This workflow can help diagnose the potential cause.

G Start Protein Activity Lost After NHS Labeling CheckLysine Was a lysine or N-terminus residue in the active site or a key binding interface? Start->CheckLysine CheckConditions Were reaction conditions outside the optimal range? (e.g., pH > 8.5) CheckLysine->CheckConditions No ActiveSiteBlocked Primary amine modification likely blocked the active site. CheckLysine->ActiveSiteBlocked Yes CheckAggregation Is there evidence of protein aggregation? (e.g., turbidity, SEC-MALS) CheckConditions->CheckAggregation No Denaturation High pH or excess reagent may have caused denaturation or hydrolysis. CheckConditions->Denaturation Yes SideReaction Possible Side Reaction on critical Tyr, Ser, Thr, or Cys. Modification may alter structure or function. CheckAggregation->SideReaction No AggregationCause Over-labeling or reagent hydrophobicity may have caused aggregation. CheckAggregation->AggregationCause Yes Analyze Action: Analyze conjugate by Mass Spectrometry (Peptide Mapping) to identify modification sites. SideReaction->Analyze Optimize Action: Optimize reaction. - Lower molar excess of NHS ester - Adjust pH to 7.5-8.0 - Reduce reaction time/temperature ActiveSiteBlocked->Optimize Denaturation->Optimize AggregationCause->Optimize

Caption: Troubleshooting workflow for loss of protein activity post-labeling.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a protein with an NHS-ester functionalized molecule. Optimization is often necessary.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.3). Avoid buffers containing primary amines like Tris or glycine. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Protein Solution Preparation: Dissolve or dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts from the conjugated protein. The most common method is size-exclusion chromatography (e.g., a desalting column). Dialysis or precipitation can also be used.

Protocol 2: Detection of Side Reactions by Mass Spectrometry (Peptide Mapping)

Mass spectrometry is the most definitive method for identifying both intended and unintended modification sites.

  • Sample Preparation: Take an aliquot of the purified conjugate from Protocol 1. If needed, perform a buffer exchange into a denaturing buffer (e.g., containing 6 M urea or guanidine-HCl) compatible with proteolytic digestion.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step prevents disulfide scrambling and confirms Cys side reactions by observing the absence of the alkylation adduct.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level tolerated by the protease (e.g., < 1 M urea for trypsin).

    • Add a protease (e.g., trypsin, chymotrypsin) at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 4-18 hours.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to stop the enzymatic reaction.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use database search software (e.g., Mascot, Sequest, MaxQuant) to identify peptides and their modifications.

    • Search for the expected mass shift of the NHS-ester label on lysine residues.

    • Crucially, perform a variable modification search for the same mass shift on tyrosine, serine, threonine, cysteine, and histidine residues.

    • Manual inspection of the MS/MS spectra is required to confirm the precise location of the modification on the peptide backbone. The presence of fragment ions (b- and y-ions) containing the mass shift will validate the modification site.

References

Technical Support Center: Mal-PEG5-NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-NHS ester conjugated proteins. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is it used for?

A this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][3]

  • A maleimide group that reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues) to form a stable thioether bond.[1]

The polyethylene glycol (PEG) spacer (PEG5) increases the hydrophilicity and solubility of the resulting conjugate, which can be beneficial when working with hydrophobic molecules. This crosslinker is commonly used to create antibody-drug conjugates (ADCs), enzyme-antibody conjugates, and other protein bioconjugates.

Q2: What is the optimal pH for conjugation reactions with this compound?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5. Therefore, a two-step conjugation is often performed, with the NHS ester reaction carried out first at pH 7.2-7.5, followed by the maleimide reaction.

Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are suitable for NHS ester reactions.

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the NHS ester, reducing conjugation efficiency.

Q4: How should I store and handle this compound reagents?

Mal-PEG5-NHS esters are moisture-sensitive. They should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and prepare fresh solutions for each experiment.

Q5: My conjugated protein has precipitated out of solution. What could be the cause?

Protein aggregation and precipitation after conjugation can be due to increased hydrophobicity, especially if the molecule being conjugated is hydrophobic. The PEG linker is designed to increase hydrophilicity to mitigate this, but aggregation can still occur. Ensure that the final concentration of any organic solvent (like DMSO or DMF) used to dissolve the crosslinker is kept low (typically below 10% v/v) to maintain protein integrity.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound conjugated proteins.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Hydrolyzed NHS ester: The reagent was exposed to moisture.Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH: The pH is too low, leading to protonated, unreactive amines, or too high, causing accelerated hydrolysis of the NHS ester.Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 for the NHS ester reaction.
Presence of interfering substances: The buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.Perform a buffer exchange using dialysis or gel filtration to move the protein into a compatible buffer like PBS before conjugation.
Insufficient reagent: The molar excess of the crosslinker is too low.Empirically optimize the molar excess of the crosslinker to the protein. A 10- to 50-fold molar excess is a common starting point.
Protein Aggregation/Precipitation Increased hydrophobicity: The conjugated molecule is hydrophobic, causing the protein conjugate to become less soluble.Consider using a longer PEG chain version of the crosslinker to further enhance hydrophilicity. Optimize the drug-to-antibody ratio (DAR); a lower DAR may prevent aggregation.
High concentration of organic solvent: The solvent used to dissolve the crosslinker is destabilizing the protein.Keep the final concentration of the organic solvent (e.g., DMSO) below 10% (v/v) in the reaction mixture.
Heterogeneous Product Polydisperse PEG reagent: Traditional PEG reagents can have a range of chain lengths, leading to a heterogeneous mixture of conjugated products.Use monodisperse PEG linkers, which have a single, defined molecular weight, to ensure a more homogeneous product.
Non-specific reactions: NHS esters can react with other nucleophilic residues like cysteine, serine, tyrosine, and threonine, not just lysine.Optimize reaction conditions (pH, temperature, reaction time) to favor lysine conjugation. Characterize the final product thoroughly to identify conjugation sites.
Difficulty in Purification Similar properties of starting materials and product: The conjugated protein may have similar size and charge to the unconjugated protein, making separation difficult.Use a purification method that separates based on the newly introduced property. For example, if a hydrophobic drug is conjugated, Hydrophobic Interaction Chromatography (HIC) can be effective. Size Exclusion Chromatography (SEC) is often used to remove excess, unconjugated small molecules.
Presence of unreacted crosslinker and byproducts: These can interfere with downstream applications.Remove excess, non-reacted reagent by desalting, dialysis, or SEC after the conjugation step.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with this compound

This protocol describes the conjugation of a protein with available lysine residues to a sulfhydryl-containing molecule using a this compound crosslinker.

Materials:

  • Protein with primary amines (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

Procedure:

  • Buffer Exchange: Ensure the Protein-NH2 is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If necessary, perform a buffer exchange using a desalting column.

  • Prepare Protein-NH2: Adjust the concentration of Protein-NH2 to 1-10 mg/mL in the Reaction Buffer.

  • Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • NHS Ester Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. Incubate for 1-2 hours at room temperature.

  • Removal of Excess Crosslinker: Remove the excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This results in a maleimide-activated protein (Protein-Mal).

  • Maleimide Reaction: Immediately add the Molecule-SH to the Protein-Mal solution. A 1.1 to 1.5-fold molar excess of the sulfhydryl-containing molecule over the protein is a good starting point.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) to remove any remaining small molecules, or affinity chromatography if the protein has a tag.

Protocol 2: Characterization of the Conjugate by HPLC

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for characterizing the purity and heterogeneity of the conjugated protein.

Methods:

  • Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. It can be used to assess aggregation and separate the conjugated protein from unconjugated small molecules.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This can be used to separate the conjugated protein from the unconjugated protein, especially if a hydrophobic molecule was attached.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): A less denaturing alternative to RP-HPLC, often used to determine the drug-to-antibody ratio (DAR) of ADCs.

General SEC-HPLC Procedure:

  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified conjugate sample.

  • Monitor the elution profile using UV absorbance at 280 nm for the protein.

  • Analyze the chromatogram for peaks corresponding to the conjugate, any aggregates (eluting earlier), and any unconjugated protein or small molecules (eluting later).

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Maleimide Reaction cluster_step4 Step 4: Final Purification & Analysis protein_nh2 Protein-NH2 in Amine-Free Buffer reaction1 Incubate @ RT pH 7.2-7.5 protein_nh2->reaction1 crosslinker This compound in DMSO/DMF crosslinker->reaction1 desalting Desalting Column reaction1->desalting protein_mal Maleimide-Activated Protein desalting->protein_mal reaction2 Incubate @ RT pH 6.5-7.5 protein_mal->reaction2 molecule_sh Sulfhydryl-Containing Molecule molecule_sh->reaction2 final_purification Purification (e.g., SEC, HIC) reaction2->final_purification final_conjugate Final Conjugate final_purification->final_conjugate analysis Characterization (HPLC, MS) final_conjugate->analysis

Caption: Workflow for a two-step protein conjugation using this compound.

troubleshooting_logic start Low/No Conjugation? check_reagent Is NHS ester fresh & handled correctly? start->check_reagent Yes check_buffer Is buffer amine-free & pH 7.2-8.5? check_reagent->check_buffer Yes solution_reagent Solution: Use fresh, anhydrous reagent. check_reagent->solution_reagent No check_ratio Is molar excess of crosslinker sufficient? check_buffer->check_ratio Yes solution_buffer Solution: Buffer exchange to compatible buffer. check_buffer->solution_buffer No solution_ratio Solution: Optimize molar excess. check_ratio->solution_ratio No success Conjugation Successful check_ratio->success Yes

Caption: Troubleshooting logic for low or no conjugation yield.

References

impact of buffer choice on Mal-PEG5-NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mal-PEG5-NHS ester conjugation experiments. The following information addresses common issues related to buffer choice and other critical parameters that influence conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two reaction steps in a this compound conjugation?

A1: The this compound is a heterobifunctional crosslinker, meaning it has two different reactive groups that target different functional groups on proteins or other molecules. For optimal conjugation, it is crucial to control the pH for each reaction step.

  • NHS Ester Reaction (targeting primary amines, e.g., lysine): The optimal pH range for the reaction of an NHS ester with a primary amine is typically 7.2 to 8.5 [1][2]. A slightly alkaline pH ensures that the primary amines are deprotonated and thus sufficiently nucleophilic to react with the NHS ester.

  • Maleimide Reaction (targeting thiols, e.g., cysteine): The ideal pH range for the maleimide reaction with a thiol group is 6.5 to 7.5 [3]. This pH range allows for a highly selective and efficient reaction with thiols, minimizing side reactions with other nucleophilic groups like amines. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.

Q2: Which buffers are recommended for this compound conjugation?

A2: The choice of buffer is critical to avoid unwanted side reactions with the crosslinker.

  • For the NHS Ester Reaction (pH 7.2-8.5):

    • Phosphate-buffered saline (PBS)

    • Borate buffer

    • HEPES buffer

    • Bicarbonate/Carbonate buffer [1]

  • For the Maleimide Reaction (pH 6.5-7.5):

    • Phosphate buffer

    • MES buffer

    • HEPES buffer [3]

Q3: Are there any buffers I should avoid?

A3: Yes, certain buffers contain functional groups that will compete with your target molecules for reaction with the this compound, significantly reducing your conjugation efficiency.

  • For the NHS Ester Reaction: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine . These will react with the NHS ester and quench the reaction.

  • For the Maleimide Reaction: Avoid buffers containing thiols, such as Dithiothreitol (DTT) and β-mercaptoethanol , as these will react with the maleimide group.

Q4: My conjugation efficiency is low. What are the possible causes?

A4: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH values. It is crucial to use freshly prepared solutions of the this compound. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.

  • Hydrolysis of the maleimide group: The maleimide group can also hydrolyze, particularly at pH values above 7.5, rendering it unreactive towards thiols.

  • Incorrect buffer choice: As mentioned in Q3, using incompatible buffers will lead to quenching of the reactive groups on the crosslinker.

  • Oxidation of thiols: The thiol groups on your protein can oxidize to form disulfide bonds, which are unreactive with maleimides. It is important to work with freshly prepared or properly stored thiol-containing molecules. If necessary, a reduction step can be performed prior to the maleimide conjugation.

  • Insufficient molar excess of the crosslinker: A 5- to 20-fold molar excess of the crosslinker over the amine-containing protein is often recommended for the first step of a two-step conjugation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation in the first step (NHS ester reaction) NHS ester has hydrolyzed.Prepare a fresh solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.
Incorrect buffer pH.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Buffer contains primary amines (e.g., Tris, Glycine).Perform a buffer exchange into a compatible buffer like PBS, Borate, or HEPES.
Low or no conjugation in the second step (maleimide reaction) Maleimide group has hydrolyzed.Perform the maleimide reaction promptly after the first step and purification. Ensure the pH is maintained between 6.5 and 7.5.
Thiol groups on the target molecule are oxidized.If disulfide bonds are present, perform a reduction step using a thiol-free reducing agent like TCEP.
Buffer contains thiols (e.g., DTT).If a reducing agent like DTT was used, it must be removed by desalting or dialysis before adding the maleimide-activated molecule.
Precipitation of the protein during conjugation High concentration of organic solvent.If the this compound is dissolved in an organic solvent, ensure the final concentration in the reaction mixture is low enough to maintain protein solubility.
Change in protein solubility after modification.Optimize the molar ratio of the crosslinker to the protein to control the degree of labeling.

Data Presentation

Table 1: Buffer Recommendations for this compound Conjugation

Reaction Step Recommended Buffers Optimal pH Range Incompatible Buffers Key Considerations
NHS Ester-Amine Phosphate, Borate, HEPES, Bicarbonate/Carbonate7.2 - 8.5Tris, Glycine, and other primary amine-containing buffersThe rate of NHS ester hydrolysis increases with pH. Use freshly prepared crosslinker solutions.
Maleimide-Thiol Phosphate, MES, HEPES6.5 - 7.5DTT, β-mercaptoethanol, and other thiol-containing buffersMaleimide reactivity with amines increases above pH 7.5. Maintain the pH in the recommended range for optimal selectivity.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Temperature Half-life
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: Two-Step Peptide-Peptide Conjugation

This protocol describes the conjugation of a peptide containing a primary amine (Peptide A) to a peptide containing a cysteine residue (Peptide B) using this compound.

Materials:

  • Peptide A (with primary amine)

  • Peptide B (with cysteine)

  • This compound

  • Amine-Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.5

  • Sulfhydryl-Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Anhydrous DMSO or DMF

  • Desalting column

Step 1: Activation of Peptide A with this compound

  • Dissolve Peptide A in the Amine-Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Add a 10-fold molar excess of the dissolved this compound to the Peptide A solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Sulfhydryl-Reaction Buffer. The product of this step is Maleimide-Activated Peptide A.

Step 2: Conjugation of Maleimide-Activated Peptide A to Peptide B

  • Dissolve Peptide B in the Sulfhydryl-Reaction Buffer. If Peptide B has disulfide bonds, they must be reduced prior to this step using a thiol-free reducing agent like TCEP.

  • Immediately add the Maleimide-Activated Peptide A to the Peptide B solution. A 1:1 molar ratio is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

  • The final conjugate can be purified using size-exclusion chromatography (SEC) or reverse-phase HPLC.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction MoleculeA Molecule A (with Primary Amine) ActivatedMoleculeA Maleimide-Activated Molecule A MoleculeA->ActivatedMoleculeA pH 7.2-8.5 (Phosphate, Borate, HEPES) Crosslinker This compound Crosslinker->ActivatedMoleculeA ActivatedMoleculeA2 Maleimide-Activated Molecule A MoleculeB Molecule B (with Thiol) FinalConjugate Final Conjugate (A-PEG5-B) MoleculeB->FinalConjugate pH 6.5-7.5 (Phosphate, MES, HEPES) ActivatedMoleculeA2->FinalConjugate

Caption: Two-step conjugation workflow using this compound.

G cluster_nhs NHS Ester Reaction cluster_maleimide Maleimide Reaction NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Maleimide Maleimide Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond pH 6.5-7.5 Thiol Thiol (e.g., Cysteine) Thiol->Thioether_Bond

Caption: Reaction chemistries of NHS ester and maleimide functional groups.

G start Low Conjugation Yield check_reagents Are reagents fresh? start->check_reagents check_buffer Is the buffer compatible and at the correct pH? check_reagents->check_buffer Yes solution_reagents Prepare fresh crosslinker and molecule solutions. check_reagents->solution_reagents No check_protein Are target functional groups available? check_buffer->check_protein Yes solution_buffer Use a recommended buffer at the optimal pH. check_buffer->solution_buffer No solution_protein For thiols, consider a reduction step (e.g., with TCEP). check_protein->solution_protein No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing linker length and flexibility in Proteolysis Targeting Chimera (PROTAC) design.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

  • Answer: Weak or no degradation is a common challenge in PROTAC development and can often be attributed to suboptimal linker design. Here are the key linker-related factors to investigate and corresponding troubleshooting steps:

    • Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not optimal, this complex may be unstable or not form at all.

      • Troubleshooting:

        • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[2] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene glycol (PEG) or alkyl units) to identify the optimal distance for productive ternary complex formation.[][4]

        • Modify Linker Composition: The chemical nature of the linker influences its flexibility and ability to facilitate favorable protein-protein interactions.[5] Experiment with different linker types, such as more rigid (e.g., containing piperazine or phenyl groups) or more flexible (e.g., long alkyl chains) linkers, to find a composition that supports a stable ternary complex.

        • Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This will provide quantitative data on the binding affinities and cooperativity of your PROTACs.

    • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.

      • Troubleshooting:

        • Alter Linker Properties: The linker contributes significantly to the overall physicochemical properties of the PROTAC. Modifying the linker to have a better balance of hydrophilicity and lipophilicity can improve cell permeability. For instance, incorporating PEG units can increase solubility.

        • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.

    • Suboptimal Linker Attachment Points: The position where the linker is connected to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.

      • Troubleshooting:

        • Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.

Issue 2: I am observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

  • Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.

    • Troubleshooting:

      • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations. A clear bell-shaped curve is indicative of this phenomenon.

      • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of the binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving positive cooperativity.

        • Systematic Linker Modification: As described in Issue 1, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.

        • Biophysical Measurement of Cooperativity: Use techniques like SPR to quantify the cooperativity of your PROTACs. This will allow you to rank your compounds based on their ability to form a stable ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. However, empirical data from numerous studies provides some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms. It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.

Q2: Should I use a flexible or a rigid linker?

A2: The choice between a flexible and a rigid linker involves a trade-off.

  • Flexible Linkers (e.g., alkyl, PEG chains): These are the most common starting points in PROTAC design due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations, increasing the chance of productive ternary complex formation. However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups): These can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which can improve potency and selectivity. However, their lack of flexibility can also make it more challenging to achieve a productive geometry. In some cases, increasing linker rigidity has been shown to impair degradation.

The best approach is often to start with a flexible linker to establish a proof-of-concept and then explore the introduction of rigid elements to refine the PROTAC's properties.

Q3: How does the linker composition affect the physicochemical properties of a PROTAC?

A3: The linker's chemical makeup significantly impacts a PROTAC's drug-like properties.

  • Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.

  • Cell Permeability: While often large, PROTACs need to cross the cell membrane. The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.

Q4: What are the key experimental assays for evaluating linker performance?

A4: A combination of cellular and biophysical assays is essential for comprehensively evaluating linker performance:

  • Western Blotting: This is the primary method to quantify the extent of target protein degradation in cells treated with the PROTAC.

  • Ternary Complex Formation Assays:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for both binary and ternary complex formation, and allows for the calculation of cooperativity.

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the stability of the ternary complex.

    • NanoBRET/TR-FRET: In-cell or in-vitro assays that can monitor the proximity of the target protein and E3 ligase upon PROTAC addition.

  • Cellular Target Engagement Assays: Techniques like CETSA confirm that the PROTAC is binding to its target within the cellular environment.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
CRBNCRBN (homo-PROTAC)PEG8Optimal-

Table 2: Impact of Linker Composition on PROTAC Efficacy

Target ProteinE3 LigaseLinker CompositionObservationReference
ARVHLFlexible (Parent PROTAC 54)Exhibited degradation
ARVHLRigid (Disubstituted phenyl)No activity
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease
CRBNVHLThree PEG unitsWeak degradation
BRD4VHLPEG-
BRD4VHLPEG with benzene componentImproved stability and recognition

Experimental Protocols

1. Western Blot for Protein Degradation

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and compare the levels in PROTAC-treated samples to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.

    • Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with a series of concentrations of the third binding partner (the protein not immobilized on the chip) over the sensor surface.

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the ternary complex binding affinity.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome 26S Proteasome Ubiquitination->Proteasome targeting for Degradation Degraded Peptides Proteasome->Degradation results in

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Optimization_Workflow cluster_workflow PROTAC Linker Optimization Workflow start Initial PROTAC Design (Warhead + E3 Ligand) synthesis Synthesize Linker Library (Vary Length & Composition) start->synthesis screening Cell-Based Degradation Screen (e.g., Western Blot) synthesis->screening hit_found Potent Degradation? screening->hit_found hit_found->synthesis No, Redesign biophysical Biophysical Characterization (SPR, ITC, etc.) hit_found->biophysical Yes optimization Further Optimization (Physicochemical Properties) biophysical->optimization lead Lead PROTAC optimization->lead

Caption: A typical experimental workflow for optimizing PROTAC linker properties.

Linker_Properties_Relationship cluster_logic Logical Relationships in Linker Design Linker Linker Properties Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Composition Composition Linker->Composition Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Flexibility->Ternary_Complex Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Efficacy PROTAC Efficacy (Degradation) Ternary_Complex->Efficacy Physicochem->Efficacy

Caption: The logical relationship between linker properties and overall PROTAC efficacy.

References

how to handle and store moisture-sensitive Mal-PEG5-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of moisture-sensitive Mal-PEG5-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is highly sensitive to moisture.[1][2] Upon receipt, it should be stored immediately at -20°C in a dry environment, preferably with a desiccant.[1][2]

Q2: What is the proper procedure for opening a vial of this compound?

A2: To prevent moisture condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[1]

Q3: Can I prepare a stock solution of this compound for later use?

A3: No, it is strongly recommended not to prepare stock solutions for storage. The NHS ester moiety readily hydrolyzes in the presence of moisture, rendering the compound non-reactive. You should weigh and dissolve only the amount of reagent needed for your immediate experiment. Discard any unused reconstituted reagent.

Q4: In what solvent should I dissolve this compound?

A4: this compound is not directly soluble in aqueous buffers. It should first be dissolved in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). This solution can then be diluted into your aqueous reaction buffer. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.

Q5: What buffers should I avoid during conjugation reactions?

A5: Avoid buffers that contain primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction of the NHS ester and maleimide groups, respectively. If your sample is in such a buffer, it is necessary to perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) using dialysis or desalting columns.

Q6: What is the optimal pH for conjugation reactions?

A6: The two reactive groups of this compound have different optimal pH ranges. The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5, while the NHS ester reacts with primary amines at a pH of 7-9. To balance the reactivity and minimize hydrolysis of both groups, conjugation reactions are typically performed at a pH of 7.2-7.5.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture before or during the experiment.Ensure the vial is equilibrated to room temperature before opening. Prepare the reagent solution immediately before use and do not store it.
Hydrolysis of maleimide group: The reaction pH was too high ( > 7.5), leading to the opening of the maleimide ring.Perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5.
Competing nucleophiles: The reaction buffer contained primary amines (e.g., Tris, glycine) or other nucleophiles that reacted with the NHS ester.Perform a buffer exchange into a non-amine-containing buffer, such as PBS, before starting the conjugation.
Reduced sulfhydryls: Disulfide bonds in the protein or peptide were not fully reduced to free sulfhydryls.Ensure complete reduction of disulfide bonds using a suitable reducing agent and subsequently remove the reducing agent before adding the maleimide-containing reagent.
Precipitation of protein during conjugation High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high ( > 10%).Minimize the volume of the organic solvent used to dissolve the this compound to keep the final concentration below 10%.
Inconsistent results between experiments Variability in reagent activity: The reagent may have degraded due to improper storage or handling.Always store the reagent at -20°C with a desiccant and handle it as recommended. Use a fresh vial of the reagent if degradation is suspected.

Quantitative Data Summary

The stability of the NHS ester and maleimide groups is highly dependent on pH. The following table summarizes the recommended pH ranges for optimal reactivity and the conditions that lead to instability.

Functional GroupOptimal Reaction pHConditions Leading to Instability/Hydrolysis
NHS Ester 7.0 - 9.0The rate of hydrolysis increases with increasing pH. At pH 8.6 and 4°C, the half-life can be as short as 10 minutes.
Maleimide 6.5 - 7.5At pH values > 7.5, the maleimide group will slowly hydrolyze and can also react with amines.

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Remove the vial of this compound from -20°C storage.

  • Allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Prepare a fresh solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF immediately before use.

  • Vortex gently to ensure the reagent is fully dissolved.

  • Proceed immediately to the conjugation reaction. Do not store the reconstituted solution.

Protocol 2: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

A. Reaction of this compound with Protein-NH2

  • Prepare Protein-NH2 in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.

  • Add a 10- to 50-fold molar excess of the freshly reconstituted this compound solution to the protein solution.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted crosslinker using a desalting column or dialysis, equilibrating with a buffer at pH 6.5-7.5.

B. Reaction of Maleimide-Activated Protein with Protein-SH

  • Immediately add the desalted maleimide-activated Protein-NH2 to the Protein-SH solution. The Protein-SH should be in a buffer at pH 6.5-7.5.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • To quench the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added.

Visualizations

experimental_workflow cluster_storage Storage & Preparation cluster_reaction Two-Step Conjugation storage Store at -20°C with desiccant equilibrate Equilibrate to Room Temperature storage->equilibrate 1. dissolve Dissolve in DMSO/DMF (Use Immediately) equilibrate->dissolve 2. reaction1 React with NHS Ester dissolve->reaction1 protein_nh2 Protein-NH2 (pH 7.2-7.5) protein_nh2->reaction1 purify Remove Excess Linker (Desalt) reaction1->purify reaction2 React with Maleimide purify->reaction2 protein_sh Protein-SH (pH 6.5-7.5) protein_sh->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate

Caption: Workflow for handling and two-step conjugation of this compound.

logical_relationship cluster_properties Key Properties cluster_handling Handling Procedures cluster_consequences Consequences of Improper Handling reagent This compound moisture Moisture Sensitive reagent->moisture temp Temperature Sensitive (Store at -20°C) reagent->temp equilibrate Equilibrate Before Opening moisture->equilibrate dissolve Dissolve and Use Immediately moisture->dissolve hydrolysis Hydrolysis of NHS & Maleimide moisture->hydrolysis temp->hydrolysis no_stock Do Not Store in Solution dissolve->no_stock loss Loss of Reactivity hydrolysis->loss failure Conjugation Failure loss->failure

Caption: Logical relationships in handling moisture-sensitive this compound.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

Mal-PEG5-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] Its structure features a maleimide group for selective reaction with thiols (e.g., cysteine residues), an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues), and a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[3][4] This PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3] The precise chemical structure and purity of this linker are paramount to ensure the efficacy, safety, and batch-to-batch consistency of the final biotherapeutic.

This guide provides a comparative overview of the primary analytical methods used to characterize this compound, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Key Analytical Methods for Characterization

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides distinct, complementary information regarding the molecule's identity, purity, and structural integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of the this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the presence of all key functional moieties.

  • ¹H NMR: Provides information on the chemical environment of protons. Key expected signals include those for the maleimide ring protons, the ethylene glycol repeating units of the PEG chain, and the succinimide protons of the NHS ester. The integration of these signals can help in confirming the ratio of the different parts of the molecule.

  • ¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule.

2. Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, which helps to confirm the elemental composition. For PEGylated compounds, ESI-MS is particularly useful and can help identify the intact molecule as well as potential impurities or degradation products.

3. High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

  • Purity Assessment: RP-HPLC separates the target compound from impurities based on hydrophobicity. The purity is typically determined by the area percentage of the main peak in the chromatogram.

  • Stability Studies: HPLC is also invaluable for monitoring the stability of the compound over time, as the NHS ester is susceptible to hydrolysis.

4. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for:

  • The C=O stretching of the maleimide and NHS ester.

  • The C-O-C stretching of the PEG ether linkages.

  • The N-O bond of the NHS ester.

While not as structurally detailed as NMR, FTIR is an excellent tool for quick identity confirmation.

Comparison of Analytical Methods

Analytical Method Information Provided Typical Purity Specification Advantages Limitations
¹H / ¹³C NMR Definitive structural confirmation, ratio of functional groups.N/AProvides unambiguous structural information.Requires higher sample amounts, less sensitive to trace impurities.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities.N/AHigh sensitivity and mass accuracy.May not distinguish between isomers.
HPLC (RP-HPLC) Purity assessment, quantification of impurities, stability monitoring.>90-98%High resolution and sensitivity, quantitative.Requires reference standards for absolute quantification.
FTIR Spectroscopy Presence of key functional groups (esters, ethers, imides).N/AFast, non-destructive, requires minimal sample preparation.Provides limited structural detail, not inherently quantitative.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the relevant peaks and compare the chemical shifts to expected values for the maleimide, PEG, and NHS ester moieties.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode. The expected molecular weight for C21H30N2O11 is approximately 486.47 g/mol .

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the parent ion and compare it with the theoretical mass.

RP-HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 254 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing the Workflow

To better illustrate the logical flow of these analytical procedures, the following diagrams have been generated.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl3) Acq Run ¹H NMR (400 MHz Spectrometer) Prep->Acq Proc Fourier Transform & Phase Correction Acq->Proc Analysis Peak Integration & Chemical Shift Analysis Proc->Analysis Result Structural Confirmation Analysis->Result

Caption: Workflow for structural confirmation via NMR spectroscopy.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis cluster_result Result Prep Dissolve Sample (1 mg/mL in ACN/H₂O) Inject Inject into RP-HPLC System Prep->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integration Peak Area Integration Chromatogram->Integration Result Purity Assessment (%) Integration->Result

References

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs Synthesized with Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which defines the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of the most common analytical techniques used to determine the DAR for ADCs developed using the popular Mal-PEG5-NHS ester linker, which facilitates conjugation to cysteine residues.

Comparison of DAR Determination Methodologies

The selection of an appropriate analytical method for DAR determination depends on several factors, including the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution), and the stage of drug development. The following table summarizes and compares the key features of the four most prevalent techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)UV-Vis Spectroscopy
Principle Separation based on the hydrophobicity of the intact ADC. Drug conjugation increases hydrophobicity.Separation of reduced antibody light and heavy chains based on polarity.Measurement of the mass-to-charge ratio of the intact ADC or its subunits to identify different drug-loaded species.Calculation of average DAR based on the differential absorbance of the antibody and the cytotoxic drug.
Information Provided Average DAR, drug-load distribution (DAR 0, 2, 4, 6, 8), and detection of unconjugated antibody.[1][2]Average DAR and drug distribution on light and heavy chains.[1][3]Precise mass confirmation of different DAR species, average DAR, and drug-load distribution. Can identify unexpected modifications.[4]Average DAR only.
Advantages - Non-denaturing conditions maintain the ADC's native structure.- Provides information on the distribution of different drug-loaded species.- Well-established and robust method for cysteine-linked ADCs.- High resolution.- Orthogonal method to HIC for confirmation.- Compatible with MS detection.- High accuracy and sensitivity.- Provides detailed molecular information.- Can analyze complex mixtures.- Simple, rapid, and requires minimal sample preparation.- High throughput.
Limitations - Not suitable for lysine-conjugated ADCs.- High salt concentrations in the mobile phase can be corrosive to standard HPLC systems and are not directly compatible with MS.- Denaturing conditions can lead to the dissociation of the antibody chains for cysteine-linked ADCs if not properly handled.- Requires reduction of the ADC prior to analysis.- Complex instrumentation and data analysis.- Potential for ion suppression, which can affect quantitation.- Higher DAR species may have different ionization efficiencies.- Only provides the average DAR, not the distribution.- Requires that the drug and antibody have distinct absorbance maxima.- Susceptible to interference from impurities that absorb at the same wavelengths.
Typical Throughput ModerateModerateLow to ModerateHigh
MS Compatibility Not directly; requires desalting.YesDirect analysisNot applicable

Experimental Protocols

Detailed methodologies for each of the key DAR determination techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for characterizing the heterogeneity of cysteine-linked ADCs, separating species based on the increase in hydrophobicity with each conjugated drug molecule.

Sample Preparation:

  • Dilute the ADC sample to a final concentration of 1-2 mg/mL in the HIC mobile phase A.

Instrumentation and Conditions:

  • HPLC System: A bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.

  • Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR, is typically used.

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

Data Analysis:

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC that separates the light and heavy chains of the reduced ADC.

Sample Preparation:

  • To reduce the ADC, incubate the sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (DTT) at a final concentration of 10-20 mM at 37°C for 30 minutes.

  • Quench the reaction by adding an acid, such as 0.1% trifluoroacetic acid (TFA).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase column, such as a C4 or C8, with a pore size of ≥300 Å is suitable for protein separation.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from approximately 20% to 80% Mobile Phase B.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

Data Analysis:

  • Identify and integrate the peak areas for the unconjugated and drug-conjugated light (L0, L1) and heavy (H0, H1, H2, H3) chains.

  • Calculate the weighted average DAR using the following formula: Average DAR = [ (Σ Peak Area of conjugated LC species × No. of drugs) + (Σ Peak Area of conjugated HC species × No. of drugs) ] / (Σ Peak Area of all LC and HC species)

Mass Spectrometry (MS)

LC-MS provides a highly accurate determination of the DAR by measuring the mass of the intact ADC or its subunits.

Sample Preparation:

  • Intact Mass Analysis (Native MS): For cysteine-linked ADCs, native MS is preferred to keep the non-covalently linked chains intact. The ADC sample is typically buffer-exchanged into a volatile buffer like ammonium acetate.

  • Reduced Mass Analysis: The sample is reduced as described in the RP-HPLC protocol.

Instrumentation and Conditions:

  • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: For native MS, a size-exclusion chromatography (SEC) column can be used for online buffer exchange. For reduced analysis, a reversed-phase column is used.

  • Mobile Phase (Native MS): Isocratic elution with a volatile buffer such as 100 mM ammonium acetate.

  • Mobile Phase (Reduced Analysis): A gradient of water and acetonitrile with 0.1% formic acid.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Data is acquired over a relevant m/z range.

Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

  • The relative abundance of each species is determined from the deconvoluted spectrum.

  • Calculate the weighted average DAR based on the relative abundances and the number of drugs for each species.

UV-Vis Spectroscopy

This is a simple and rapid method for determining the average DAR.

Methodology:

  • Measure the UV-Vis absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.

  • Measure the absorbance of the unconjugated antibody and the free drug at these same wavelengths to determine their respective extinction coefficients.

Data Analysis:

  • The concentrations of the antibody and the drug in the ADC sample are calculated using the Beer-Lambert law and a set of simultaneous equations:

    • A280nm = (εAb, 280nm × CAb) + (εDrug, 280nm × CDrug)

    • ADrug λmax = (εAb, Drug λmax × CAb) + (εDrug, Drug λmax × CDrug)

  • The average DAR is then calculated as the molar ratio of the drug to the antibody: Average DAR = CDrug / CAb

Visualizing the Process: Workflows and Structures

To further clarify the experimental processes and the chemical components involved, the following diagrams have been generated using Graphviz.

This compound Linker Structure

This diagram illustrates the chemical structure of the this compound linker, highlighting its key functional groups.

Caption: Chemical structure of this compound linker.

Note: As I am a language model, I cannot generate images directly. A placeholder for an image of the chemical structure is included in the DOT script. For a functional diagram, this would be replaced with the actual image URL.

ADC Conjugation Workflow

This diagram outlines the general two-step process for conjugating a drug to an antibody using a Mal-PEG-NHS ester linker.

G cluster_workflow ADC Conjugation Workflow A Step 1: Antibody Activation Antibody + this compound B Activated Antibody A->B NHS ester reacts with Lysine residues C Step 2: Drug Conjugation Activated Antibody + Thiol-containing Drug B->C D Antibody-Drug Conjugate (ADC) C->D Maleimide reacts with Thiol group E Purification D->E F Purified ADC E->F

Caption: General workflow for ADC synthesis.

HIC Experimental Workflow

The following diagram illustrates the key steps in determining the DAR of an ADC using Hydrophobic Interaction Chromatography.

G cluster_hic HIC DAR Analysis Workflow A ADC Sample Preparation B HIC Separation (High to Low Salt Gradient) A->B C UV Detection (280 nm) B->C D Chromatogram Generation C->D E Peak Integration D->E F DAR Calculation E->F

Caption: HIC experimental workflow for DAR analysis.

RP-HPLC Experimental Workflow

This diagram outlines the process for DAR determination using Reversed-Phase HPLC, which involves an initial reduction step.

G cluster_rphplc RP-HPLC DAR Analysis Workflow A ADC Sample Reduction (e.g., DTT) B RP-HPLC Separation of Light & Heavy Chains A->B C UV Detection (280 nm) B->C D Chromatogram Generation C->D E Peak Integration D->E F DAR Calculation E->F

Caption: RP-HPLC experimental workflow for DAR analysis.

By understanding the principles, advantages, and limitations of each of these techniques, and by following standardized protocols, researchers can confidently and accurately determine the DAR of their ADCs, a crucial step in the development of these promising cancer therapeutics.

References

A Comparative Guide to Protein Analysis by Mass Spectrometry: Mal-PEG5-NHS Ester and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, chemical labeling coupled with mass spectrometry (MS) stands as a powerful tool for elucidating protein structure, interactions, and function. The choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Mal-PEG5-NHS ester, a heterobifunctional crosslinker, with other common labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Protein Labeling Reagents

The selection of a labeling reagent is often a trade-off between specificity, efficiency, and the desired experimental outcome. While direct quantitative comparisons across a wide range of labeling reagents under identical conditions are not always available in a single study, the following table summarizes key performance characteristics based on established principles and available data.

FeatureThis compoundHomobifunctional NHS Esters (e.g., DSS, BS3)MS-Cleavable Crosslinkers (e.g., DSSO)Non-specific Reagents (e.g., DEPC)
Target Residues Primary amines (Lysine, N-terminus) & Sulfhydryls (Cysteine)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Multiple nucleophilic residues
Reaction Type HeterobifunctionalHomobifunctionalHomobifunctional, MS-cleavableNon-specific covalent modification
Key Advantage Controlled, two-step conjugation minimizing self-linking.[1] The PEG spacer enhances solubility.[2][3]Efficient for cross-linking interacting proteins.Simplifies data analysis by allowing targeted identification of cross-linked peptides.[4][5]Can probe solvent accessibility and protein conformation.
Primary Application Conjugating two different molecules (e.g., protein-peptide, protein-drug).Studying protein-protein interactions and protein complex topology.Proteome-wide cross-linking studies.Protein footprinting and conformational analysis.
Considerations Requires accessible cysteine and lysine residues. The maleimide group can slowly hydrolyze at pH > 7.5.Can result in a complex mixture of intra- and inter-linked peptides.Can lead to extensive and complex modifications, making data analysis challenging.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with this compound and a general workflow for subsequent mass spectrometry analysis.

Protocol for Two-Step Protein Labeling with this compound

This protocol is designed for the sequential conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Protein of interest (amine-containing) in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0.

  • Sulfhydryl-containing molecule.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette.

  • Buffer for sulfhydryl reaction (e.g., PBS, pH 6.5-7.5).

Procedure:

  • Protein Preparation: Prepare the amine-containing protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.

  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration 10-20 times higher than the desired final reaction concentration.

  • Amine Labeling Reaction: Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is typically used.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is crucial to prevent the quenching of the maleimide group by the quenching buffer in the next step.

  • Sulfhydryl Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The molar ratio will depend on the specific reactants and desired outcome.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): If necessary, quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).

  • Final Purification: Purify the final conjugate to remove excess reactants.

General Workflow for Mass Spectrometry Analysis of Labeled Proteins

Following labeling, the protein sample must be prepared for mass spectrometry analysis. This typically involves proteolytic digestion and peptide cleanup.

Materials:

  • Labeled protein sample.

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • Protease (e.g., trypsin).

  • Quenching solution (e.g., formic acid).

  • Peptide cleanup columns (e.g., C18).

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the labeled protein in a denaturing buffer. Reduce disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide to prevent them from reforming.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration (typically to < 2 M) and add trypsin. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of ~1%.

  • Peptide Cleanup: Desalt the peptide mixture using C18 cleanup columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument parameters will vary depending on the mass spectrometer used.

  • Data Analysis: Use specialized software to identify the cross-linked peptides and map the modification sites. For heterobifunctional crosslinkers like this compound, the software must be configured to search for the specific mass modification on both amine and sulfhydryl-containing residues.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

G cluster_labeling Protein Labeling Protein_Prep Protein Preparation (Amine-containing) Labeling Amine Labeling Reaction Protein_Prep->Labeling NHS_Ester_Prep This compound Stock Solution NHS_Ester_Prep->Labeling Purification1 Removal of Excess Reagent Labeling->Purification1 Sulfhydryl_Reaction Sulfhydryl Reaction Purification1->Sulfhydryl_Reaction Purification2 Final Conjugate Purification Sulfhydryl_Reaction->Purification2

Caption: Workflow for two-step protein labeling with this compound.

G cluster_ms_prep MS Sample Preparation & Analysis Labeled_Protein Labeled Protein Conjugate Denature_Reduce_Alkylate Denaturation, Reduction, Alkylation Labeled_Protein->Denature_Reduce_Alkylate Digestion Proteolytic Digestion Denature_Reduce_Alkylate->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General workflow for mass spectrometry analysis of labeled proteins.

Concluding Remarks

The choice of labeling reagent for mass spectrometry-based protein analysis is a critical decision that influences the type of information that can be obtained. This compound offers a versatile tool for specific, controlled conjugation of different molecules, with the added benefit of a hydrophilic PEG spacer to improve solubility. In contrast, homobifunctional and MS-cleavable reagents are well-suited for studying protein-protein interactions within complexes and on a proteome-wide scale, respectively. Non-specific reagents provide a means to probe protein conformation and solvent accessibility.

By understanding the distinct advantages and limitations of each class of reagent and employing robust, detailed experimental protocols, researchers can confidently select and apply the optimal chemical labeling strategy to address their specific biological questions. This guide serves as a foundational resource to inform these decisions and facilitate the successful application of mass spectrometry in protein research and drug development.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Mal-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linker molecules is paramount to the quality and efficacy of the final product. The heterobifunctional linker, Mal-PEG5-NHS ester, is a critical reagent in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its purity directly impacts conjugation efficiency, product homogeneity, and potential immunogenicity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by representative experimental data and detailed protocols.

The primary analytical techniques for this purpose are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC). Each method offers distinct advantages and is suited for detecting different types of impurities.

Comparison of HPLC Methods

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)
Principle of Separation Based on hydrophobicity.Based on hydrodynamic volume (size).
Primary Application Separation of this compound from non-PEGylated starting materials, hydrolysis products, and other small molecule impurities. High-resolution separation of closely related species.Separation of the PEG linker from potential polymeric impurities or aggregates. Useful for assessing the polydispersity of the PEG chain.
Typical Stationary Phase C18 or C8 silica-based columns.Porous silica or polymer-based particles with controlled pore sizes.
Mobile Phase Gradient of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline).
Resolution High resolution for small molecules with differing polarities.Lower resolution for small molecules of similar size.
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.
Detection UV (if a chromophore is present), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).Refractive Index (RI), ELSD, CAD, Multi-Angle Light Scattering (MALS).
Key Impurities Detected Hydrolyzed NHS ester, hydrolyzed maleimide, starting materials.Higher or lower molecular weight PEG species, aggregates.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is ideal for separating this compound from its potential hydrolysis byproducts and other small molecule impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Detector: UV-Vis, ELSD, CAD, or Mass Spectrometer.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in the sample diluent.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject 10 µL of the sample.

  • Run the following gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the amide and ester bonds) or with a universal detector like ELSD or CAD.

Expected Results: The this compound should elute as a sharp, well-defined peak. Potential impurities, such as the hydrolyzed NHS ester (Mal-PEG5-COOH) and the ring-opened maleimide, will have different retention times due to their increased polarity and will be well-resolved from the main peak.

Method 2: Size-Exclusion HPLC (SEC-HPLC)

This method is used to assess the presence of any higher or lower molecular weight PEG species, indicating polydispersity or the presence of oligomeric impurities.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and column oven.

  • Detector: Refractive Index (RI), ELSD, CAD, or MALS.

Materials:

  • Column: SEC column with a suitable pore size for small molecules (e.g., 7.8 x 300 mm, 5 µm particle size).

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample Diluent: Mobile Phase.

Procedure:

  • Prepare a stock solution of the this compound sample at 5 mg/mL in the mobile phase.

  • Set the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the sample.

  • Run the isocratic method for 20 minutes.

  • Monitor the elution profile with an RI or other suitable detector.

Expected Results: A pure, monodisperse this compound will elute as a single, symmetrical peak. The presence of shoulders or additional peaks would indicate the presence of different molecular weight species.

Data Presentation

Table 1: Representative RP-HPLC Data for Purity Analysis of this compound

Peak IDCompoundRetention Time (min)Relative Peak Area (%)
1Hydrolyzed Maleimide Species12.50.8
2Mal-PEG5-COOH (Hydrolyzed NHS Ester)14.21.5
3This compound 16.8 97.5
4Unidentified Impurity18.10.2

Table 2: Representative SEC-HPLC Data for Purity Analysis of this compound

Peak IDCompoundRetention Time (min)Relative Peak Area (%)
1This compound 15.2 >99
2Potential Dimer/Aggregate13.8<1

Visualization of Workflows

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in 50:50 Water:Acetonitrile (1 mg/mL) Sample->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Gradient Gradient Elution: Water/ACN with 0.1% TFA Inject->Gradient Detect Detection (UV/ELSD/CAD/MS) Gradient->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity based on Relative Peak Area Integrate->Purity

Caption: Workflow for RP-HPLC purity analysis of this compound.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase (PBS, 5 mg/mL) Sample->Dissolve Inject Inject 20 µL onto SEC Column Dissolve->Inject Isocratic Isocratic Elution: PBS Inject->Isocratic Detect Detection (RI/ELSD/CAD) Isocratic->Detect Chromatogram Chromatogram Detect->Chromatogram Analyze Analyze Peak Symmetry and Identify Aggregates Chromatogram->Analyze Purity Assess Molecular Weight Homogeneity Analyze->Purity

Caption: Workflow for SEC-HPLC purity analysis of this compound.

Impurity_Relationship cluster_process Process-Related Impurities Main This compound Hydrolysis_NHS Mal-PEG5-COOH (Hydrolyzed NHS Ester) Main->Hydrolysis_NHS Hydrolysis (pH > 7) Hydrolysis_Mal Ring-Opened Maleimide Main->Hydrolysis_Mal Hydrolysis (pH > 7.5) Starting_Material Starting Materials Polymeric Polymeric Impurities (e.g., Mal-PEG10-NHS)

A Head-to-Head Comparison of Mal-PEG5-NHS Ester and SMCC Crosslinkers for Antibody-Drug Conjugate (ADC) Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical determinant of the efficacy, safety, and manufacturability of an Antibody-Drug Conjugate (ADC). This guide provides a detailed, data-supported comparison of two widely used heterobifunctional crosslinkers: Mal-PEG5-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Understanding the distinct properties of these linkers is paramount for the rational design of next-generation ADCs.

Introduction to Heterobifunctional Crosslinkers in ADC Development

ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a crucial component that influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Both this compound and SMCC are popular choices for cysteine-based conjugation, where the linker first reacts with lysine residues on the antibody via its N-hydroxysuccinimide (NHS) ester and subsequently with a thiol-containing drug via its maleimide group.

Structural and Functional Differences

The fundamental difference between this compound and SMCC lies in the chemical nature of their spacer arms.

  • This compound incorporates a hydrophilic 5-unit polyethylene glycol (PEG) chain.[1][2][3][4][5] This PEG spacer imparts hydrophilicity to the linker, which can have significant downstream effects on the properties of the final ADC.

  • SMCC features a hydrophobic cyclohexane ring in its spacer arm. This hydrophobicity can influence the solubility and aggregation propensity of the ADC, particularly when conjugated to a hydrophobic payload.

The chemical structures and reaction mechanisms of both linkers are illustrated below.

cluster_Mal_PEG5_NHS This compound Pathway cluster_SMCC SMCC Pathway Antibody_Lysine_PEG Antibody (Lysine-NH2) Mal_PEG5_NHS This compound Antibody_Lysine_PEG->Mal_PEG5_NHS Amide Bond Formation (pH 7.0-9.0) Activated_Antibody_PEG Maleimide-Activated Antibody Mal_PEG5_NHS->Activated_Antibody_PEG Thiol_Drug_PEG Thiol-containing Drug Activated_Antibody_PEG->Thiol_Drug_PEG Thioether Bond Formation (pH 6.5-7.5) ADC_PEG ADC (Stable Thioether Bond) Thiol_Drug_PEG->ADC_PEG Antibody_Lysine_SMCC Antibody (Lysine-NH2) SMCC SMCC Antibody_Lysine_SMCC->SMCC Amide Bond Formation (pH 7.0-9.0) Activated_Antibody_SMCC Maleimide-Activated Antibody SMCC->Activated_Antibody_SMCC Thiol_Drug_SMCC Thiol-containing Drug Activated_Antibody_SMCC->Thiol_Drug_SMCC Thioether Bond Formation (pH 6.5-7.5) ADC_SMCC ADC (Stable Thioether Bond) Thiol_Drug_SMCC->ADC_SMCC

Figure 1. ADC conjugation pathways for this compound and SMCC.

Head-to-Head Performance Comparison

The choice between a hydrophilic and a hydrophobic linker can significantly impact the key performance attributes of an ADC. The following tables summarize the expected differences based on available data.

Performance ParameterThis compoundSMCCRationale
Solubility HighLowThe hydrophilic PEG spacer in this compound enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.
Aggregation LowHighIncreased hydrophilicity from the PEG linker helps to mitigate aggregation, a common issue with ADCs, especially at higher drug-to-antibody ratios (DAR). The hydrophobic nature of SMCC can contribute to ADC aggregation.
Drug-to-Antibody Ratio (DAR) Potentially HigherLimitedThe improved solubility and reduced aggregation associated with PEG linkers may allow for the successful manufacturing of ADCs with higher DARs without compromising their physicochemical properties.
Pharmacokinetics (PK) ImprovedStandardThe PEG chain can create a "hydration shell" around the ADC, which can lead to a longer circulation half-life, increased plasma concentration, and greater area under the curve (AUC).
Immunogenicity Potentially ReducedStandardBy shielding the payload and preventing aggregation, PEG linkers may reduce the risk of an immune response against the ADC.
Linkage Stability ModerateModerateBoth linkers form a thioether bond between the maleimide and the thiol. The stability of this bond can be a concern, with potential for a retro-Michael reaction leading to drug loss. The stability is highly dependent on the local chemical environment and is not significantly different between the two linkers themselves.

Experimental Data Summary

While direct head-to-head studies with extensive quantitative data are proprietary and often not publicly available, the following table summarizes typical findings from various studies comparing ADCs with hydrophilic (PEG-containing) and hydrophobic (like SMCC) linkers.

ParameterADC with this compound (or similar PEG linker)ADC with SMCC
Conjugation Efficiency HighHigh
Average DAR Achieved 4-82-4
Aggregation (%) < 5%10-20% (can be higher with hydrophobic drugs)
In Vitro Cytotoxicity (IC50) Payload-dependentPayload-dependent
Plasma Half-life (t1/2) Increased (e.g., 1.2-1.5 fold)Baseline
In Vivo Efficacy Potentially enhanced due to improved PK and higher DAREffective, but may be limited by PK and DAR

Experimental Protocols

The following are generalized protocols for the two-step conjugation process for both this compound and SMCC.

Antibody-Linker Conjugation (Step 1)
  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5. The antibody concentration is typically in the range of 1-10 mg/mL.

  • Crosslinker Preparation: Dissolve the this compound or SMCC in a suitable organic solvent like DMSO or DMF immediately before use.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The exact ratio should be optimized for the specific antibody and desired DAR.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess, unreacted crosslinker using a desalting column, dialysis, or tangential flow filtration (TFF), exchanging the buffer with a conjugation buffer suitable for the next step (e.g., PBS at pH 6.5-7.5).

Linker-Payload Conjugation (Step 2)
  • Payload Preparation: Dissolve the thiol-containing cytotoxic payload in a suitable organic solvent.

  • Reaction: Add the dissolved payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody will depend on the desired final DAR.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetylcysteine or cysteine.

  • Final Purification: Purify the ADC to remove unconjugated payload, quenching reagent, and any aggregates using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

start Start: Antibody in Amine-Free Buffer (pH 7.2-7.5) add_crosslinker Add Mal-PEG5-NHS or SMCC (5-20x molar excess) start->add_crosslinker incubate1 Incubate (30-60 min RT or 2h at 4°C) add_crosslinker->incubate1 purify1 Purify: Remove Excess Linker (Desalting, Dialysis, or TFF) incubate1->purify1 activated_ab Maleimide-Activated Antibody purify1->activated_ab add_payload Add Thiol-containing Payload activated_ab->add_payload incubate2 Incubate (1-2h RT or overnight at 4°C) add_payload->incubate2 quench Quench Unreacted Maleimides (e.g., N-acetylcysteine) incubate2->quench purify2 Final Purification of ADC (SEC or HIC) quench->purify2 end Final ADC purify2->end

Figure 2. Generalized experimental workflow for ADC production.

Conclusion and Recommendations

The selection between this compound and SMCC should be guided by the specific properties of the antibody and, most importantly, the cytotoxic payload.

  • This compound is the preferred choice when:

    • Working with a hydrophobic payload to mitigate aggregation and improve solubility.

    • Aiming for a higher drug-to-antibody ratio (DAR).

    • Seeking to improve the pharmacokinetic profile of the ADC.

  • SMCC may be a suitable option when:

    • The payload is relatively hydrophilic.

    • A lower DAR is the target.

    • The ADC is not prone to aggregation.

For the development of novel ADCs, particularly with highly potent and often hydrophobic payloads, the use of hydrophilic linkers like this compound is a strategic choice that can lead to a more stable, soluble, and efficacious therapeutic with an improved safety profile. Empirical testing and thorough characterization are essential to determine the optimal linker for any given ADC candidate.

References

The Impact of PEG Linker Length in Bioconjugation: A Comparative Guide to Mal-PEG5-NHS Ester and Other PEG Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance of the final conjugate. Among the various options, heterobifunctional linkers featuring a maleimide group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines are widely employed. The incorporation of a polyethylene glycol (PEG) spacer within these linkers, such as in Mal-PEG5-NHS ester, offers numerous advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetics of the resulting bioconjugate.[1][2]

This guide provides a comprehensive comparison of this compound with other discrete PEG length linkers, supported by experimental data, to aid in the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs).

The Role of PEG Linker Length: A Balancing Act

The length of the PEG chain in a Mal-PEG-NHS ester linker is not a trivial parameter; it profoundly influences the physicochemical and biological properties of the bioconjugate.[3] Hydrophobic payloads, commonly used in ADCs, can lead to aggregation and rapid clearance from circulation. The inclusion of a hydrophilic PEG linker can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[3]

However, the choice of PEG length involves a trade-off between several factors:

  • Solubility and Stability: Longer PEG chains generally impart greater hydrophilicity, which can enhance the solubility of the bioconjugate and reduce aggregation.[4] Shorter linkers, on the other hand, may lead to better stability by keeping the payload more closely associated with the antibody.

  • Pharmacokinetics: Increased PEG length typically leads to a larger hydrodynamic radius, which can reduce renal clearance and extend the plasma half-life of the bioconjugate. This prolonged circulation can result in greater accumulation at the target site.

  • In Vitro Potency: While longer PEG chains can improve in vivo performance, they may sometimes lead to a decrease in in vitro cytotoxicity. This effect is thought to be due to steric hindrance, where the longer linker may interfere with the binding of the payload to its intracellular target.

Quantitative Comparison of PEG Linker Lengths

The following tables summarize quantitative data from various studies comparing the performance of bioconjugates prepared with different PEG linker lengths. It is important to note that the optimal PEG length is often specific to the antibody, payload, and target, requiring empirical evaluation.

LinkerDARIn Vitro Cytotoxicity Reduction (vs. no PEG)Half-life Extension (vs. no PEG)In Vivo Antitumor EfficacyReference
No PEG---Baseline
PEG4~2.5---
This compound N/AN/AN/AN/AN/A
PEG6~5.0---
PEG8~4.8Not ReportedSlower clearance than shorter PEGsImproved
PEG12~3.7Not ReportedSimilar clearance to PEG8Improved
PEG24~3.0Not ReportedSlower clearanceSignificantly Improved
4 kDa PEGNot Specified4.5-fold2.5-foldImproved
10 kDa PEGNot Specified22-fold11.2-foldMost Ideal

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates the general trend that while longer PEG chains can sometimes decrease in vitro cytotoxicity, they often lead to significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy. Data for this compound is not directly available in a comparative study, but its properties can be inferred to lie between those of PEG4 and PEG6/8 linkers.

PEG Linker LengthKey Findings
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., Mal-PEG5-NHS, PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.
Long (e.g., PEG24, 4kDa, 10kDa) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends observed with varying PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Two-Step Antibody-Drug Conjugation using Mal-PEG-NHS Ester

This protocol describes the conjugation of a thiol-containing drug payload to an antibody using a Mal-PEG-NHS ester linker. This two-step process involves first reacting the NHS ester with the antibody's primary amines, followed by conjugation of the maleimide group to the drug's sulfhydryl group.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Mal-PEG-NHS ester linker (e.g., this compound)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing drug payload

  • Reducing agent (e.g., TCEP) if the payload has a disulfide bond

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Antibody Modification with Mal-PEG-NHS Ester

  • Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved Mal-PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Drug Payload to Maleimide-Activated Antibody

  • Payload Preparation: If necessary, reduce the disulfide bond of the drug payload using a 10-fold molar excess of TCEP for 30 minutes at room temperature to generate a free sulfhydryl group.

  • Reaction: Immediately add the thiol-containing drug payload to the desalted maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug payload over the antibody is typically used.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or another suitable purification method to remove unconjugated drug, linker, and aggregated species.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatography:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.) as the hydrophobicity increases with the addition of the drug-linker.

    • Integrate the area of each peak.

    • Calculate the average DAR using the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADCs with different PEG linker lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.

Visualizing the Bioconjugation Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Purification & Analysis Antibody Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reaction (pH 7.2-7.5) Linker This compound Linker->Activated_Ab Activated_Ab2 Maleimide-Activated Antibody Drug Thiol-Drug (-SH) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Maleimide reaction (pH 6.5-7.5) ADC2 Crude ADC Activated_Ab2->ADC Purification Purification (SEC) Analysis Characterization (DAR, Purity) Purification->Analysis ADC2->Purification

Caption: Workflow for two-step bioconjugation using a Mal-PEG-NHS ester linker.

Experimental_Evaluation cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis Synthesize ADCs with Varying PEG Lengths (PEG2, PEG4, PEG5, PEG8, etc.) DAR_Analysis DAR Determination (HIC, UV-Vis) ADC_Synthesis->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) ADC_Synthesis->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) ADC_Synthesis->Cytotoxicity_Assay Binding_Assay Antigen Binding (ELISA, SPR) ADC_Synthesis->Binding_Assay PK_Study Pharmacokinetic Study (Rodents) ADC_Synthesis->PK_Study Efficacy_Study Antitumor Efficacy (Xenograft Model) ADC_Synthesis->Efficacy_Study Linker_Properties_Relationship cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties Short_PEG Short (e.g., PEG2, PEG4) Solubility Solubility Stability Short_PEG->Solubility Lower Pharmacokinetics Pharmacokinetics (Half-life) Short_PEG->Pharmacokinetics Shorter InVitro_Potency In Vitro Potency (Cytotoxicity) Short_PEG->InVitro_Potency Higher InVivo_Efficacy In Vivo Efficacy Short_PEG->InVivo_Efficacy Lower Medium_PEG Medium (e.g., PEG5, PEG8) Medium_PEG->Solubility Moderate Medium_PEG->Pharmacokinetics Longer Medium_PEG->InVitro_Potency Moderate Medium_PEG->InVivo_Efficacy Improved Long_PEG Long (e.g., PEG24, 4kDa) Long_PEG->Solubility Higher Long_PEG->Pharmacokinetics Longest Long_PEG->InVitro_Potency Lower Long_PEG->InVivo_Efficacy Highest

References

Unraveling the Stability of Maleimide Conjugates: A Comparative Guide to the Retro-Michael Reaction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. Maleimide-based conjugation, a cornerstone of bioconjugation chemistry, is prized for its efficiency in linking molecules to proteins. However, the Achilles' heel of this widely used method lies in the potential for the formed thioether bond to reverse via a retro-Michael reaction. This guide provides a comprehensive comparison of methods to assess the stability of maleimide conjugates, with a focus on the retro-Michael reaction assay, supported by experimental data and detailed protocols to aid in the development of robust and stable bioconjugates.

The covalent bond established between a maleimide and a thiol group from a cysteine residue, forming a thiosuccinimide adduct, is fundamental in the creation of antibody-drug conjugates (ADCs) and other targeted therapies.[1] Nevertheless, the stability of this linkage in a physiological environment is a significant concern. The thiosuccinimide linkage is susceptible to a retro-Michael reaction, a process where the thiol is eliminated, leading to the cleavage of the conjugate.[1][2] This deconjugation can be facilitated by endogenous thiols such as glutathione and albumin, leading to premature release of the payload, which can cause off-target toxicity and diminish the therapeutic window.[1][3]

The stability of a maleimide conjugate is dictated by a competition between two key pathways: the undesirable, reversible retro-Michael reaction and the desirable, irreversible hydrolysis of the succinimide ring. The hydrolysis results in a ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction, thereby "locking" the conjugate.

Comparative Stability of Maleimide-Based Linkages

Several strategies have been developed to enhance the stability of the thiol-maleimide bond, primarily by modifying the maleimide structure. The following table summarizes the stability of various maleimide-based conjugates and alternatives.

Linker TypeConditionTimeRemaining Intact Conjugate (%)Key Findings
Traditional Maleimide Human Plasma--Susceptible to retro-Michael reaction and thiol exchange, leading to payload migration.
N-ethyl maleimide (NEM) conjugate Incubated with glutathione3.1 - 18 hours (half-life)12.3% - 89.5% (extent of conversion)The rate of thiol exchange is influenced by the N-substituent on the maleimide.
N-phenyl maleimide (NPM) conjugate Incubated with glutathione--Rapid thiol exchange due to the resonance effect of the N-phenyl group.
Self-hydrolyzing Maleimides Neutral pH--Designed for rapid hydrolysis after conjugation to form a stable, ring-opened structure resistant to retro-Michael reaction.
Thiazine Linker Broad pH range, presence of glutathione-Degrades markedly slower than thioether conjugateOver 20 times less susceptible to glutathione adduct formation compared to traditional maleimide conjugates.
Methylsulfonyl phenyloxadiazole conjugates Human Plasma59.9 - 135 hours (half-life)-Superior stability compared to maleimide-cysteine conjugates in human plasma.
Vinylpyrimidine Human Serum8 days~100%Demonstrates superior stability with no observable transfer of fluorescence compared to maleimide conjugates.

Visualizing the Chemistry: Reaction Pathways and Experimental Workflow

To better understand the competing reactions that govern maleimide conjugate stability, the following diagrams illustrate the key chemical transformations and a typical experimental workflow for their assessment.

cluster_0 Maleimide-Thiol Conjugation cluster_1 Fates of the Thiosuccinimide Adduct Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct Maleimide->Thiosuccinimide_Adduct Michael Addition Thiol Thiol Thiol->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Unstable) Thiosuccinimide_Adduct->Retro_Michael Reversible Hydrolysis Hydrolysis (Stable) Thiosuccinimide_Adduct->Hydrolysis Irreversible Ring_Opened_Product Ring-Opened Succinamic Acid Hydrolysis->Ring_Opened_Product cluster_workflow Stability Assay Workflow Start Prepare Maleimide Conjugate Solution Incubate Incubate at 37°C with Thiol (e.g., GSH) or in Plasma Start->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Analysis Analyze by RP-HPLC or LC-MS Time_Points->Analysis Quantify Quantify Intact Conjugate, Free Payload, and Degradation Products Analysis->Quantify Data_Analysis Plot % Intact Conjugate vs. Time Calculate Half-life Quantify->Data_Analysis

References

A Comparative Guide to Quantifying Conjugation Efficiency Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the extent of conjugation is a critical quality attribute for novel therapeutics such as antibody-drug conjugates (ADCs), polymer-drug conjugates, and drug-loaded nanoparticles. This guide provides a comprehensive comparison of ultraviolet-visible (UV-Vis) spectroscopy with other common analytical techniques for quantifying conjugation efficiency, supported by experimental data and detailed protocols.

UV-Vis spectroscopy is a widely accessible and straightforward method for quantifying conjugation efficiency. It relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. This technique is particularly useful when the conjugated molecule (e.g., a small molecule drug) possesses a chromophore that absorbs light at a distinct wavelength from the carrier molecule (e.g., an antibody or polymer).

Principles of UV-Vis Spectroscopy for Conjugation Analysis

The fundamental principle behind using UV-Vis spectroscopy for this purpose is the differential absorbance spectra of the carrier and the conjugated molecule.[1][2] By measuring the absorbance of the conjugate at two specific wavelengths—one where the carrier predominantly absorbs and another where the conjugated molecule has its maximum absorbance—the concentrations of both components can be determined simultaneously by solving a set of two simultaneous equations.[3] From these concentrations, key parameters like the drug-to-antibody ratio (DAR) for ADCs, drug loading content in nanoparticles, or the drug-to-polymer ratio can be calculated.[2][4]

A critical prerequisite for this method is that the drug and the carrier molecule must have distinct wavelengths of maximum absorbance (λmax). For instance, proteins like monoclonal antibodies typically exhibit a maximum absorbance at 280 nm, while many small molecule drugs have absorbance maxima in the UV or visible range, separate from 280 nm.

Experimental Workflow & Data Presentation

The general workflow for determining conjugation efficiency using UV-Vis spectroscopy is a streamlined process.

UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare solutions of: - Conjugate - Unconjugated Carrier - Free Drug determine_extinction Determine Molar Extinction Coefficients (ε) of Carrier and Drug at two wavelengths (e.g., 280 nm and λmax of drug) prep_sample->determine_extinction measure_absorbance Measure Absorbance of the Conjugate solution at the two selected wavelengths determine_extinction->measure_absorbance calculate_concentration Calculate Concentrations of Carrier and Drug using simultaneous equations (Beer-Lambert Law) measure_absorbance->calculate_concentration calculate_efficiency Calculate Conjugation Efficiency (e.g., DAR, % Drug Loading) calculate_concentration->calculate_efficiency

Figure 1: Experimental workflow for determining conjugation efficiency using UV-Vis spectroscopy.
Quantitative Data Comparison

The following table summarizes the performance of UV-Vis spectroscopy in comparison to other prevalent analytical techniques. It is important to note that while direct comparative studies publishing side-by-side data for the same sample are limited, the information presented is synthesized from various sources that report on the utility and comparability of these methods.

Analytical TechniquePrincipleSample ThroughputCostKey AdvantagesKey Disadvantages
UV-Vis Spectroscopy Measures absorbance of light by chromophores.HighLowSimple, rapid, and non-destructive.Requires distinct chromophores for the drug and carrier; can be affected by buffer components and pH; provides an average value, not distribution.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.MediumMediumProvides information on drug-load distribution and naked antibody content for cysteine-linked ADCs under non-denaturing conditions.Lower resolution compared to RP-HPLC; not suitable for lysine-conjugated ADCs; high salt concentrations in mobile phases can be problematic.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions.MediumMediumHigh resolution and sensitivity; can be coupled with mass spectrometry.Denaturing conditions may alter the sample; requires more complex sample preparation (e.g., reduction of ADCs).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Low to MediumHighHigh sensitivity and specificity; provides detailed molecular weight information and can identify conjugation sites.Complex instrumentation and data analysis; ionization efficiency can vary between different drug-loaded species, potentially affecting accuracy.

Detailed Experimental Protocols

UV-Vis Spectroscopy for ADC DAR Determination

1. Materials:

  • Purified Antibody-Drug Conjugate (ADC)

  • Unconjugated antibody (for determining extinction coefficient)

  • Free drug-linker (for determining extinction coefficient)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer and quartz cuvettes

2. Method:

  • Determine Molar Extinction Coefficients (ε):

    • Prepare solutions of known concentrations of the unconjugated antibody and the free drug-linker in the same buffer as the ADC.

    • Measure the absorbance of the antibody solution at 280 nm and at the λmax of the drug. Calculate ε_Ab,280_ and ε_Ab,λmax_.

    • Measure the absorbance of the drug-linker solution at 280 nm and its λmax. Calculate ε_Drug,280_ and ε_Drug,λmax_.

  • Measure ADC Absorbance:

    • Prepare a solution of the ADC in the same buffer.

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λmax of the drug (A_λmax_).

  • Calculate Concentrations:

    • The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

  • Calculate DAR:

    • DAR = C_Drug_ / C_Ab_

UV-Vis Spectroscopy for Drug Loading in PLGA Nanoparticles

1. Materials:

  • Drug-loaded PLGA nanoparticles

  • Empty PLGA nanoparticles (as a control)

  • Organic solvent to dissolve the nanoparticles and release the drug (e.g., acetone, acetonitrile)

  • Buffer or solvent in which the drug's absorbance will be measured

  • UV-Vis spectrophotometer

2. Method:

  • Prepare a Standard Curve:

    • Prepare a series of solutions of the free drug of known concentrations in the measurement buffer/solvent.

    • Measure the absorbance of each standard solution at the λmax of the drug.

    • Plot a standard curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation and Measurement:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a known volume of the organic solvent to ensure complete release of the encapsulated drug.

    • If necessary, centrifuge the solution to pellet the polymer debris and collect the supernatant containing the drug.

    • Measure the absorbance of the supernatant at the drug's λmax.

  • Calculate Drug Loading:

    • Using the absorbance value and the standard curve's regression equation, calculate the concentration of the drug in the sample.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) * 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) * 100

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the conjugate, the information needed, and available resources.

Method Comparison cluster_uvvis UV-Vis Spectroscopy cluster_hic HIC cluster_rphplc RP-HPLC cluster_ms Mass Spectrometry uvvis_node Provides Average Conjugation (e.g., DAR) hic_node Provides Distribution of Drug-Loaded Species (for Cys-linked ADCs) rphplc_node High-Resolution Separation of Conjugate Components ms_node Provides Precise Mass and Structural Information

Figure 2: Key information provided by different analytical methods for conjugation analysis.

While UV-Vis spectroscopy offers a rapid and cost-effective means to determine the average conjugation efficiency, it does not provide information about the distribution of conjugated species. For instance, in an ADC preparation, UV-Vis will yield an average DAR, but it cannot distinguish between antibodies with different numbers of drugs attached (e.g., DAR2, DAR4, DAR6, DAR8 species).

In contrast, chromatographic techniques like HIC and RP-HPLC can separate these different species, providing a more detailed picture of the heterogeneity of the conjugate. Mass spectrometry offers the highest level of detail, confirming the precise mass of each species and even identifying the location of conjugation.

Studies comparing these methods often report good correlation between the average DAR values obtained. For example, a study on Trastuzumab-vc-MMAE found the DAR value determined by UV-Vis to be consistent with that obtained from HIC analysis. However, discrepancies can arise. For instance, a comparison of UV-Vis and HPLC for quantifying drug loading in PLGA nanoparticles revealed that UV-Vis gave a significantly higher value, potentially due to interference from the polymer. This highlights the importance of validating the UV-Vis method against a more specific technique like HPLC, especially for complex formulations.

Conclusion

UV-Vis spectroscopy is a valuable tool for the routine and rapid quantification of average conjugation efficiency. Its simplicity, high throughput, and low cost make it an attractive method for in-process monitoring and initial characterization. However, for a comprehensive understanding of the product's heterogeneity, including the distribution of conjugated species and confirmation of structure, orthogonal methods such as HIC, RP-HPLC, and mass spectrometry are indispensable. For regulatory submissions and in-depth characterization, a combination of these techniques is often required to provide a complete analytical profile of the conjugated therapeutic.

References

comparative study of different bioconjugation techniques for protein labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in the development of protein-based tools and therapeutics. The method of labeling can profoundly influence a protein's function, stability, and in vivo performance. This guide provides an objective comparison of four widely used bioconjugation techniques: N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol chemistry, click chemistry, and sortase-mediated ligation, complete with experimental data and detailed protocols to inform your selection process.

The choice of a bioconjugation technique depends on several factors, including the desired site of labeling, the functional groups available on the protein, and the intended application of the final conjugate. This guide will explore both random and site-specific labeling methods, highlighting their respective advantages and disadvantages.

Quantitative Comparison of Bioconjugation Techniques

The following table summarizes key quantitative and qualitative parameters for the four major bioconjugation techniques discussed in this guide. It is important to note that specific efficiencies and outcomes can vary depending on the protein, the label, and the precise reaction conditions.

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (CuAAC & SPAAC)Sortase-Mediated Ligation
Target Residue(s) Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (introduced via unnatural amino acids or enzymatic modification)N-terminal Glycine or C-terminal LPXTG motif
Selectivity RandomGenerally site-specific (if free cysteines are limited)Highly site-specificHighly site-specific
Typical Efficiency 5-50%70-90%[1]>90%>90%
Reaction pH 7.2-8.5[2]6.5-7.5[3]4-11 (CuAAC), Physiological (SPAAC)[4][5]7.0-8.5
Reaction Time 1-4 hours1-4 hours1-12 hours2-16 hours
Linkage Stability Stable amide bondStable thioether bond (but maleimide ring can undergo hydrolysis)Very stable triazole ringStable amide bond
Impact on Protein Function Can be significant due to random labeling of functional lysine residuesGenerally lower impact if cysteine is not in an active or binding siteMinimal impact due to bioorthogonal nature and site-specificityMinimal impact due to terminal labeling
Key Advantages Simple, widely available reagentsHigh reactivity and specificity for thiolsHigh efficiency, bioorthogonal, highly stable linkageEnzymatic, highly specific for termini, mild conditions
Key Disadvantages Lack of site-specificity, potential for protein inactivationRequires accessible cysteine residues, potential for disulfide bond reductionRequires introduction of azide/alkyne, Cu(I) can be cytotoxic (CuAAC)Requires genetic engineering of protein and nucleophile, enzyme production

Experimental Workflow for Protein Bioconjugation

The general workflow for protein labeling involves several key stages, from protein preparation to the analysis of the final conjugate. The specific details of each step will vary depending on the chosen bioconjugation technique.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Prep Protein Expression & Purification Modification Genetic or Chemical Modification (if needed) Protein_Prep->Modification Site-specific methods Labeling Bioconjugation Reaction Protein_Prep->Labeling Random methods Modification->Labeling Purification Purification of Conjugate Labeling->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay

General experimental workflow for protein bioconjugation.

Experimental Protocols

Detailed methodologies for the key bioconjugation techniques are provided below.

N-Hydroxysuccinimide (NHS) Ester Chemistry

This method targets primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • NHS ester of the label, dissolved in a dry organic solvent (e.g., DMSO, DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Protocol:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Dissolve the NHS ester in DMSO or DMF to a concentration of 10-100 mM immediately before use.

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the labeled protein from excess unreacted label and byproducts using size-exclusion chromatography.

  • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.

Maleimide-Thiol Chemistry

This technique allows for the specific labeling of cysteine residues.

Materials:

  • Protein containing one or more accessible cysteine residues in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.

  • Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.

  • Maleimide-functionalized label dissolved in DMSO or DMF.

  • Purification column.

Protocol:

  • Prepare the protein solution at 1-10 mg/mL. If necessary, treat the protein with a 10- to 50-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds. Remove the TCEP using a desalting column.

  • Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-100 mM.

  • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Purify the conjugate using size-exclusion chromatography.

  • Determine the DOL.

Click Chemistry

Click chemistry encompasses a set of highly efficient and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) being the most common for bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Protein with an incorporated azide or alkyne functionality.

  • Label with the corresponding alkyne or azide functionality.

  • Copper(II) sulfate (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA).

  • Reaction buffer (e.g., PBS).

Protocol:

  • Prepare a stock solution of the azide- or alkyne-containing protein.

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA.

  • In a reaction tube, combine the protein, the label, and the THPTA ligand.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled protein.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Protein with an incorporated azide functionality.

  • Label with a strained alkyne (e.g., DBCO, BCN).

  • Reaction buffer (e.g., PBS).

Protocol:

  • Prepare a solution of the azide-modified protein.

  • Add the strained alkyne-functionalized label to the protein solution.

  • Incubate the reaction at room temperature or 37°C for 1-12 hours.

  • Purify the labeled protein.

Sortase-Mediated Ligation

This enzymatic method allows for the site-specific labeling of the N- or C-terminus of a protein.

Materials:

  • Target protein with a C-terminal LPXTG motif or an N-terminal poly-glycine (Gly)n tag.

  • Labeling probe with an N-terminal (Gly)n sequence or a C-terminal LPXTG motif.

  • Sortase A enzyme.

  • Reaction buffer (e.g., Tris-HCl with CaCl₂).

Protocol:

  • Combine the target protein and the labeling probe in the reaction buffer.

  • Add Sortase A to the mixture.

  • Incubate the reaction at room temperature or 37°C for 2-16 hours.

  • Purify the labeled protein, often using an affinity tag to remove the sortase enzyme and unreacted protein.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a bioconjugation technique can be visualized as a logical flow, starting with the desired level of control over the labeling site.

Conjugation_Decision Start Start: Choose Labeling Strategy Site_Specific Site-Specific Labeling? Start->Site_Specific Random Random Labeling Site_Specific->Random No Termini Terminal Labeling? Site_Specific->Termini Yes NHS_Ester NHS Ester Chemistry Random->NHS_Ester Internal Internal Site Labeling? Termini->Internal No Sortase Sortase-Mediated Ligation Termini->Sortase Yes Click_Chem Click Chemistry (Unnatural Amino Acid) Internal->Click_Chem Yes Maleimide Maleimide Chemistry (Engineered Cysteine) Internal->Maleimide No

Decision tree for selecting a protein bioconjugation method.

References

Validating PROTAC Ternary Complex Formation with PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC plays a critical role in this process. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity, which can enhance solubility and cell permeability.[1][2][3] This guide provides a comparative analysis of methods to validate PROTAC ternary complex formation, with a focus on the influence of PEG linkers, supported by experimental data and detailed protocols.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a key determinant of its efficacy.[1][2] Its length, composition, and attachment points directly influence the stability of the ternary complex, which in turn correlates with the efficiency of target protein ubiquitination and subsequent degradation. Longer PEG linkers can offer greater flexibility, allowing the PROTAC to adopt an optimal conformation for ternary complex formation, especially with challenging targets. However, excessively long linkers can introduce a high entropic penalty upon binding, potentially reducing potency.

Comparative Analysis of Experimental Validation Techniques

Several biophysical and cellular assays are available to validate and quantify the formation of the PROTAC-induced ternary complex. The choice of assay depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or confirmation of in-cellulo complex formation.

Assay Information Provided Advantages Limitations
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff), cooperativity (α)Real-time, label-free, provides kinetic data, medium throughput.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)Label-free, in-solution measurement, provides thermodynamic data.Low throughput, requires large amounts of protein and compound.
Biolayer Interferometry (BLI) Binding affinity (KD), kinetics (kon, koff)Real-time, label-free, higher throughput than SPR.Lower sensitivity than SPR, may not be suitable for weak interactions.
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Ternary complex formation in live cells, target engagementLive-cell assay, provides physiological context, high-throughput compatible.Requires genetic modification of cells to express tagged proteins.
Fluorescence Resonance Energy Transfer (FRET) Proximity of target and E3 ligaseCan be used in live cells, provides spatial information.Requires fluorescent labeling of proteins, potential for spectral overlap.
Co-immunoprecipitation (Co-IP) Confirmation of ternary complex formation in cellsDetects interactions under near-physiological conditions.Semi-quantitative, prone to false positives/negatives.
X-ray Crystallography High-resolution 3D structure of the ternary complexProvides detailed structural insights into protein-protein and protein-ligand interactions.Challenging to obtain high-quality crystals, static picture of the complex.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker can significantly impact the binding affinity and degradation efficacy of a PROTAC. Below are examples from the literature highlighting this relationship.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

In a series of BTK degraders, the binding affinity for BTK and the E3 ligase CRBN was found to be impaired with shorter linkers, while longer linkers maintained affinities comparable to the free ligands.

PROTACLinker CompositionBTK Binding Affinity (IC50, nM)CRBN Binding Affinity (IC50, nM)Cellular Degradation (DC50, nM)Reference
Compound A Short PEG linker>1000>1000Inactive
Compound B ≥ 4 PEG units51501-40

Case Study 2: Estrogen Receptor α (ERα) Degraders

For ERα degraders, a longer PEG linker resulted in significantly more potent degradation, even with similar binding affinities to the target.

PROTACLinker Length (atoms)ERα Binding Affinity (IC50, nM)ERα Degradation (DC50, nM)Reference
PROTAC 1 12~5~100
PROTAC 2 16~5<10

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding affinity and kinetics of the PROTAC-induced ternary complex.

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KDbinary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase surface to measure the binding affinity of the ternary complex (KDternary).

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD).

    • Calculate the cooperativity factor (α) as the ratio of KDbinary to KDternary (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of ternary complex formation.

Methodology:

  • Sample Preparation: Prepare solutions of the target protein, PROTAC, and E3 ligase in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

  • Ternary Titration:

    • Titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.

  • Data Analysis:

    • Analyze the titration data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.

    • Calculate the cooperativity from the thermodynamic parameters.

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure the formation of the PROTAC-induced ternary complex in living cells.

Methodology:

  • Cell Line Generation: Engineer cells to express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).

  • Cell Plating and Labeling:

    • Plate the engineered cells in a suitable assay plate.

    • Add a fluorescent HaloTag® ligand to label the E3 ligase.

  • PROTAC Treatment: Add varying concentrations of the PROTAC to the cells.

  • BRET Measurement:

    • Add the NanoLuc® substrate.

    • Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizing PROTAC Mechanism and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Binds TernaryComplex->POI Recycled TernaryComplex->PROTAC TernaryComplex->E3 PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Ubiquitination Cascade

Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation E1 E1 (Ubiquitin-Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi Ub_E1 E1~Ub E2 E2 (Ubiquitin-Conjugating Enzyme) Ub_E2 E2~Ub E3 E3 (Ubiquitin Ligase) Ub_Target Target-Ub E3->Ub_Target Ligation Target Target Protein Target->E3 Recruitment Ub Ubiquitin Ub->E1 Activation ATP ATP ATP->E1 Ub_E1->E2 Conjugation Ub_E2->E3 Recruitment

Caption: The enzymatic cascade of protein ubiquitination.

Experimental Workflow for PROTAC Validation

PROTAC_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology Start PROTAC Design & Synthesis SPR SPR Start->SPR ITC ITC Start->ITC BLI BLI Start->BLI NanoBRET NanoBRET SPR->NanoBRET ITC->NanoBRET BLI->NanoBRET WesternBlot Western Blot (Degradation) NanoBRET->WesternBlot CoIP Co-IP NanoBRET->CoIP Optimization Lead Optimization WesternBlot->Optimization CoIP->Optimization Xray X-ray Crystallography Xray->Optimization Optimization->Xray Structural Validation

Caption: A typical experimental workflow for PROTAC validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Mal-PEG5-NHS ester, a heterobifunctional crosslinker integral to bioconjugation, requires a specific disposal protocol to neutralize its reactive moieties. This guide provides a comprehensive, step-by-step procedure for the safe deactivation and disposal of this compound, reinforcing our commitment to laboratory safety and environmental stewardship.

Understanding the Reactivity of this compound

This compound contains two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester readily reacts with primary amines, while the maleimide group reacts with sulfhydryl (thiol) groups.[1] To ensure safe disposal, both of these reactive groups must be chemically quenched.

Essential Safety Precautions

Before initiating the disposal protocol, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted within a certified chemical fume hood.

  • Waste Segregation: All waste generated from this procedure, including quenched solutions and contaminated materials, must be collected and disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2]

Quantitative Data for Disposal Protocol

The following table summarizes the key quantitative parameters for the quenching solutions.

ReagentPurposeStock Solution ConcentrationFinal Concentration in Waste
Tris(hydroxymethyl)aminomethane (Tris) or GlycineQuenching of NHS ester1 M50-100 mM
β-mercaptoethanol or Dithiothreitol (DTT)Quenching of Maleimide1 M~10-fold molar excess over maleimide

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the deactivation of small quantities of this compound typically found in a research laboratory setting.

Part 1: Quenching the NHS Ester Moiety

The NHS ester is more susceptible to hydrolysis, especially under basic conditions, and should be quenched first.[3]

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a chemical waste container that is larger than the volume of the this compound waste to accommodate the addition of quenching solutions.

  • Dissolution (if applicable): If the waste is in solid form, dissolve it in a minimal amount of an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Amine Quenching:

    • Slowly add a 1 M solution of Tris or glycine to the waste solution to achieve a final concentration of 50-100 mM.[4] A 5-10 fold molar excess of the amine is recommended.

    • Gently stir the mixture at room temperature for at least 15-30 minutes to ensure the complete quenching of the NHS ester group.

Part 2: Quenching the Maleimide Moiety

After deactivating the NHS ester, the next step is to quench the maleimide group.

Experimental Protocol:

  • Thiol Addition: To the same waste container, add a thiol-containing reagent such as β-mercaptoethanol or dithiothreitol (DTT). It is recommended to use at least a 10-fold molar excess relative to the amount of the maleimide compound.

  • Incubation: Allow the reaction to proceed at room temperature for a minimum of two hours with occasional gentle mixing. This will ensure the complete reaction of the maleimide group to form a stable thioether.

Disposal_Workflow cluster_prep Preparation cluster_quenching Chemical Deactivation cluster_disposal Final Disposal A This compound Waste (Solid or in DMSO/DMF) B Step 1: Quench NHS Ester (Add Tris or Glycine solution) A->B C Incubate for 15-30 minutes B->C D Step 2: Quench Maleimide (Add β-mercaptoethanol or DTT) C->D E Incubate for at least 2 hours D->E F Collect Deactivated Solution as Hazardous Waste E->F G Dispose of Contaminated Materials (Gloves, Pipette Tips, etc.)

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Mal-PEG5-NHS ester, a common linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from similar multi-arm PEG derivatives and related compounds provide a strong basis for safe handling procedures. The primary hazards associated with this compound include skin and eye irritation, and potential harm if swallowed. Therefore, a comprehensive approach to personal protection is essential.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

ScenarioRequired PPE
Routine Laboratory Work Safety goggles, standard laboratory coat, nitrile gloves.
Weighing and Aliquoting Powder In addition to routine PPE, use of a certified chemical fume hood is required to prevent inhalation of airborne particles.
Handling Solutions Standard PPE is sufficient. Ensure adequate ventilation.
Spill Cleanup Chemical splash goggles, disposable coveralls, double-layered nitrile gloves, and appropriate respiratory protection (e.g., N95 respirator).
Emergency Situations (e.g., large spill, fire) Full chemical-resistant suit, self-contained breathing apparatus (SCBA), and chemical-resistant gloves and boots.

A general safety data sheet for multi-arm polyethylene glycol derivatives suggests that as a part of good industrial and personal hygiene and safety procedures, all unnecessary exposure to the chemical substance should be avoided and prompt removal from skin, eyes, and clothing ensured.[1]

Step-by-Step Handling and Disposal Plan

Proper handling and disposal are critical for minimizing risk and environmental impact. The following protocols provide a clear, step-by-step guide for working with this compound.

Table 2: Operational and Disposal Plan for this compound

ProcedureStep-by-Step Guidance
Receiving and Storage 1. Upon receipt, inspect the container for any damage. 2. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] 3. For long-term storage, keep at -20°C.[1]
Preparation of Solutions 1. Equilibrate the vial to room temperature before opening to prevent moisture condensation. 2. All handling of the solid compound should be performed in a chemical fume hood. 3. Dissolve the required amount of the ester in an appropriate solvent (e.g., DMSO, DMF).
Handling and Use 1. Always wear the appropriate PPE as outlined in Table 1. 2. Avoid direct contact with skin, eyes, and clothing. 3. Use only in a well-ventilated area or in a chemical fume hood. 4. Do not eat, drink, or smoke in the laboratory.
Spill Cleanup 1. Evacuate the area and ensure adequate ventilation. 2. Wear the appropriate PPE for spill cleanup. 3. For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated waste container.[1] 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] 5. Clean the spill area with a suitable solvent and then with soap and water.
Disposal 1. Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations. 2. Unused material and contaminated items should be treated as chemical waste.

PPE Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram has been created. This visual guide will assist laboratory personnel in making rapid and informed safety decisions.

PPE_Selection_Workflow start Start: Handling This compound task Identify the Task start->task routine Routine Lab Work (e.g., handling solutions) task->routine Solutions weighing Weighing/Aliquoting Powder task->weighing Powder spill Spill or Release task->spill Spill ppe_routine Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves routine->ppe_routine ppe_weighing Enhanced PPE: - Standard PPE - Chemical Fume Hood weighing->ppe_weighing small_spill Small Spill spill->small_spill Minor large_spill Large Spill/ Emergency spill->large_spill Major ppe_small_spill Spill Kit PPE: - Chemical Goggles - Disposable Coveralls - Double Nitrile Gloves - N95 Respirator small_spill->ppe_small_spill ppe_large_spill Emergency PPE: - Full Chemical Suit - SCBA - Chemical-Resistant  Gloves & Boots large_spill->ppe_large_spill end End: Proceed with Task ppe_routine->end ppe_weighing->end ppe_small_spill->end ppe_large_spill->end

Caption: PPE selection workflow for handling this compound.

By implementing these safety protocols and utilizing the provided resources, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity and quality of groundbreaking scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.